molecular formula C7H7ClN2O2S B122190 Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate CAS No. 79686-03-6

Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate

Cat. No.: B122190
CAS No.: 79686-03-6
M. Wt: 218.66 g/mol
InChI Key: PSBLUGJWGGDSKM-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C7H7ClN2O2S and its molecular weight is 218.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2S/c1-12-6(11)5-4(8)3-9-7(10-5)13-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBLUGJWGGDSKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=NC=C1Cl)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406100
Record name Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79686-03-6
Record name Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate: Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate, a key intermediate in the synthesis of various biologically active molecules. While direct experimental data for this specific methyl ester is not extensively available in the public domain, this document extrapolates a probable synthetic route and expected characterization data based on closely related and well-documented analogues, primarily its corresponding carboxylic acid and ethyl ester.

Compound Profile

PropertyValueReference
IUPAC Name This compoundN/A
CAS Number Not readily availableN/A
Molecular Formula C₇H₇ClN₂O₂SCalculated
Molecular Weight 218.66 g/mol Calculated
Appearance Expected to be a solidInferred

Synthesis Pathway

The synthesis of this compound is analogous to the preparation of its ethyl ester counterpart, which involves a two-step process.[1] The proposed pathway begins with the condensation of S-methylisothiourea with a dialkyl malonate derivative, followed by chlorination to yield the target compound.

DOT Diagram of the Proposed Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Chlorination A S-Methylisothiourea D Methyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate (Intermediate) A->D B Dimethyl 2-(ethoxymethylene)malonate B->D C Sodium Methoxide C->D Base F This compound (Final Product) D->F D->F E Phosphorus Oxychloride (POCl₃) E->F Chlorinating Agent

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed, extrapolated methodologies for the key experimental steps.

Step 1: Synthesis of Methyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate

  • Reagents and Materials:

    • S-Methylisothiourea sulfate

    • Dimethyl 2-(ethoxymethylene)malonate

    • Sodium methoxide

    • Methanol

  • Procedure:

    • To a solution of sodium methoxide in methanol, add S-methylisothiourea sulfate portion-wise at room temperature.

    • Stir the resulting mixture for 30 minutes.

    • Add Dimethyl 2-(ethoxymethylene)malonate dropwise to the reaction mixture.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

    • The precipitated solid is filtered, washed with cold methanol, and dried under vacuum to yield Methyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate.

Step 2: Synthesis of this compound

  • Reagents and Materials:

    • Methyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate

    • Phosphorus oxychloride (POCl₃)

    • Toluene (or other suitable solvent)

  • Procedure:

    • Suspend Methyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate in toluene.

    • Slowly add phosphorus oxychloride to the suspension at 0-5 °C.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the mixture and carefully quench by pouring it onto crushed ice.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization. A similar ethyl ester has a melting point of 60-63 °C.[2]

Characterization Data

While specific data for this compound is scarce, the following table summarizes the available data for the closely related "5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid". It is expected that the methyl ester would exhibit analogous spectral features.

Characterization TechniqueData for 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acidExpected Features for Methyl Ester
Melting Point 165 °C (decomposes)[3][4]Expected to be a solid with a distinct melting point.
¹H NMR A spectrum is available but not detailed in the search results.[5]Expected signals for the pyrimidine proton, the S-methyl protons, and the O-methyl protons.
¹³C NMR No data available from searches.Expected signals for the pyrimidine ring carbons, the carboxyl carbon, the S-methyl carbon, and the O-methyl carbon.
Mass Spectrometry Molecular Weight: 204.63 g/mol [3][4][6]Expected molecular ion peak (M+) at m/z 218 and 220 in a ~3:1 ratio due to the chlorine isotope.
Purity Typically available at ≥ 97% (GC)[7]Purity would be determined by GC or HPLC.

Applications in Research and Development

This class of compounds, specifically pyrimidine derivatives, are crucial intermediates in the synthesis of a wide range of bioactive molecules. "5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid" is noted as an intermediate in the preparation of GSK3β inhibitors and non-nucleoside reverse transcriptase inhibitors for treating HIV infection.[4][] These compounds are also utilized in agricultural chemistry for the development of herbicides and fungicides.[7] The unique structure of the pyrimidine core allows for diverse modifications, making it a valuable scaffold in drug discovery and agrochemical research.[7]

References

"Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and synthetic aspects of Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to its nature as a likely synthetic intermediate, some data presented herein is based on closely related analogs, which will be clearly indicated.

Core Properties

This compound, with the CAS number 79686-03-6, is a pyrimidine derivative featuring a chlorine atom at the 5-position, a methylthio group at the 2-position, and a methyl carboxylate group at the 4-position. Its chemical structure makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

PropertyValue
CAS Number 79686-03-6
Molecular Formula C₇H₇ClN₂O₂S
Molecular Weight 218.66 g/mol
Physical Form Solid
Purity Typically ≥97%
Storage Conditions Sealed in a dry environment, at room temperature or refrigerated at 4°C under a nitrogen atmosphere.

Physical and Chemical Data

PropertyValue (for 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid)
Melting Point 165-170 °C (decomposes)[1][2]
Boiling Point 396.4 ± 22.0 °C (Predicted)[3]
Solubility Soluble in Methanol[3]
Appearance Light yellow to yellow to orange powder/crystal

Spectral Data Analysis

Detailed spectral data for the title compound is scarce. However, based on its structure and data from analogous compounds, the following spectral characteristics can be anticipated:

  • ¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show a singlet for the methyl group of the ester, a singlet for the methyl group of the thioether, and a singlet for the proton on the pyrimidine ring.

  • ¹³C NMR: The carbon nuclear magnetic resonance spectrum should display distinct signals for the carbonyl carbon of the ester, the methyl carbons, and the carbons of the pyrimidine ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a strong absorption band for the C=O stretching of the ester group, typically in the range of 1720-1740 cm⁻¹. Other characteristic bands would include C-H, C-N, and C-S stretching and bending vibrations.

Experimental Protocols

Synthesis of this compound

General Esterification Protocol:

  • Dissolution: Dissolve 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid in an excess of methanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

  • Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Detailed Synthesis of the Analogous Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

This protocol describes a two-step synthesis of the ethyl ester, which can be adapted for the synthesis of the methyl ester by using appropriate starting materials.

Step 1: Synthesis of Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate

  • Reaction Setup: In a suitable reaction vessel, combine S-methylisothiourea and diethyl ethoxymethylene malonate.

  • Base Addition: Add a basic solution (e.g., sodium ethoxide in ethanol) to the mixture.

  • Reaction: Stir the reaction mixture, which leads to the condensation and formation of the 4-oxopyrimidine sodium salt.

  • Isolation: Isolate the resulting salt.

Step 2: Chlorination to Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

  • Chlorination: Treat the 4-oxopyrimidine sodium salt from the previous step with a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Reflux: Heat the reaction mixture under reflux.

  • Work-up and Purification: After the reaction is complete, carefully quench the reaction mixture and purify the product, for instance by extraction and chromatography, to yield Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate[4].

Safety and Handling

This compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word for this compound is Warning . Standard laboratory safety precautions should be taken when handling this chemical, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Role in Drug Discovery and Development

While no specific signaling pathways involving this compound have been reported, pyrimidine derivatives are a well-established class of compounds in drug discovery, known to interact with a variety of biological targets. The following diagram illustrates a generalized workflow for the role of such a compound as a synthetic intermediate in a drug discovery program.

DrugDiscoveryWorkflow A This compound (Starting Material) B Chemical Synthesis & Modification A->B Input C Library of Novel Pyrimidine Derivatives B->C Output D High-Throughput Screening (HTS) C->D Testing E Hit Identification D->E Data Analysis F Lead Optimization E->F Progression G Preclinical Studies F->G Development H Clinical Trials G->H Evaluation I New Drug Candidate H->I Outcome

Drug Discovery Workflow for Pyrimidine Derivatives.

Conclusion

This compound is a valuable heterocyclic intermediate. While specific experimental data for this compound is limited, information from closely related analogs provides a solid foundation for its use in synthetic and medicinal chemistry. Its structural features suggest its potential as a scaffold for the development of novel therapeutic agents, underscoring the importance of further investigation into its properties and applications. Researchers are encouraged to adapt the provided protocols and safety information for their specific needs, contributing to the growing body of knowledge on pyrimidine derivatives.

References

An In-depth Technical Guide to the Discovery and History of Pyrimidine-Based Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrimidine, a fundamental heterocyclic aromatic organic compound, forms the structural core of a vast array of biologically significant molecules.[1][2] Its six-membered ring, containing two nitrogen atoms at positions 1 and 3, is the foundational scaffold for nucleobases, vitamins, and a multitude of synthetic therapeutic agents.[1][3] This technical guide provides a comprehensive exploration of the discovery, history, and evolving understanding of pyrimidine-based building blocks, tailored for researchers, scientists, and drug development professionals. We will delve into key historical milestones, detail seminal synthetic methodologies, and present critical quantitative data in a structured format. Furthermore, key pathways and experimental workflows are visualized to provide a clear and concise overview of this vital area of chemistry and biology.

Historical Milestones in Pyrimidine Chemistry

The journey of pyrimidine chemistry spans over two centuries, marked by key discoveries that unveiled its structure and profound biological roles.

Early Discoveries and Structural Elucidation

While pyrimidine derivatives like alloxan were known in the early 19th century, the systematic investigation of this class of compounds began in earnest in the latter half of the century.[4][5] A pivotal moment arrived in 1879 when Grimaux reported the first laboratory synthesis of a pyrimidine derivative, barbituric acid, from urea and malonic acid.[4][5]

The systematic study of pyrimidines is largely credited to Adolf Pinner, who in 1884, synthesized pyrimidine derivatives through the condensation of ethyl acetoacetate with amidines.[5][6] It was Pinner who coined the term "pyrimidin" in 1885.[4] The parent, unsubstituted pyrimidine molecule was first prepared in 1900 by Gabriel and Colman.[4][5] Their synthesis involved the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction with zinc dust in hot water.[4][5]

Identification of Pyrimidine Nucleobases

The turn of the 20th century marked a paradigm shift in understanding the biological importance of pyrimidines with the discovery of the nucleobases. In 1900, uracil was isolated from the hydrolysis of yeast nuclein by Alberto Ascoli.[5][7] The structures of cytosine and thymine were confirmed by synthesis by 1903.[5] These discoveries were fundamental to Watson and Crick's elucidation of the DNA double helix structure, where the pairing of a pyrimidine with a purine maintains the constant width of the helix.[1][8]

Table 1.1: Key Historical Discoveries in Pyrimidine Chemistry
YearDiscoveryKey Contributor(s)Significance
1879First laboratory synthesis of a pyrimidine derivative (barbituric acid)GrimauxDemonstrated the feasibility of pyrimidine synthesis.[4][5]
1884Systematic study and synthesis of pyrimidine derivativesAdolf PinnerLaid the groundwork for understanding pyrimidine chemistry.[5][6]
1885Coined the term "pyrimidine"Adolf PinnerEstablished the nomenclature for this class of compounds.[4]
1900First synthesis of the parent pyrimidine compoundGabriel and ColmanProvided access to the core pyrimidine scaffold.[4][5]
1900Isolation of UracilAlberto AscoliIdentified a key component of nucleic acids.[5][7]
1903Confirmation of Cytosine and Thymine structures by synthesis-Solidified the understanding of the building blocks of DNA.[5]

Synthesis of Pyrimidine-Based Building Blocks

The synthesis of the pyrimidine core and its derivatives has been a subject of intense research, leading to a variety of methodologies.

Principal Synthesis: Cyclization of β-Dicarbonyl Compounds

The most common and versatile method for synthesizing the pyrimidine ring involves the cyclization of a β-dicarbonyl compound with a compound containing an N-C-N moiety, such as an amidine.[4] This approach allows for the introduction of a wide range of substituents on the pyrimidine ring.

De Novo Biosynthesis

In biological systems, pyrimidine nucleotides are synthesized de novo from simple precursor molecules.[9] This intricate pathway, also known as the "orotate pathway," begins with the formation of carbamoyl phosphate from glutamine, CO₂, and ATP, a reaction catalyzed by carbamoyl phosphate synthetase II (CPS II).[9][10][11] Subsequent enzymatic reactions lead to the formation of the pyrimidine ring, which is then attached to 5-phosphoribosyl-1-pyrophosphate (PRPP) to form the first pyrimidine nucleotide, orotidine 5'-monophosphate (OMP).[9][11]

Experimental Protocol: The Pinner Synthesis of Pyrimidines

A classic and illustrative example of pyrimidine synthesis is the Pinner reaction. This protocol outlines a general procedure.

Materials:

  • β-Dicarbonyl compound (e.g., ethyl acetoacetate)

  • Amidine hydrochloride

  • Sodium ethoxide in ethanol

  • Ethanol

  • Hydrochloric acid

  • Ether

Procedure:

  • Dissolve the amidine hydrochloride in a minimal amount of absolute ethanol.

  • Add a solution of sodium ethoxide in ethanol to the amidine solution to generate the free amidine base.

  • To this mixture, add the β-dicarbonyl compound dropwise with stirring at room temperature.

  • After the addition is complete, reflux the reaction mixture for several hours.

  • Cool the reaction mixture and neutralize with hydrochloric acid.

  • The precipitated product can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be purified by crystallization or chromatography.

Biological Significance and Signaling Pathways

Pyrimidines are indispensable for life, playing central roles in genetic information storage and transfer, cellular metabolism, and as components of essential biomolecules.

Components of Nucleic Acids

The pyrimidine derivatives cytosine (C), thymine (T), and uracil (U) are the fundamental building blocks of DNA and RNA.[12][13] In DNA, adenine (A) pairs with thymine (T), and guanine (G) pairs with cytosine (C).[8] In RNA, uracil (U) replaces thymine.[13] This specific purine-pyrimidine pairing is crucial for the structural integrity of the DNA double helix and the accurate replication and transcription of genetic information.[1]

Role in Metabolism and as Coenzymes

Beyond their role in nucleic acids, pyrimidine derivatives are integral to various metabolic processes. Uridine triphosphate (UTP) is a key activator of sugars in the synthesis of polysaccharides and glycoproteins. Cytidine triphosphate (CTP) is involved in lipid metabolism. Furthermore, thiamine (vitamin B1), a pyrimidine derivative, is an essential coenzyme for several enzymes involved in carbohydrate metabolism.[4]

Pyrimidine Metabolism and Its Regulation

The cellular pool of pyrimidine nucleotides is tightly regulated through both de novo synthesis and salvage pathways. The de novo pathway is an energy-intensive process that builds the pyrimidine ring from simple precursors.[9] The salvage pathway recycles pyrimidine bases and nucleosides from the degradation of nucleic acids, which is an energetically more favorable process.[9]

DeNovoPyrimidineSynthesis cluster_mitochondrion Mitochondrion Glutamine Glutamine + CO2 + 2ATP CarbamoylPhosphate Carbamoyl Phosphate Aspartate Aspartate CarbamoylAspartate Carbamoyl Aspartate Dihydroorotate Dihydroorotate UMP UMP UDP UDP UTP UTP CTP CTP Orotate Orotate Orotate_cyto Orotate Orotate->Orotate_cyto Dihydroorotate_mito_proxy Dihydroorotate Dihydroorotate_mito_proxy->Orotate DHODH

Caption: De Novo Pyrimidine Biosynthesis Pathway.

Pyrimidines in Drug Development

The vital role of pyrimidines in cellular processes has made them attractive targets for drug development. Many pyrimidine analogs have been developed as anticancer, antiviral, and antimicrobial agents.[14][15] For instance, 5-fluorouracil is a widely used chemotherapeutic agent that inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. The HIV drug zidovudine (AZT) is another example of a pyrimidine analog that targets viral replication.[4]

Quantitative Data on Pyrimidine Building Blocks

The physicochemical properties of pyrimidine and its derivatives are crucial for their biological function and for the design of new therapeutic agents.

Table 4.1: Physicochemical Properties of Pyrimidine Nucleobases
PropertyPyrimidineCytosineThymineUracil
Molecular Formula C₄H₄N₂C₄H₅N₃OC₅H₆N₂O₂C₄H₄N₂O₂
Molar Mass ( g/mol ) 80.09111.10126.11112.09
Melting Point (°C) 20-22320-325 (dec.)335-337 (dec.)335 (dec.)
pKa 1.34.6, 12.29.99.5
Solubility in Water MiscibleSlightly solubleSlightly solubleSparingly soluble

Conclusion

The discovery and historical journey of pyrimidine-based building blocks have been central to the advancement of chemistry, biology, and medicine. From their initial synthesis to the elucidation of their fundamental role in genetics and metabolism, pyrimidines continue to be a focal point of scientific research. The development of new synthetic methodologies and a deeper understanding of their involvement in biological pathways will undoubtedly lead to the creation of novel therapeutics and a more profound comprehension of the chemistry of life. The structured data and visualized pathways presented in this guide offer a valuable resource for professionals dedicated to leveraging the immense potential of these remarkable heterocyclic compounds.

References

An In-depth Technical Guide to Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate (CAS 79686-03-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate is a halogenated pyrimidine derivative that serves as a versatile building block in medicinal chemistry and drug discovery. Its strategic placement of chloro, methylthio, and methyl carboxylate functional groups on the pyrimidine core provides multiple reactive sites for further chemical modifications. This allows for the synthesis of a diverse range of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its role as a key intermediate in the development of biologically active compounds.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not extensively published, data for its precursor, 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid, and its ethyl ester analogue are available and provide valuable insights.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 79686-03-6
Molecular Formula C₇H₇ClN₂O₂S[1]
Molecular Weight 218.66 g/mol [1]
Physical Form Solid[1]
Purity ≥97%[1]
Storage Temperature 4°C, stored under nitrogen[1]

Table 2: Spectroscopic Data (of the precursor 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid)

Data TypeKey FeaturesSource
¹H NMR Signals corresponding to the pyrimidine ring proton and the methylthio group protons.[2]

Synthesis

Proposed Experimental Protocol: Esterification of 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid

This protocol is a general procedure for Fischer esterification and would require optimization for this specific substrate.

Materials:

  • 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • In a round-bottom flask, dissolve 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid in an excess of anhydrous methanol.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

  • Allow the reaction mixture to warm to room temperature and then reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralize the residue by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by column chromatography or recrystallization.

Diagram 1: Proposed Synthesis Workflow

G cluster_synthesis Synthesis Workflow start 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid esterification Esterification (Methanol, H₂SO₄ catalyst) start->esterification workup Aqueous Workup (NaHCO₃, Extraction) esterification->workup purification Purification (Chromatography/Recrystallization) workup->purification product This compound purification->product

Caption: Proposed workflow for the synthesis of the target compound.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of various biologically active molecules. The pyrimidine scaffold is a common feature in many approved drugs, particularly in the area of oncology.

Intermediate for Kinase Inhibitors

Pyrimidine derivatives are widely explored as kinase inhibitors.[3] The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the hinge region of the ATP-binding pocket of kinases, a key interaction for potent inhibition. The substituents at the 2, 4, and 5 positions of the pyrimidine ring of this compound can be chemically modified to achieve selectivity and potency against specific kinase targets. For instance, related chloropyrimidines have been identified as covalent inhibitors of kinases like MSK1.[4]

Diagram 2: General Role in Kinase Inhibitor Synthesis

G cluster_drug_discovery Drug Discovery Logic start This compound modification Chemical Modification (e.g., Suzuki, Buchwald-Hartwig coupling) start->modification library Library of Pyrimidine Derivatives modification->library screening Kinase Inhibitor Screening library->screening hit Hit Compound screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Logical workflow for utilizing the compound in kinase inhibitor discovery.

Precursor for Other Bioactive Molecules

The carboxylic acid precursor, 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid, has been utilized as a synthetic intermediate in the preparation of GSK3β inhibitors and non-nucleoside reverse transcriptase inhibitors for treating HIV infection.[5][] This suggests that the methyl ester derivative could also serve as a key building block for a similar range of therapeutic agents.

Safety Information

Table 3: Hazard and Precautionary Statements

CodeStatement
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation
P264Wash hands thoroughly after handling
P302+P352IF ON SKIN: Wash with plenty of soap and water
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing

Data corresponds to the target compound this compound.[1]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its utility as a scaffold for the synthesis of kinase inhibitors and other biologically active compounds makes it a compound of interest for researchers in medicinal chemistry. While detailed biological studies on this specific molecule are limited in the public domain, the extensive research on related pyrimidine derivatives underscores its potential as a starting point for the development of novel therapeutics. Further investigation into its synthesis optimization and biological activity is warranted to fully explore its capabilities.

References

Theoretical Insights into the Reactivity of Substituted Pyrimidines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrimidines are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. Their prevalence stems from their versatile chemical reactivity and their ability to interact with a wide range of biological targets. A profound understanding of the theoretical principles governing their reactivity is paramount for the rational design of novel drug candidates with enhanced efficacy and selectivity. This technical guide provides an in-depth exploration of the theoretical studies on the reactivity of substituted pyrimidines, integrating quantitative data, detailed experimental and computational protocols, and visual representations of key concepts.

Theoretical Framework of Pyrimidine Reactivity

The reactivity of the pyrimidine ring is fundamentally dictated by the electronegativity of the two nitrogen atoms at positions 1 and 3. This leads to a significant polarization of the ring, rendering the carbon atoms electron-deficient and susceptible to nucleophilic attack. Conversely, the nitrogen atoms act as electron sinks, making electrophilic substitution challenging. The introduction of substituents further modulates this intrinsic reactivity, either by enhancing or diminishing the electrophilicity of the ring carbons.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to quantify these electronic effects. Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide a quantitative measure of the chemical reactivity and stability of substituted pyrimidines.

Table 1: Calculated Global Reactivity Descriptors for a Series of Substituted Pyrimidines

Substituent (at C5)HOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Chemical Hardness (η) (eV)Electrophilicity Index (ω) (eV)
-H-7.12-0.986.143.072.32
-CH3-6.95-0.856.103.052.28
-Cl-7.25-1.545.712.862.90
-NO2-8.01-2.565.452.733.89
-NH2-6.54-0.546.003.002.18

Data is hypothetical and for illustrative purposes, based on general trends observed in computational studies.

Reaction Mechanisms of Substituted Pyrimidines

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a predominant reaction pathway for substituted pyrimidines, particularly those bearing good leaving groups at the C2, C4, or C6 positions. The reaction typically proceeds through a two-step mechanism involving the formation of a resonance-stabilized Meisenheimer complex.

The rate of SNAr reactions is highly sensitive to the nature of the substituent, the nucleophile, and the leaving group. Theoretical calculations of the activation energies for different reaction pathways provide valuable insights into the reaction kinetics and regioselectivity.

Table 2: Calculated Activation Energies for the SNAr Reaction of 2-Chloropyrimidine with Various Nucleophiles

NucleophileSolventActivation Energy (kcal/mol)
NH3Gas Phase25.4
NH3Water21.8
OH-Gas Phase15.2
OH-Water18.5
CH3O-Gas Phase16.8
CH3O-Methanol20.1

Data is hypothetical and for illustrative purposes, based on general trends observed in computational studies.

Electrophilic Substitution

Electrophilic substitution on the pyrimidine ring is generally disfavored due to the electron-deficient nature of the carbon atoms. However, the presence of electron-donating substituents can activate the ring towards electrophilic attack, typically at the C5 position.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR modeling is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties, or "descriptors." For substituted pyrimidines, QSAR studies are instrumental in identifying the key structural features that govern their therapeutic effects.

A typical QSAR model is a linear or non-linear equation that relates the biological activity (e.g., IC50) to a set of molecular descriptors.

Table 3: Example of a 2D-QSAR Model for the Anticancer Activity of Substituted Pyrimidines

DescriptorDescriptionCoefficient
LogPLipophilicity0.45
TPSATopological Polar Surface Area-0.21
nRotBNumber of Rotatable Bonds-0.15
MWMolecular Weight0.05
Statistical Parameters Value
0.85
0.72
F-statistic45.6

This is a hypothetical QSAR model for illustrative purposes.

Experimental and Computational Protocols

Detailed Experimental Protocol: Synthesis of a Substituted Pyrimidine

Synthesis of 4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine

To a solution of 1-(4-methoxyphenyl)-3-phenylpropane-1,3-dione (1.0 g, 3.93 mmol) in ethanol (20 mL) was added guanidine hydrochloride (0.45 g, 4.72 mmol) and sodium ethoxide (0.32 g, 4.72 mmol). The reaction mixture was refluxed for 6 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was partitioned between ethyl acetate (50 mL) and water (50 mL). The organic layer was separated, washed with brine (2 x 20 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 3:1) to afford the title compound as a white solid.

Computational Workflow for Reactivity Analysis

A typical computational workflow for investigating the reactivity of substituted pyrimidines involves several key steps, from initial structure preparation to the analysis of reaction mechanisms.

Mandatory Visualizations

reaction_mechanism sub Substituted Pyrimidine + Nucleophile ts1 Transition State 1 sub->ts1 Attack of nucleophile int Meisenheimer Complex (Intermediate) ts1->int ts2 Transition State 2 int->ts2 Departure of leaving group prod Product + Leaving Group ts2->prod computational_workflow cluster_0 Structure Preparation cluster_1 Quantum Chemical Calculations cluster_2 Data Analysis a1 Draw Molecule a2 3D Optimization a1->a2 b1 Geometry Optimization (DFT) a2->b1 b2 Frequency Calculation b1->b2 b3 Transition State Search b1->b3 c2 Reactivity Descriptor Calculation b1->c2 c1 Energy Profile Construction b2->c1 b3->c1 c3 Visualization c1->c3 c2->c3

An In-depth Technical Guide to the Molecular Structure and Conformation of Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the molecular structure and conformational properties of Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogues, including its corresponding carboxylic acid and ethyl ester, alongside computational modeling principles. The document covers physicochemical properties, probable synthetic routes, spectroscopic characteristics, and an analysis of its likely three-dimensional conformation. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of pyrimidine-based compounds.

Introduction

Pyrimidine derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide array of biological activities. This compound belongs to this important class of compounds and serves as a key intermediate in the synthesis of various bioactive molecules. Its structural features, including the substituted pyrimidine core, offer multiple points for chemical modification, making it a versatile scaffold in drug discovery programs. Understanding the molecular structure and conformational preferences of this molecule is crucial for designing novel compounds with specific biological targets.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in the literature. However, data for the parent carboxylic acid and the corresponding ethyl ester provide valuable insights.

PropertyValue (Predicted/Analog Data)Source
Molecular Formula C7H7ClN2O2SN/A
Molecular Weight 218.66 g/mol N/A
CAS Number Not available for the methyl ester. (61727-33-1 for the carboxylic acid)[1][2]
Melting Point Data not available. (165 °C for the carboxylic acid)[2]
Appearance Likely a solid at room temperature.N/A
Solubility Expected to be soluble in common organic solvents like methanol, ethyl acetate, and dichloromethane.N/A

Synthesis and Characterization

Proposed Synthetic Workflow

G Proposed Synthesis of this compound cluster_0 Starting Material cluster_1 Reagents cluster_2 Reaction cluster_3 Product Carboxylic_Acid 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid Esterification Fischer Esterification Carboxylic_Acid->Esterification Methanol Methanol (CH3OH) Methanol->Esterification Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Esterification Methyl_Ester This compound Esterification->Methyl_Ester

Caption: Proposed Fischer esterification route for the synthesis.

Experimental Protocol (Hypothetical)
  • Reaction Setup: To a solution of 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 volumes), a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) is added.

  • Reaction Condition: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Spectroscopic Characterization (Inferred)

While specific spectra for the methyl ester are not available, the following characteristics can be inferred from the known data of the parent carboxylic acid and general principles of NMR and IR spectroscopy.

TechniqueExpected Observations
¹H NMR A singlet corresponding to the methyl protons of the methylthio group (SCH₃) is expected around δ 2.5-2.7 ppm. Another singlet for the methyl ester protons (COOCH₃) would likely appear around δ 3.8-4.0 ppm. The pyrimidine ring proton (H-6) should be observed as a singlet further downfield.
¹³C NMR Signals for the methyl carbons of the methylthio and methyl ester groups are expected in the aliphatic region. The pyrimidine ring carbons and the carbonyl carbon of the ester would appear in the aromatic and downfield regions, respectively.
IR Spectroscopy A strong absorption band characteristic of the C=O stretching vibration of the ester group is expected around 1720-1740 cm⁻¹. Other characteristic bands for C-Cl, C-S, and C=N vibrations would also be present.
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (218.66 g/mol ), along with a characteristic isotopic pattern for the presence of a chlorine atom.

Molecular Structure and Conformation

The molecular structure of this compound is defined by the substituted pyrimidine ring.

Structural Features

The core of the molecule is a pyrimidine ring, which is an aromatic heterocycle. The substituents at positions 2, 4, and 5 significantly influence its electronic properties and reactivity.

  • 2-position: A methylthio (-SCH₃) group, which is an electron-donating group.

  • 4-position: A methyl carboxylate (-COOCH₃) group, which is an electron-withdrawing group.

  • 5-position: A chloro (-Cl) group, which is an electron-withdrawing and weakly deactivating group.

Conformational Analysis

Direct crystallographic data for this compound is not available. However, based on the crystal structures of related pyrimidine derivatives, the following conformational aspects can be predicted:

  • Pyrimidine Ring: The pyrimidine ring is expected to be essentially planar due to its aromatic character.

  • Substituent Orientation:

    • The methyl group of the methylthio substituent is likely to be oriented to minimize steric hindrance with the adjacent groups.

    • The methyl carboxylate group at the 4-position will have some rotational freedom around the C-C single bond connecting it to the pyrimidine ring. The preferred conformation is likely to be one where the carbonyl group is coplanar with the pyrimidine ring to maximize conjugation, though steric interactions may cause some deviation from planarity.

The interplay of these electronic and steric factors will determine the overall three-dimensional shape of the molecule, which is critical for its interaction with biological targets.

Logical Relationship of Structural Features

G Interplay of Structural Features Structure This compound Ring Planar Pyrimidine Ring Structure->Ring Substituents Substituents at C2, C4, C5 Structure->Substituents Conformation Overall 3D Conformation Ring->Conformation Electronic_Effects Electronic Properties (Electron-donating/withdrawing) Substituents->Electronic_Effects Steric_Effects Steric Hindrance Substituents->Steric_Effects Reactivity Chemical Reactivity Electronic_Effects->Reactivity Steric_Effects->Conformation Biological_Activity Biological Activity Conformation->Biological_Activity Reactivity->Biological_Activity

Caption: Relationship between structure, conformation, and activity.

Conclusion

This compound is a molecule with significant potential in synthetic and medicinal chemistry. While direct experimental data on its structure and conformation are scarce, this guide provides a comprehensive overview based on available information for closely related compounds and established chemical principles. The presented data on its physicochemical properties, a plausible synthetic route, and inferred spectroscopic and conformational features offer a solid foundation for researchers working with this and similar pyrimidine derivatives. Further experimental studies, particularly X-ray crystallography and detailed NMR analysis, are warranted to fully elucidate the precise structural details of this compound and unlock its full potential in the development of novel therapeutic agents.

References

Technical Guide: Solubility Profile of Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate is a key heterocyclic intermediate in the synthesis of various biologically active molecules. Its utility in the development of pharmaceuticals, such as inhibitors of GSK3β, non-nucleoside reverse transcriptase for HIV treatment, and phosphodiesterase type 5 (PDE5) inhibitors like Avanafil, underscores the importance of understanding its physicochemical properties. Solubility in organic solvents is a critical parameter that influences reaction kinetics, purification strategies (such as crystallization), and formulation development. This guide provides a comprehensive overview of the solubility characteristics of this compound, outlines a standard protocol for its experimental determination, and illustrates its role in synthetic pathways.

Physicochemical Properties

While specific experimental data for this compound is not extensively published, we can infer some of its properties from its structure and from data on analogous compounds like 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid. The presence of a methyl ester group generally increases lipophilicity compared to the corresponding carboxylic acid, suggesting better solubility in less polar organic solvents.

Solubility in Organic Solvents

Table 1: Representative Solubility of this compound in Common Organic Solvents at 25°C

SolventDielectric Constant (at 20°C)Predicted Solubility (g/L)
Methanol32.7Soluble
Ethanol24.5Soluble
Acetone20.7Freely Soluble
Dichloromethane8.93Freely Soluble
Ethyl Acetate6.02Soluble
Toluene2.38Sparingly Soluble
Hexane1.88Slightly Soluble

Note: The solubility classifications are based on USP definitions. The values in this table are illustrative and should be confirmed by experimental measurement.

Experimental Protocol for Solubility Determination

A standard and reliable method for determining the equilibrium solubility of a solid in a liquid solvent is the shake-flask method. This protocol provides a detailed procedure for obtaining accurate solubility data.

Objective: To determine the equilibrium solubility of this compound in various organic solvents at a specified temperature.

Materials:

  • This compound (solid, high purity)

  • Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Dichloromethane, Ethyl Acetate, Toluene, Hexane) of analytical grade

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Prepare a separate vial for each solvent to be tested.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies may be needed to determine the time required to reach equilibrium.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • For solvents where sedimentation is slow, centrifugation can be used to separate the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered sample with a known volume of a suitable solvent to a concentration within the analytical range of the chosen analytical method.

  • Quantification:

    • Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.

  • Data Analysis:

    • Calculate the solubility of the compound in each solvent, typically expressed in g/L or mg/mL, based on the measured concentration and the dilution factor.

Visualization of Synthetic Workflow

This compound is a valuable intermediate in multi-step organic syntheses. The following diagram illustrates a generalized workflow where this compound is used to synthesize a more complex target molecule, such as a kinase inhibitor.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis A Precursor A C This compound A->C Step 1: Cyclization B Precursor B B->C Step 2: Chlorination D Coupling Reaction C->D Step 3: Suzuki or Buchwald-Hartwig Coupling E Purification D->E Crude Product F Target Molecule (e.g., Kinase Inhibitor) E->F Purified Product

Caption: Synthetic workflow illustrating the use of the title compound.

Conclusion

This compound is a pivotal building block in medicinal chemistry and drug development. While comprehensive quantitative solubility data is not widely published, this guide provides a framework for understanding its expected behavior in organic solvents and a detailed protocol for its experimental determination. The provided workflow diagram highlights its significance as a synthetic intermediate. Accurate solubility data is essential for optimizing reaction conditions, developing efficient purification processes, and enabling the successful progression of drug discovery projects that utilize this versatile compound.

"Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate" stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of various biologically active molecules. Its chemical structure, featuring a substituted pyrimidine ring, a thioether, and a methyl ester, presents multiple reactive sites that can influence its stability. Understanding the stability profile and optimal storage conditions of this compound is paramount for ensuring its integrity, purity, and performance in research and development applications. This guide provides a comprehensive overview of the recommended storage conditions, potential degradation pathways, and standardized protocols for stability testing.

Chemical Profile

PropertyValue
IUPAC Name This compound
Synonyms Methyl 5-chloro-2-(methylsulfanyl)-4-pyrimidinecarboxylate[1]
CAS Number 79686-03-6[1][2][3]
Molecular Formula C₇H₇ClN₂O₂S[2][3]
Molecular Weight 218.66 g/mol [1][3]
Physical Form Solid[1]
Purity (Typical) ≥97%[1]

Recommended Storage and Handling

The stability of this compound is critical for maintaining its chemical integrity. Based on supplier recommendations, the following storage conditions are advised to minimize degradation.

Storage Conditions Summary
ParameterRecommendationSource
Temperature 4°C (Refrigerated)[1]Sigma-Aldrich
Atmosphere Store under an inert gas, such as nitrogen.[1]Sigma-Aldrich
Container A tightly sealed container.General Best Practice
Environment Keep in a dry place.[4]Chemical Suppliers

The recommendation to store under nitrogen suggests a potential sensitivity to oxidation or hydrolysis. The thioether moiety could be susceptible to oxidation, while the ester group is prone to hydrolysis, especially in the presence of moisture.

Potential Degradation Pathways

While specific degradation studies for this compound are not extensively published, potential degradation pathways can be inferred based on the functional groups present in the molecule. The primary sites susceptible to degradation are the ester and thioether functionalities.

Degradation Pathway main This compound hydrolysis 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid main->hydrolysis Hydrolysis (H₂O) oxidation Methyl 5-chloro-2-(methylsulfinyl)pyrimidine-4-carboxylate main->oxidation Oxidation ([O]) further_oxidation Methyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate oxidation->further_oxidation Oxidation ([O])

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

The following protocols are generalized methods for assessing the stability of pyrimidine derivatives and can be adapted for this compound.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways under stress conditions.

Methodology:

  • Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Add 1M HCl to the sample solution and incubate at 60°C for 24-48 hours.

    • Basic Hydrolysis: Add 1M NaOH to the sample solution and incubate at 60°C for 24-48 hours.

    • Oxidative Degradation: Add 3-30% H₂O₂ to the sample solution and keep at room temperature for 24-48 hours.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for 48-72 hours.

    • Photostability: Expose the solid compound and a solution to a calibrated light source (e.g., ICH option 1 or 2).

  • Analysis:

    • At specified time points, withdraw samples and neutralize if necessary.

    • Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile).

    • Use a photodiode array (PDA) detector to identify and quantify the parent compound and any degradation products.

    • Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.

Forced Degradation Workflow cluster_stress Stress Conditions acid Acidic Hydrolysis analysis HPLC / LC-MS Analysis acid->analysis base Basic Hydrolysis base->analysis oxidation Oxidation oxidation->analysis thermal Thermal thermal->analysis photo Photolytic photo->analysis start Prepare Sample Solutions start->acid start->base start->oxidation start->thermal start->photo results Identify Degradants & Determine Degradation Rate analysis->results

Caption: Workflow for a forced degradation study.

Protocol 2: Long-Term Stability Study

Objective: To determine the shelf-life of the compound under recommended storage conditions.

Methodology:

  • Sample Preparation: Store multiple batches of the solid compound in tightly sealed containers under the recommended conditions (4°C, under nitrogen).

  • Time Points: Establish a testing schedule, for example, 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Analysis: At each time point, analyze the samples for:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Purity: Use a validated HPLC method to determine the purity of the compound.

    • Related Substances: Quantify any degradation products observed.

    • Water Content: Measure the water content by Karl Fischer titration.

  • Data Evaluation:

    • Plot the purity and degradation product levels over time.

    • Determine the shelf-life based on the time at which the compound's purity falls below a specified limit (e.g., 95%).

Conclusion

This compound is a stable compound when stored under the appropriate conditions. The primary recommendations are refrigeration at 4°C and storage under an inert atmosphere to prevent potential hydrolysis of the ester and oxidation of the thioether. For researchers and drug development professionals, adherence to these storage conditions is crucial for ensuring the quality and reliability of experimental results. The provided experimental protocols offer a framework for conducting thorough stability assessments to further characterize the compound's behavior over time and under various stress conditions.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of the pyrimidine ring via cross-coupling reactions is a cornerstone of modern drug discovery, enabling the synthesis of diverse compound libraries for biological screening. The Suzuki-Miyaura coupling reaction is a particularly powerful and versatile method for the formation of carbon-carbon bonds, prized for its mild reaction conditions and broad functional group tolerance.

This document provides detailed application notes and experimental protocols for the Suzuki coupling of Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate with various boronic acids. This pyrimidine derivative is a valuable building block, and its derivatization can lead to novel compounds with potential applications in various therapeutic areas. The protocols provided are based on established methodologies for structurally similar chloropyrimidines and offer a robust starting point for reaction optimization and the synthesis of novel biaryl and heteroaryl pyrimidines.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate. The catalytic cycle involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst.

Experimental Protocols

The following protocols are generalized procedures for the Suzuki coupling of this compound. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.

Protocol 1: Conventional Heating

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Brine

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq.).

  • Add the aryl- or heteroarylboronic acid (1.2 mmol, 1.2 eq.).

  • Add potassium carbonate (2.0 mmol, 2.0 eq.).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Microwave-Assisted Synthesis

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Microwave vial with a stir bar

Procedure:

  • To a microwave vial, add this compound (0.5 mmol, 1.0 eq.), the aryl- or heteroarylboronic acid (0.6 mmol, 1.2 eq.), potassium carbonate (1.0 mmol, 2.0 eq.), and Tetrakis(triphenylphosphine)palladium(0) (0.025 mmol, 5 mol%).

  • Add 1,4-dioxane (4 mL) and degassed water (1 mL).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat to 120 °C for 15-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Data Presentation

The following tables summarize representative reaction conditions and yields for the Suzuki coupling of this compound with various boronic acids. These are example data to illustrate expected outcomes.

Table 1: Optimization of Reaction Conditions

EntryCatalyst (mol%)BaseSolvent (v/v)Temp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O (4:1)901885
2Pd(PPh₃)₄ (5)Na₂CO₃Dioxane/H₂O (4:1)901878
3Pd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O (4:1)901882
4PdCl₂(dppf) (3)K₂CO₃Dioxane/H₂O (4:1)901888
5Pd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O (4:1)1101865
6Pd(PPh₃)₄ (5)K₂CO₃DME/H₂O (4:1)851875

Table 2: Substrate Scope with Optimized Conditions

EntryBoronic AcidProductYield (%)
1Phenylboronic acidMethyl 5-phenyl-2-(methylthio)pyrimidine-4-carboxylate85
24-Methoxyphenylboronic acidMethyl 5-(4-methoxyphenyl)-2-(methylthio)pyrimidine-4-carboxylate92
33-Fluorophenylboronic acidMethyl 5-(3-fluorophenyl)-2-(methylthio)pyrimidine-4-carboxylate81
44-Acetylphenylboronic acidMethyl 5-(4-acetylphenyl)-2-(methylthio)pyrimidine-4-carboxylate75
5Thiophene-2-boronic acidMethyl 5-(thiophen-2-yl)-2-(methylthio)pyrimidine-4-carboxylate68
6Pyridine-3-boronic acidMethyl 5-(pyridin-3-yl)-2-(methylthio)pyrimidine-4-carboxylate72

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle cluster_steps Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX R¹-X Transmetal Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 R²-B(OR)₂ PdII_R1R2->Pd0 R¹-R² RedElim Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Experimental_Workflow A 1. Reagent Preparation (Pyrimidine, Boronic Acid, Catalyst, Base) B 2. Reaction Setup (Inert atmosphere, add solvent) A->B C 3. Reaction (Conventional heating or Microwave) B->C D 4. Work-up (Quench, Extraction, Drying) C->D E 5. Purification (Column Chromatography) D->E F 6. Analysis (NMR, MS, etc.) E->F G Final Product F->G

Caption: A generalized workflow for a Suzuki coupling experiment.

Application Notes and Protocols: Nucleophilic Aromatic Substitution on Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the nucleophilic aromatic substitution (SNAr) reactions on Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active molecules. The protocols provided are based on established literature for the analogous ethyl ester, "Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate," and are readily adaptable for the methyl ester.

Introduction

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] this compound is an attractive starting material for drug discovery due to its multiple reaction sites. The electron-deficient nature of the pyrimidine ring, further activated by the electron-withdrawing carboxylate group, makes the chlorine atom at the C4-position highly susceptible to nucleophilic aromatic substitution. This allows for the facile introduction of a variety of functional groups, leading to diverse libraries of compounds for biological screening.

The general reaction scheme involves the displacement of the C4-chloro substituent by a nucleophile, as depicted below:

SNAr_Reaction cluster_reactants Reactants cluster_products Products reagent This compound Cl SMe CO2Me product Methyl 4-(nucleophilically substituted)-2-(methylthio)pyrimidine-4-carboxylate Nu SMe CO2Me reagent->product Base, Solvent nucleophile Nu-H nucleophile->product HCl HCl

Caption: General scheme of the SNAr reaction.

Applications in Drug Development

The substituted pyrimidine derivatives synthesized from this compound are valuable intermediates in the development of various therapeutic agents. Notably, they have been utilized in the synthesis of inhibitors for a range of kinases, including cyclin-dependent kinases (CDKs), platelet-derived growth factor (PDGF) receptor, fibroblast growth factor (FGF) receptor, and epidermal growth factor (EGF) receptor. These kinases are crucial regulators of cell cycle progression and signal transduction, and their dysregulation is a hallmark of many cancers.

Kinase_Inhibition_Pathway Simplified Kinase Signaling Pathway and Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Binds Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase (e.g., EGFR, PDGFR)->Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Activates Transcription Factors Transcription Factors Signaling Cascade (e.g., RAS-RAF-MEK-ERK)->Transcription Factors Activates Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Transcription Factors->Cell Proliferation, Survival, Angiogenesis Promotes Pyrimidine Derivative (Inhibitor) Pyrimidine Derivative (Inhibitor) Pyrimidine Derivative (Inhibitor)->Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Inhibits

Caption: Inhibition of kinase signaling pathways.

Experimental Protocols

The following protocols are adapted from literature procedures for the analogous ethyl ester and are expected to yield similar results with the methyl ester. Researchers should optimize conditions as necessary.

Protocol 1: Reaction with Primary and Secondary Amines

This protocol describes the general procedure for the aminolysis of the C4-chloro group.

Materials:

  • This compound

  • Amine of choice (e.g., methylamine, 2-benzyl-N-methylaniline, 7-methoxy-1-aminoindane hydrochloride)

  • Solvent (e.g., Dichloromethane, 1,2-Dimethoxyethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine, N,N-Diisopropylethylamine)

  • Water

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent (e.g., dichloromethane, 10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer.

  • If the amine is a salt, add a suitable base (e.g., triethylamine, 3.0 eq) to the solution.

  • Add the amine (1.0-1.2 eq) to the reaction mixture. For volatile amines like methylamine, a solution in a suitable solvent (e.g., ethanol) can be used.

  • Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 30 minutes to 48 hours depending on the nucleophilicity of the amine.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer. If the solvent is water-miscible, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel or by recrystallization as needed.

Protocol 2: Reaction with O-Nucleophiles (e.g., Sodium Phenoxide)

This protocol provides a general method for the substitution with alkoxides or phenoxides.

Materials:

  • This compound

  • Phenol (or alcohol of choice)

  • Sodium hydride (NaH) or another suitable base

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))

  • Water

  • Ethyl acetate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 eq) in the anhydrous solvent.

  • Slowly add a solution of the phenol or alcohol (1.1 eq) in the same solvent to the sodium hydride suspension. Stir until the evolution of hydrogen gas ceases.

  • Add a solution of this compound (1.0 eq) in the anhydrous solvent to the freshly prepared nucleophile solution.

  • Stir the reaction mixture at room temperature or heat as necessary, monitoring by TLC or LC-MS.

  • After the reaction is complete, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired product.

Protocol 3: Reaction with S-Nucleophiles (e.g., Sodium Thiophenoxide)

This protocol outlines a general procedure for the reaction with thiols.

Materials:

  • This compound

  • Thiophenol (or thiol of choice)

  • Sodium hydride (NaH) or another suitable base

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))

  • Water

  • Ethyl acetate

Procedure:

  • Prepare the sodium thiophenoxide in situ by reacting thiophenol (1.1 eq) with sodium hydride (1.1 eq) in an anhydrous solvent under an inert atmosphere, as described in Protocol 2.

  • Add a solution of this compound (1.0 eq) to the thiophenoxide solution.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.

  • Upon completion, work up the reaction as described in Protocol 2.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

The following table summarizes the reaction conditions and expected products for the nucleophilic aromatic substitution on "Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate," which are anticipated to be similar for the methyl ester.

Nucleophile (eq)Base (eq)SolventTemperatureTimeProductYield (%)
Methylamine (3.3)-Dichloromethane0 °C to RT30 minEthyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate~98% (crude)
2-Benzyl-N-methylaniline (1.0)N,N-Diisopropylethylamine (3.1)1,2-DimethoxyethaneReflux24 hEthyl 4-(N-(2-benzylphenyl)-N-methylamino)-2-(methylthio)pyrimidine-5-carboxylateNot specified
7-Methoxy-1-aminoindane HCl (1.0)Triethylamine (3.0)Tetrahydrofuran0 °C to RT48 hEthyl 4-((7-methoxy-2,3-dihydro-1H-inden-1-yl)amino)-2-(methylthio)pyrimidine-5-carboxylateNot specified
Sodium Phenoxide (excess)-EthanolReflux-Ethyl 4-phenoxy-2-(methylthio)pyrimidine-5-carboxylate-
Sodium Thiophenoxide (excess)-EthanolReflux-Ethyl 4-(phenylthio)-2-(methylthio)pyrimidine-5-carboxylate-

Yields and reaction times are indicative and may vary depending on the specific substrate and reaction scale.

Experimental Workflow Visualization

Experimental_Workflow General Experimental Workflow Start Start Reaction Setup Dissolve starting material Add base and nucleophile Start->Reaction Setup Reaction Stir at appropriate temperature Monitor by TLC/LC-MS Reaction Setup->Reaction Work-up Quench with water Extract with organic solvent Reaction->Work-up Isolation Dry organic layer Concentrate under vacuum Work-up->Isolation Purification Column chromatography or Recrystallization Isolation->Purification Characterization Obtain pure product Analyze by NMR, MS, etc. Purification->Characterization End End Characterization->End

Caption: A typical workflow for SNAr reactions.

References

Application Notes and Protocols: "Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate" in Fungicide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate as a key intermediate in the synthesis of novel fungicides. This document details the synthetic pathways, experimental protocols, and biological activities of the resulting compounds, offering valuable insights for researchers in agrochemical and pharmaceutical development.

Introduction

This compound is a versatile heterocyclic building block in the development of new fungicides.[1] The pyrimidine scaffold is a well-established pharmacophore in numerous commercial fungicides, and the specific functionalities of this molecule offer multiple avenues for chemical modification to generate diverse compound libraries with potential antifungal properties. The electron-deficient nature of the pyrimidine ring, further activated by the chloro and carboxylate groups, makes the 4-position susceptible to nucleophilic aromatic substitution, a key reaction in the derivatization of this intermediate.

Synthetic Applications

The primary application of this compound in fungicide synthesis involves the nucleophilic substitution of the chlorine atom at the C4 position with various nucleophiles, most commonly amines. This reaction leads to the formation of 4-amino-2-(methylthio)pyrimidine-5-carboxylate derivatives, which can be further modified or directly screened for antifungal activity.

A representative synthetic scheme involves the reaction of this compound with a substituted aniline in the presence of a base. This reaction is typically carried out in a polar aprotic solvent at elevated temperatures. The resulting N-aryl-4-aminopyrimidine derivatives are a class of compounds that have shown promise as antifungal agents.

Experimental Protocols

General Protocol for the Synthesis of Methyl 4-(arylamino)-2-(methylthio)pyrimidine-5-carboxylates

This protocol is a representative procedure for the nucleophilic aromatic substitution reaction of this compound with an aromatic amine.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-fluoroaniline)

  • N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq) and DIPEA (1.5 eq).

  • Stir the reaction mixture at 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure Methyl 4-(arylamino)-2-(methylthio)pyrimidine-5-carboxylate derivative.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and HRMS).

Antifungal Activity Evaluation

The synthesized pyrimidine derivatives can be evaluated for their in vitro antifungal activity against a panel of pathogenic fungi using standard methods such as the poisoned food technique or broth microdilution method.

General Protocol for In Vitro Antifungal Assay (Poisoned Food Technique)
  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Incorporate appropriate aliquots of the stock solutions into a molten potato dextrose agar (PDA) medium to achieve the desired final concentrations.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Place a mycelial plug (typically 5 mm in diameter) from the edge of a fresh culture of the test fungus in the center of each PDA plate.

  • Incubate the plates at a suitable temperature (e.g., 25-28 °C) for a specified period.

  • Measure the radial growth of the fungal colony and calculate the percentage of inhibition compared to a control (PDA with solvent only).

Data Presentation

While specific data for fungicides directly synthesized from this compound is not extensively available in the public domain, the following tables present data for structurally related pyrimidine derivatives, which can serve as a benchmark for newly synthesized compounds.

Table 1: Synthesis and Yield of Representative Pyrimidine Derivatives

Compound IDStarting MaterialReagentSolventReaction ConditionsYield (%)
5b 2-Methyl-4-chloro-6-(trifluoromethyl)pyrimidine2-AminophenolDMF80 °C, 8-10 h49
5h 2-Methyl-4-chloro-6-(trifluoromethyl)pyrimidine3-AminophenolDMF80 °C, 8-10 h62
5o 2-Methyl-4-chloro-6-(trifluoromethyl)pyrimidine3-Amino-4-bromophenolDMF80 °C, 8-10 h52
5q 2-Methyl-4-chloro-6-(trifluoromethyl)pyrimidine3-Amino-4,5-dimethoxyphenolDMF80 °C, 8-10 h78

Data adapted from a study on related pyrimidine-amide derivatives.[2]

Table 2: In Vitro Antifungal Activity of Representative Pyrimidine Derivatives

Compound IDBotryosphaeria dothidea (% Inhibition at 50 µg/mL)Phomopsis sp. (% Inhibition at 50 µg/mL)Botrytis cinerea (% Inhibition at 50 µg/mL)
5c --80.0
5f -100.0-
5i 82.1-79.6
5l 81.1-80.4
5m --83.6
5n 84.191.879.7
5o 88.5100.084.7
5p -93.4-
5q --80.5
Pyrimethanil (Control) 84.485.182.8

Data adapted from a study on related pyrimidine-amide derivatives.[2]

Table 3: EC50 Values of a Highly Active Pyrimidine Derivative

Compound IDTarget FungusEC50 (µg/mL)
5o Phomopsis sp.10.5
Pyrimethanil (Control) Phomopsis sp.32.1

Data adapted from a study on related pyrimidine-amide derivatives.[2]

Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway start This compound product Methyl 4-(arylamino)-2-(methylthio)pyrimidine-5-carboxylate start->product Nucleophilic Aromatic Substitution reagent Substituted Aniline (R-NH2) reagent->product base Base (e.g., DIPEA) base->product solvent Solvent (e.g., DMF) solvent->product conditions Heat conditions->product

Caption: General synthesis pathway for fungicide candidates.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_bioassay Antifungal Bioassay A Reaction Setup: Reactants, Base, Solvent B Reaction at Elevated Temperature A->B C Work-up: Aqueous Extraction B->C D Purification: Column Chromatography C->D E Characterization: NMR, HRMS D->E F Preparation of Test Compound Solutions E->F Pure Compound G Poisoned Food Assay (PDA Plates) F->G H Incubation G->H I Data Collection: Measurement of Fungal Growth H->I J Data Analysis: % Inhibition, EC50 I->J

Caption: Experimental workflow from synthesis to bioassay.

Conclusion

This compound is a promising starting material for the development of novel fungicides. The straightforward and efficient nucleophilic substitution at the 4-position allows for the creation of a wide array of derivatives. The protocols and data presented here, based on closely related structures, provide a solid foundation for researchers to design and synthesize new pyrimidine-based antifungal agents. Further exploration of different nucleophiles and subsequent structural modifications could lead to the discovery of potent and commercially viable fungicides.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate . This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of two distinct reactive sites amenable to selective functionalization: a chloro group at the 5-position and a methylthio group at the 2-position. This document outlines key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Liebeskind-Srogl couplings—that can be employed for the elaboration of this pyrimidine core.

Introduction to Cross-Coupling on the Pyrimidine Scaffold

The pyrimidine nucleus is a privileged scaffold in a vast array of biologically active compounds. The ability to introduce diverse substituents onto this heterocyclic core through palladium-catalyzed cross-coupling reactions is a powerful strategy in drug discovery and development. For This compound , the chloro and methylthio groups offer orthogonal handles for such transformations. Generally, the C-Cl bond is more reactive towards traditional cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. In contrast, the C-S bond of the methylthio group can be activated under specific conditions, such as those employed in the Liebeskind-Srogl coupling, allowing for a sequential functionalization strategy.

Key Palladium-Catalyzed Cross-Coupling Reactions

This section details the application of four major palladium-catalyzed cross-coupling reactions for the functionalization of This compound .

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between the pyrimidine core and various aryl or vinyl boronic acids or esters. This reaction is anticipated to proceed selectively at the C5-chloro position.

General Reaction Scheme:

Caption: Suzuki-Miyaura coupling of the target pyrimidine.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryCoupling PartnerPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/H₂O100Est. >80
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane110Est. >85
3Thiophene-3-boronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF90Est. >75

Estimated yields based on similar reported reactions on chloropyrimidines.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., Na₂CO₃, 2.0 equiv.).

  • Add the degassed solvent system (e.g., Toluene/H₂O, 4:1).

  • Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir for the required time (typically 4-12 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-(methylthio)pyrimidine-4-carboxylate.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a variety of 5-amino-pyrimidine derivatives. This reaction is also expected to occur selectively at the C5-chloro position.

General Reaction Scheme:

G cluster_0 Buchwald-Hartwig Amination start Methyl 5-chloro-2- (methylthio)pyrimidine- 4-carboxylate catalyst Pd Catalyst Ligand Base start->catalyst amine R¹R²NH amine->catalyst product Methyl 5-(R¹R²-amino)-2- (methylthio)pyrimidine- 4-carboxylate catalyst->product

Caption: Buchwald-Hartwig amination workflow.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene100Est. >90
2AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃1,4-Dioxane110Est. >80
3BenzylaminePdCl₂(dppf) (3)-NaOtBuTHF80Est. >85

Estimated yields based on similar reported reactions on chloropyrimidines.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox or under a stream of argon, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., K₃PO₄, 1.5 equiv.) to a dry reaction vessel.

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Seal the vessel and heat the mixture to the desired temperature (e.g., 100 °C) with stirring for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the 5-amino-pyrimidine product.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between the pyrimidine and a terminal alkyne, leading to 5-alkynylpyrimidine derivatives.

General Reaction Scheme:

Caption: Sonogashira coupling experimental workflow.

Table 3: Representative Conditions for Sonogashira Coupling

EntryAlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF65Est. >85
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (6)DIPADMF80Est. >90
3Propargyl alcoholPd(OAc)₂ (2)CuI (4)K₂CO₃Acetonitrile70Est. >70

Estimated yields based on similar reported reactions on chloropyrimidines.

Detailed Experimental Protocol: Sonogashira Coupling

  • To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF) under an inert atmosphere, add the terminal alkyne (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), the copper(I) source (e.g., CuI, 10 mol%), and the base (e.g., Et₃N, 2.0 equiv.).

  • Stir the reaction mixture at the indicated temperature (e.g., 65 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain the desired 5-alkynylpyrimidine.

Liebeskind-Srogl Coupling

The Liebeskind-Srogl coupling offers a unique opportunity to functionalize the C2-position by activating the methylthio group. This reaction typically employs a boronic acid as the coupling partner in the presence of a palladium catalyst and a stoichiometric amount of a copper(I) carboxylate. This allows for a sequential functionalization strategy where the C5-chloro position can be reacted first, followed by coupling at the C2-methylthio position.

General Reaction Scheme:

G cluster_ls Liebeskind-Srogl Coupling start Methyl 5-substituted-2- (methylthio)pyrimidine- 4-carboxylate reagents Pd(0) Catalyst Cu(I) Carboxylate start->reagents boronic R-B(OH)₂ boronic->reagents product Methyl 5-substituted-2-aryl- pyrimidine-4-carboxylate reagents->product

Caption: Liebeskind-Srogl desulfurative coupling.

Table 4: Representative Conditions for Liebeskind-Srogl Coupling

EntrySubstrate (5-substituted)Boronic AcidPd Catalyst (mol%)Cu(I) SourceSolventTemp (°C)Yield (%)
15-Phenyl4-Fluorophenylboronic acidPd(PPh₃)₄ (5)CuTC (1.5 equiv)THF60Est. >70
25-(Morpholin-4-yl)3-Thienylboronic acidPd₂(dba)₃ (2.5)CuMeSal (1.5 equiv)Dioxane80Est. >65
35-(Phenylethynyl)4-Pyridylboronic acidPd(dppf)Cl₂ (3)CuTC (1.5 equiv)DMF70Est. >60

CuTC = Copper(I) thiophene-2-carboxylate, CuMeSal = Copper(I) 3-methylsalicylate. Estimated yields are based on reported Liebeskind-Srogl couplings of similar 2-(methylthio)heterocycles.

Detailed Experimental Protocol: Liebeskind-Srogl Coupling

  • In a glovebox, combine the 5-substituted-2-(methylthio)pyrimidine-4-carboxylate (1.0 equiv.), the boronic acid (1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) carboxylate (e.g., CuTC, 1.5 equiv.) in a dry reaction vessel.

  • Add anhydrous, degassed solvent (e.g., THF).

  • Seal the vessel and heat the reaction mixture to the specified temperature (e.g., 60 °C) with stirring for 12-24 hours.

  • After cooling, dilute the mixture with an organic solvent and pass it through a plug of silica gel, eluting with the same solvent.

  • Concentrate the filtrate and purify the residue by column chromatography to afford the 2-arylpyrimidine product.

Conclusion

The palladium-catalyzed cross-coupling of This compound offers a rich platform for the synthesis of a diverse array of substituted pyrimidines. The distinct reactivity of the C5-chloro and C2-methylthio groups allows for selective and sequential functionalization, making this substrate a valuable tool for the construction of complex molecules in medicinal chemistry and materials science. The protocols provided herein serve as a starting point for the development of robust and efficient synthetic routes to novel pyrimidine derivatives. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.

Application Notes and Protocols: Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate as a Versatile Intermediate for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate is a highly functionalized pyrimidine derivative that serves as a key building block in the synthesis of a wide range of bioactive molecules. The pyrimidine core is a prevalent scaffold in numerous pharmaceuticals and agrochemicals. The strategic placement of a chloro substituent at the 5-position, a methylthio group at the 2-position, and a methyl carboxylate at the 4-position offers multiple reactive sites for chemical modification. This allows for the construction of complex heterocyclic systems with diverse biological activities. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potent kinase inhibitors.

Applications in the Synthesis of Bioactive Molecules

The unique structural features of this compound make it an ideal starting material for the synthesis of various classes of bioactive compounds, including:

  • Kinase Inhibitors: The pyrimidine scaffold is a well-established pharmacophore for targeting the ATP-binding site of various kinases. Derivatives of this intermediate have been utilized in the development of inhibitors for Glycogen Synthase Kinase 3β (GSK3β), non-nucleoside reverse transcriptase inhibitors for HIV, and inhibitors of kinases such as Raf and Cdk4.

  • Anticancer Agents: By serving as a precursor to fused heterocyclic systems like pyrido[2,3-d]pyrimidines, this intermediate is instrumental in the development of compounds with anti-proliferative activity against various cancer cell lines.

  • Agrochemicals: The pyrimidine core is also found in a variety of herbicides and fungicides. The reactivity of this intermediate allows for the synthesis of novel agrochemicals with improved efficacy.

Physicochemical Properties

A summary of the key physicochemical properties of the title compound and its close analogs is presented in the table below.

PropertyThis compound5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acidEthyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
CAS Number 38275-41-161727-33-15909-24-0
Molecular Formula C₇H₇ClN₂O₂SC₆H₅ClN₂O₂SC₈H₉ClN₂O₂S
Molecular Weight 218.66 g/mol 204.63 g/mol 232.69 g/mol
Appearance Off-white to pale yellow solidLight yellow to orange powderWhite to yellow solid
Melting Point Not available170 °C (dec.)58-60 °C

Reactivity and Synthetic Utility

The primary synthetic utility of this compound lies in the sequential reactivity of its functional groups. The chloro group at the 5-position is susceptible to nucleophilic aromatic substitution (SNAr) by various amines, alcohols, and thiols. The methylthio group at the 2-position can also be displaced by nucleophiles, often after oxidation to the more reactive methylsulfinyl or methylsulfonyl group. This differential reactivity allows for a controlled, stepwise elaboration of the pyrimidine core.

Synthesis of Pyrido[2,3-d]pyrimidin-7-one Kinase Inhibitors

A significant application of this intermediate is in the synthesis of pyrido[2,3-d]pyrimidin-7-ones, a class of compounds known to exhibit potent inhibitory activity against a range of protein kinases. The general synthetic strategy involves an initial nucleophilic substitution of the 5-chloro group with an appropriate amine, followed by an intramolecular cyclization to form the fused pyridone ring.

Representative Biological Activity of a Pyrido[2,3-d]pyrimidin-7-one Derivative

The following table summarizes the in-vitro activity of a representative pyrido[2,3-d]pyrimidin-7-one derivative synthesized from a similar pyrimidine intermediate.

CompoundTarget KinaseIC₅₀ (nM)Cell LineCellular Activity (GI₅₀, µM)
PD-173074 FGFR15Ba/F3-FGFR10.002
FGFR32.5HUVEC0.003
VEGFR270--

Data is representative of the activity of this class of compounds and is intended for illustrative purposes.

Experimental Protocols

The following protocols provide a general methodology for the synthesis of a pyrido[2,3-d]pyrimidin-7-one derivative starting from this compound.

Protocol 1: Synthesis of Methyl 5-(arylamino)-2-(methylthio)pyrimidine-4-carboxylate

This protocol describes the nucleophilic aromatic substitution of the 5-chloro group with an aniline derivative.

Materials:

  • This compound (1.0 eq)

  • Substituted aniline (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Xantphos (0.1 eq)

  • Cesium carbonate (Cs₂CO₃, 2.0 eq)

  • Anhydrous 1,4-dioxane

  • Nitrogen atmosphere

Procedure:

  • To a dry round-bottom flask, add this compound, the substituted aniline, cesium carbonate, and Xantphos.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous 1,4-dioxane to the flask.

  • Add palladium(II) acetate to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes gradient) to afford the desired product.

Expected Yield: 60-80%

Protocol 2: Intramolecular Cyclization to form a Pyrido[2,3-d]pyrimidin-7-one

This protocol describes the base-mediated intramolecular cyclization to form the fused pyridone ring.

Materials:

  • Methyl 5-(arylamino)-2-(methylthio)pyrimidine-4-carboxylate (from Protocol 1)

  • Sodium methoxide (NaOMe, 2.0 eq)

  • Anhydrous methanol

Procedure:

  • Dissolve the product from Protocol 1 in anhydrous methanol in a round-bottom flask.

  • Add sodium methoxide to the solution at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a mild acid (e.g., acetic acid).

  • Concentrate the mixture under reduced pressure.

  • Add water to the residue and collect the precipitated solid by filtration.

  • Wash the solid with water and dry under vacuum to afford the pyrido[2,3-d]pyrimidin-7-one derivative.

Expected Yield: 70-90%

Visualizations

Synthetic Pathway

synthetic_pathway start This compound intermediate Methyl 5-(arylamino)-2-(methylthio)pyrimidine-4-carboxylate start->intermediate Ar-NH2, Pd(OAc)2, Xantphos, Cs2CO3, Dioxane product Pyrido[2,3-d]pyrimidin-7-one Derivative intermediate->product NaOMe, MeOH

Caption: General synthetic route to pyrido[2,3-d]pyrimidin-7-ones.

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Intramolecular Cyclization s1_start Combine Reactants s1_reaction Heat under N2 s1_start->s1_reaction s1_workup Filtration & Concentration s1_reaction->s1_workup s1_purification Column Chromatography s1_workup->s1_purification s2_start Dissolve Intermediate s1_purification->s2_start Isolated Intermediate s2_reaction Add Base & Reflux s2_start->s2_reaction s2_workup Neutralization & Concentration s2_reaction->s2_workup s2_isolation Filtration & Drying s2_workup->s2_isolation

Caption: Workflow for the synthesis of pyrido[2,3-d]pyrimidin-7-ones.

Kinase Inhibition Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., FGFR) RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activation Inhibitor Pyrido[2,3-d]pyrimidin-7-one (Kinase Inhibitor) Inhibitor->RAF Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway.

Disclaimer: These protocols are intended as a general guide. Reaction conditions may need to be optimized for specific substrates. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Application Notes and Protocols for the Characterization of Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the structural characterization of "Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate" using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These guidelines are intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis to ensure accurate and reproducible analysis of this pyrimidine derivative. The protocols cover sample preparation, instrument parameters, and data interpretation.

Introduction

This compound is a substituted pyrimidine derivative. Pyrimidine scaffolds are of significant interest in medicinal chemistry and drug discovery due to their presence in a wide array of biologically active compounds.[1] Accurate structural elucidation and purity assessment are critical for regulatory approval and ensuring the efficacy and safety of potential drug candidates. This document outlines the analytical workflows for the comprehensive characterization of this molecule.

Chemical Structure

Compound Name: this compound CAS Number: 61727-33-1 (for the corresponding carboxylic acid)[2][3][4][5][6] Molecular Formula: C₇H₇ClN₂O₂S Molecular Weight: 218.66 g/mol

Caption: Chemical structure of this compound.

NMR Spectroscopic Characterization

NMR spectroscopy is a primary technique for the unambiguous structural confirmation of organic molecules. For the title compound, ¹H and ¹³C NMR are essential.

3.1. Predicted ¹H and ¹³C NMR Data

The expected chemical shifts are summarized in the table below. These values are predicted based on the analysis of similar structures and general principles of NMR spectroscopy. The actual experimental values may vary slightly depending on the solvent and concentration. A ¹H NMR spectrum for the related 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid is available in DMSO-d6.[4]

Assignment ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
-SCH₃~ 2.6Singlet~ 14
-OCH₃~ 3.9Singlet~ 53
Pyrimidine H-6~ 8.9Singlet~ 158
Pyrimidine C-2--~ 172
Pyrimidine C-4--~ 160
Pyrimidine C-5--~ 125
C=O--~ 164

3.2. Experimental Protocol: NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of sample B Dissolve in 0.6-0.7 mL of deuterated solvent A->B C Transfer to NMR tube B->C D Insert sample into NMR spectrometer C->D E Tune and shim the instrument D->E F Acquire ¹H and ¹³C spectra E->F G Fourier Transform F->G H Phase and baseline correction G->H I Integrate and pick peaks H->I

Caption: Workflow for NMR data acquisition and processing.

3.2.1. Sample Preparation

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).[7][8]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

3.2.2. Instrument Parameters (Example for a 500 MHz Spectrometer)

  • ¹H NMR:

    • Observe Frequency: 500 MHz

    • Pulse Program: Standard single pulse (zg30)

    • Spectral Width: 12-16 ppm

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16

  • ¹³C NMR:

    • Observe Frequency: 125 MHz

    • Pulse Program: Proton-decoupled single pulse (zgpg30)

    • Spectral Width: 200-240 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024-4096

3.2.3. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase and baseline corrections on the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and multiplicities of all signals.

  • Identify the chemical shifts of all signals in the ¹³C NMR spectrum.

Mass Spectrometric Characterization

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the title compound, which aids in confirming its elemental composition and structure. Electron Ionization (EI) is a common technique for such molecules.

4.1. Predicted Mass Spectrum Data

Based on the structure, the following key ions are expected in the EI mass spectrum. The presence of chlorine will result in a characteristic M+2 isotopic pattern with a ratio of approximately 3:1.

m/z Assignment Notes
218/220[M]⁺˙Molecular ion peak with chlorine isotope pattern.
187/189[M - OCH₃]⁺Loss of the methoxy radical.
159/161[M - COOCH₃]⁺Loss of the carbomethoxy radical.
142[M - Cl - SCH₃]⁺Subsequent loss of chloro and methylthio radicals.

4.2. Experimental Protocol: Mass Spectrometry

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis A_ms Dissolve sample in volatile solvent B_ms Introduce into MS A_ms->B_ms C_ms Ionize sample (e.g., EI) B_ms->C_ms D_ms Separate ions by m/z C_ms->D_ms E_ms Detect ions D_ms->E_ms F_ms Generate mass spectrum E_ms->F_ms G_ms Identify molecular ion F_ms->G_ms H_ms Analyze fragmentation G_ms->H_ms

Caption: Workflow for Mass Spectrometry analysis.

4.2.1. Sample Preparation

  • Prepare a dilute solution of the sample (approximately 0.1-1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

4.2.2. Instrument Parameters (Example for EI-MS)

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV[1][9]

  • Source Temperature: 200-250 °C

  • Mass Range: m/z 50-350

  • Introduction Method: Direct infusion or via Gas Chromatography (GC) inlet.

4.2.3. Data Analysis

  • Identify the molecular ion peak ([M]⁺˙) and its corresponding M+2 peak to confirm the presence of chlorine.

  • Analyze the fragmentation pattern by identifying major fragment ions.

  • Correlate the observed fragments with the structure of the molecule to confirm the connectivity of the functional groups. The fragmentation of pyrimidine derivatives often involves the loss of substituents from the ring.[1][10]

Data Summary and Interpretation

The combination of NMR and MS data provides a comprehensive characterization of this compound.

Logical_Relationship cluster_techniques Analytical Techniques cluster_data Generated Data cluster_info Derived Information NMR NMR Spectroscopy NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data MS Mass Spectrometry MS_Data Molecular Ion (m/z) Fragmentation Pattern Isotopic Distribution MS->MS_Data Structure Molecular Structure Connectivity NMR_Data->Structure Composition Molecular Formula Molecular Weight MS_Data->Composition Confirmation Structural Confirmation Structure->Confirmation Composition->Confirmation

Caption: Logical relationship between analytical techniques and structural confirmation.

The ¹H NMR spectrum should show three distinct singlet signals corresponding to the methylthio, methoxy, and pyrimidine protons. The integration of these peaks should be in a 3:3:1 ratio, respectively. The ¹³C NMR will confirm the number of unique carbon environments. The mass spectrum provides the molecular weight and the characteristic isotopic pattern for a chlorine-containing compound, while the fragmentation pattern is consistent with the assigned structure. Together, these data provide unequivocal evidence for the identity and purity of this compound.

References

Application Notes and Protocols for the Derivatization of Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate is a versatile building block for the synthesis of novel therapeutic agents due to its multiple reactive sites amenable to derivatization. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, while the chloro and methylthio groups offer opportunities for various cross-coupling reactions.[3]

Derivatives of this scaffold have shown significant potential across a range of therapeutic areas, including oncology and infectious diseases.[4][5][6] Notably, 2,4,5-substituted pyrimidines have been identified as potent inhibitors of tubulin polymerization and as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[4][5] Furthermore, the related pyrido[2,3-d]pyrimidin-7-one core, accessible from this starting material, is a known inhibitor of various kinases such as Cdk4, PDGF, and FGF.

The primary points for derivatization on the this compound core are:

  • C4-Position: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. Alternatively, the ester can be reduced to an aldehyde or alcohol for further functionalization.[2]

  • C5-Position: The chloro group can be readily displaced by various nucleophiles or participate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination to introduce aryl, heteroaryl, or amino substituents.

  • C2-Position: The methylthio group can be oxidized to a methylsulfinyl or methylsulfonyl group, the latter of which can act as a leaving group for nucleophilic substitution.

These derivatization strategies allow for the exploration of the chemical space around the pyrimidine core to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.

Quantitative Data Summary

The following tables summarize the biological activities of representative 2,4,5-substituted pyrimidine derivatives synthesized from precursors related to this compound.

Table 1: Antiproliferative and Tubulin Polymerization Inhibitory Activities of 2,4,5-Substituted Pyrimidines

CompoundTarget Cell LineIC50 (nM)Tubulin Polymerization IC50 (µM)
4k BEL-740216 - 620.79

Data extracted from a study on 2,4,5-substituted pyrimidines as tubulin polymerization inhibitors.[4]

Table 2: Anti-HIV-1 Activity of 2,4,5-Trisubstituted Pyrimidines

CompoundHIV-1 StrainEC50 (nM)
11a-c HIV-1 IIIB103 - 134
12a-c HIV-1 IIIB209 - 415
13a-c HIV-1 IIIB218 - 254
14a-c HIV-1 IIIB108 - 172
14a HIV-1 IIIB2.80

Data from a study on 2,4,5-trisubstituted pyrimidines as potent HIV-1 NNRTIs.[5]

Experimental Protocols

Suzuki-Miyaura Coupling for C5-Arylation

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/H₂O, Toluene)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (0.05 equiv.), and the base (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired C5-arylpyrimidine derivative.

Buchwald-Hartwig Amination for C5-Amination

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, BINAP)

  • Base (e.g., NaOt-Bu, K₃PO₄)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precatalyst (0.02 equiv.) and the phosphine ligand (0.04 equiv.).

  • Add the anhydrous, deoxygenated solvent and stir for 10-15 minutes to allow for catalyst activation.

  • To this mixture, add this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (1.5 equiv.).

  • Seal the reaction vessel and heat to 90-110 °C with vigorous stirring for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired C5-aminopyrimidine derivative.

Visualizations

Derivatization_Workflow cluster_C5 C5-Position Derivatization cluster_C4 C4-Position Derivatization cluster_C2 C2-Position Derivatization start This compound suzuki Suzuki-Miyaura Coupling (+ Arylboronic Acid) start->suzuki Pd-catalyzed buchwald Buchwald-Hartwig Amination (+ Amine) start->buchwald Pd-catalyzed snar SNAr (+ Nucleophile) start->snar hydrolysis Hydrolysis start->hydrolysis oxidation Oxidation start->oxidation bioactive Bioactive Pyrimidine Derivatives (e.g., Kinase Inhibitors, Antivirals) suzuki->bioactive buchwald->bioactive snar->bioactive amide Amide Coupling (+ Amine) hydrolysis->amide EDC, HOBt amide->bioactive substitution Nucleophilic Substitution oxidation->substitution substitution->bioactive

Caption: General derivatization workflow for this compound.

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->RTK

Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway by a pyrimidine derivative.

Logical_Relationship Start This compound Strategy Derivatization Strategy Start->Strategy C5 C5-Functionalization (Suzuki, Buchwald-Hartwig, SNAr) Strategy->C5 C4 C4-Amidation Strategy->C4 C2 C2-Substitution Strategy->C2 Library Diverse Library of Substituted Pyrimidines C5->Library C4->Library C2->Library Screening Biological Screening (e.g., Kinase Assays, Antiviral Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead Lead Compound Optimization SAR->Lead

Caption: Logical relationship of derivatization strategies for lead compound discovery.

References

Application Notes and Protocols for the Amination of Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate is a key intermediate in the synthesis of a variety of biologically active molecules, including those with potential applications in agriculture and pharmaceuticals. The pyrimidine core is a common scaffold in medicinal chemistry, and the targeted modification of this structure through reactions such as nucleophilic aromatic substitution (SNAr) is a fundamental strategy in the development of novel compounds.

This document provides detailed protocols for the amination of this compound, a crucial step in the diversification of this molecular scaffold. The protocols are based on established methodologies for similar substrates and offer a starting point for optimization in specific research contexts.

Chemical Reaction Overview

The primary reaction described is the nucleophilic aromatic substitution of the chlorine atom at the C5 position of the pyrimidine ring with an amine. The reactivity of halopyrimidines towards SNAr is well-established, with the general order of reactivity for displacement of a halogen being C4(6) > C2 >> C5. However, the specific substitution pattern and electronic nature of the substituents on the pyrimidine ring can influence the regioselectivity of the reaction.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products SM This compound Product Methyl 5-(amino)-2-(methylthio)pyrimidine-4-carboxylate SM->Product + Amine Amine Primary or Secondary Amine (R1R2NH) Base Base (e.g., Na2CO3, Et3N) Base->Product facilitates reaction Solvent Solvent (e.g., Toluene, DMF, Ethanol) Solvent->Product reaction medium Temp Temperature (e.g., 25-100 °C) Temp->Product provides energy Salt Byproduct Salt (e.g., NaCl, Et3N.HCl)

Caption: General workflow for the amination of this compound.

Experimental Protocols

Protocol 1: Base-Mediated Amination in a Biphasic System

This protocol is adapted from a procedure for the amination of a structurally similar compound, ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate[1]. It is expected to be effective for the title compound.

Materials:

  • This compound

  • Amine (e.g., (3-chloro-4-methoxyphenyl)methanamine hydrochloride)

  • Toluene

  • Water

  • Sodium Carbonate (Na₂CO₃)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a solution of this compound in toluene, add the desired amine (approximately 1.0-1.2 equivalents).

  • Add an aqueous solution of sodium carbonate (approximately 2.0-3.0 equivalents).

  • Stir the biphasic mixture vigorously at room temperature (25-30°C) for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, separate the organic and aqueous layers.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: Amination in an Organic Solvent with a Tertiary Amine Base

This is a general and widely used protocol for the amination of chloropyrimidines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or Ethanol

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve this compound in a suitable organic solvent such as DMF or ethanol.

  • Add the desired amine (1.0-1.2 equivalents) to the solution.

  • Add a tertiary amine base such as triethylamine or DIPEA (1.5-2.0 equivalents).

  • Heat the reaction mixture to a temperature between 60-100°C.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Data Presentation

The following table summarizes expected outcomes based on reactions with analogous compounds. Researchers should expect to optimize these conditions for their specific amine nucleophile.

Amine NucleophileBaseSolventTemperature (°C)Reaction Time (h)Expected Yield (%)Reference
(3-chloro-4-methoxyphenyl)methanamineNa₂CO₃Toluene/Water25-308>90Adapted from[1]
Dimethylamine-----[1]
MorpholineEt₃NEthanolReflux685-95General, based on[2]
Aniline-DMF1001270-85General

Visualization of Key Concepts

G cluster_start Starting Material cluster_reagent Reagent cluster_product Product SM This compound Product Methyl 5-(amino)-2-(methylthio)pyrimidine-4-carboxylate SM->Product  SNAг Reaction + Amine, Base Amine Amine (R1R2NH)

Caption: Chemical transformation during the amination reaction.

The aminated pyrimidine derivatives can serve as building blocks for more complex molecules with potential biological activities, such as herbicides or fungicides, by targeting specific enzymes or signaling pathways in the target organisms.

G cluster_compound Bioactive Compound cluster_target Biological Target cluster_effect Biological Effect Compound Aminated Pyrimidine Derivative Enzyme Target Enzyme (e.g., in a pathogen) Compound->Enzyme binds to Inhibition Inhibition of Enzyme Activity Enzyme->Inhibition Pathway Disruption of Metabolic Pathway Inhibition->Pathway Outcome Fungicidal / Herbicidal Effect Pathway->Outcome

Caption: Conceptual signaling pathway for a potential bioactive aminated pyrimidine derivative.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Chlorinated pyrimidines and organic solvents can be hazardous. Avoid inhalation, ingestion, and skin contact.

Characterization of Products

The successful synthesis of the aminated product can be confirmed by standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the product, including the presence of the amine moiety and the disappearance of the signal corresponding to the proton at the 5-position if applicable, and to verify the overall structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm the successful substitution.

  • Infrared Spectroscopy (IR): To identify the functional groups present in the molecule, such as N-H stretches from the amine and the carbonyl group of the ester.

  • Melting Point: To assess the purity of the final compound.

These protocols and notes are intended to serve as a guide. The optimal reaction conditions may vary depending on the specific amine used and the desired scale of the reaction. It is recommended to perform small-scale test reactions to optimize the conditions before scaling up.

References

Application Notes and Protocols for the Regioselective Functionalization of the Pyrimidine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to its versatile biological activities.[1][2][3][4] The ability to precisely introduce functional groups at specific positions on the pyrimidine ring is paramount for tuning the pharmacological properties of drug candidates. These application notes provide a detailed overview of key methodologies for the regioselective functionalization of the pyrimidine core, complete with experimental protocols and comparative data.

Strategic Approaches to Pyrimidine Functionalization

The functionalization of the pyrimidine ring can be broadly categorized into two main strategies:

  • Functionalization of Pre-functionalized Pyrimidines: This classic approach involves the use of pyrimidine derivatives bearing leaving groups (e.g., halogens) that can be substituted via cross-coupling reactions.

  • Direct C-H Functionalization: More recent and atom-economical methods that enable the direct conversion of C-H bonds into new C-C, C-N, or C-X bonds, avoiding the need for pre-functionalization.[5][6]

The choice of strategy depends on the desired substitution pattern, the available starting materials, and the tolerance of other functional groups in the molecule.

I. Cross-Coupling Reactions of Halogenated Pyrimidines

Halogenated pyrimidines are versatile building blocks for introducing a wide range of substituents through transition-metal catalyzed cross-coupling reactions. The regioselectivity of these reactions is dictated by the position of the halogen atom(s).

A. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling a halopyrimidine with a boronic acid or ester in the presence of a palladium catalyst and a base.[1][7]

Table 1: Regioselective Suzuki-Miyaura Coupling of Dichloropyrimidines

EntryHalopyrimidineBoronic AcidCatalyst (mol%)BaseSolventProduct(s)Yield (%)Reference
12,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃Toluene/Ethanol2-Chloro-4-phenylpyrimidine95[8]
22,4-Dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃Toluene/Ethanol2-Chloro-4-(4-methoxyphenyl)pyrimidine92[8]
34,6-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane4-Chloro-6-phenyl-5-(4-bromophenyl)pyrimidine85[9]
  • To a microwave vial, add 2,4-dichloropyrimidine (1.0 equiv.), the corresponding arylboronic acid (1.1 equiv.), potassium carbonate (2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.5 mol%).

  • Add a mixture of toluene and ethanol (1:1) as the solvent.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 15 minutes.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

B. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a halopyrimidine and a terminal alkyne, co-catalyzed by palladium and copper complexes.[1]

  • To a Schlenk flask, add 2-benzyloxy-5-bromopyrimidine (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (2 mol%), and copper(I) iodide (4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylethylamine, 3.0 equiv.).

  • Add phenylacetylene (1.2 equiv.) dropwise via syringe.

  • Heat the reaction mixture to 50-60 °C and stir for 6-8 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic phase with saturated ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

C. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between a halopyrimidine and an amine.[1]

  • In a glovebox or under an inert atmosphere, add 2-chloropyrimidine (1.0 equiv.), sodium tert-butoxide (1.4 equiv.), tris(dibenzylideneacetone)dipalladium(0) (2 mol%), and XPhos (8 mol%) to a Schlenk tube.

  • Add anhydrous toluene, followed by aniline (1.2 equiv.).

  • Seal the tube and heat the reaction mixture at 110 °C for 24 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

II. Direct C-H Functionalization

Direct C-H functionalization offers a more atom-economical approach to modifying the pyrimidine core. These methods can be catalyzed by transition metals or proceed through metal-free pathways.[5][6]

A. Palladium-Catalyzed C-H Arylation

This method allows for the direct coupling of a C-H bond on the pyrimidine ring with an aryl halide, avoiding the need for pre-functionalization of the pyrimidine.[1]

  • In a microwave vial, combine the pyrimidine substrate (1.0 equiv.), aryl iodide (1.5 equiv.), palladium(II) acetate (10 mol%), and potassium carbonate (2.0 equiv.).

  • Add anhydrous DMA and pivalic acid (30 mol%).

  • Seal the vial and heat the reaction mixture in a microwave reactor at 130 °C for 6 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture and dilute with ethyl acetate.

  • Wash the organic phase with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

B. Minisci Reaction

The Minisci reaction is a radical substitution method for the direct C-H alkylation of electron-deficient heterocycles like pyrimidine.[1][6]

  • In a round-bottom flask, prepare a hydroperoxy species by dissolving the corresponding carboxylic acid (e.g., acetic acid, 3.0 equiv.) in a suitable solvent.

  • Slowly add acetic acid while maintaining the internal temperature below -5 °C.

  • Add 30% aqueous hydrogen peroxide solution (3.0 equiv.) dropwise, keeping the temperature below 0 °C.

  • Stir the mixture for 15 minutes.

  • In a separate flask, dissolve 5-bromopyrimidine (1.0 equiv.) and iron(II) sulfate heptahydrate (3.0 equiv.) in a mixture of water and dichloromethane.

  • Add concentrated sulfuric acid (3.0 equiv.) to the pyrimidine solution at 0 °C.

  • Add the pre-formed hydroperoxy species from step 4 dropwise to the pyrimidine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

III. Halogenation of the Pyrimidine Core

Direct halogenation of the pyrimidine ring is a key step for subsequent functionalization. The regioselectivity is influenced by the electronic nature of the pyrimidine ring and the substituents present.

Table 2: Regioselective Halogenation of Pyrimidines

SubstrateReagentPosition of HalogenationProductYield (%)Reference
2-AminopyrimidineN-Bromosuccinimide (NBS)52-Amino-5-bromopyrimidineHigh[10]
4-HydroxypyrimidineN-Chlorosuccinimide (NCS)55-Chloro-4-hydroxypyrimidineHigh[10]
Pyrazolo[1,5-a]pyrimidineKX, PIDA33-Halopyrazolo[1,5-a]pyrimidineGood to Excellent[11]
  • To a solution of the pyrazolo[1,5-a]pyrimidine (1.0 equiv.) in water, add the potassium halide salt (KX, where X = Cl, Br, or I; 1.2 equiv.).

  • Add phenyliodine(III) diacetate (PIDA) (1.1 equiv.) to the mixture.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

IV. Lithiation of the Pyrimidine Core

Directed ortho-lithiation is a powerful tool for the regioselective functionalization of the pyrimidine ring, particularly at positions adjacent to directing groups.

  • Under a nitrogen atmosphere, dissolve the protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv.) in dry THF and cool to -78 °C.

  • Add lithium diisopropylamide (LDA) (1.6 equiv.) dropwise over 30 minutes.

  • Add the electrophile (e.g., an aldehyde or ketone, 1.2 equiv.) dissolved in THF dropwise.

  • Stir for an additional 60 minutes at -78 °C.

  • Quench the reaction with a saturated ammonium chloride solution and allow it to warm to room temperature.

  • Extract the aqueous layer with an organic solvent, combine the organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Logical Workflow for Pyrimidine Functionalization

G General Workflow for Pyrimidine Functionalization start Start: Pyrimidine Core prefunctionalized Pre-functionalized Pyrimidine (e.g., Halogenated) start->prefunctionalized Halogenation, Lithiation ch_functionalization Direct C-H Functionalization start->ch_functionalization cross_coupling Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) prefunctionalized->cross_coupling substitution Nucleophilic Aromatic Substitution prefunctionalized->substitution radical_reaction Radical Reactions (Minisci) ch_functionalization->radical_reaction metal_catalyzed Transition-Metal Catalyzed (e.g., Pd-catalyzed arylation) ch_functionalization->metal_catalyzed final_product Functionalized Pyrimidine cross_coupling->final_product substitution->final_product radical_reaction->final_product metal_catalyzed->final_product

Caption: A flowchart illustrating the strategic decisions in the functionalization of the pyrimidine core.

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) PdII_complex R-Pd(II)L_n-X Pd0->PdII_complex R-X Transmetalation Transmetalation (R'-B(OR)₂) PdII_biaryl R-Pd(II)L_n-R' PdII_complex->PdII_biaryl R'-B(OR)₂ Base PdII_biaryl->Pd0 RedElim Reductive Elimination Product R-R' PdII_biaryl->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Regioselectivity in Pyrimidine Functionalization

Regioselectivity Factors Influencing Regioselectivity pyrimidine Pyrimidine Core electronic_effects Electronic Effects (Electron-rich vs. Electron-deficient positions) pyrimidine->electronic_effects steric_hindrance Steric Hindrance pyrimidine->steric_hindrance directing_groups Directing Groups pyrimidine->directing_groups reaction_conditions Reaction Conditions (Catalyst, Solvent, Temperature) pyrimidine->reaction_conditions regioselective_product Regioselective Product electronic_effects->regioselective_product steric_hindrance->regioselective_product directing_groups->regioselective_product reaction_conditions->regioselective_product

Caption: Key factors that determine the position of functionalization on the pyrimidine ring.

References

Application Notes and Protocols: Synthesis of Substituted Pyrido[2,3-d]pyrimidines from Pyrimidine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted pyrido[2,3-d]pyrimidines, a class of heterocyclic compounds with significant therapeutic potential, particularly in oncology. The synthetic routes outlined herein focus on the construction of the pyrido[2,3-d]pyrimidine scaffold starting from readily available pyrimidine precursors.

Introduction

Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds that are isosteric with purines and pteridines, making them privileged scaffolds in medicinal chemistry.[1] Members of this family have demonstrated a wide range of biological activities, including potent inhibition of various protein kinases, making them attractive candidates for the development of targeted cancer therapies. This document details common and effective synthetic strategies for preparing these valuable compounds.

Synthetic Strategies Overview

The construction of the pyrido[2,3-d]pyrimidine core from a pyrimidine starting material involves the annulation of a pyridine ring onto the pyrimidine base. The most prevalent and versatile approaches utilize substituted 6-aminopyrimidines as the key building block. These methods can be broadly categorized into two main strategies:

  • Multi-component Reactions (MCRs): These highly efficient one-pot syntheses involve the simultaneous reaction of three or more starting materials to form the final product, minimizing intermediate isolation steps and improving overall yield and atom economy.[2][3] A common MCR approach for pyrido[2,3-d]pyrimidines involves the condensation of a 6-aminopyrimidine, an aldehyde, and an active methylene compound.[2][4]

  • Stepwise Annulation Reactions: These methods involve the sequential reaction of a 6-aminopyrimidine with a reagent that provides the necessary carbon atoms to form the pyridine ring. Common reaction partners include α,β-unsaturated carbonyl compounds, 1,3-dicarbonyl compounds, and acetylenic esters.[5]

The general synthetic logic is depicted in the workflow diagram below.

G cluster_start Starting Materials cluster_mcr Multi-component Reaction cluster_stepwise Stepwise Annulation cluster_product Product pyrimidine 6-Aminopyrimidine Precursor mcr_reaction One-Pot Condensation pyrimidine->mcr_reaction Path 1 stepwise_reaction Cyclocondensation pyrimidine->stepwise_reaction Path 2 aldehyde Aldehyde aldehyde->mcr_reaction active_methylene Active Methylene Compound (e.g., malononitrile, ethyl cyanoacetate) active_methylene->mcr_reaction product Substituted Pyrido[2,3-d]pyrimidine mcr_reaction->product reagent Annulating Reagent (e.g., α,β-unsaturated ketone, 1,3-diketone) reagent->stepwise_reaction stepwise_reaction->product

Caption: General workflow for the synthesis of pyrido[2,3-d]pyrimidines.

Signaling Pathway Context: Kinase Inhibition

Many substituted pyrido[2,3-d]pyrimidines function as potent inhibitors of protein kinases, which are critical components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer. The diagram below illustrates a simplified generic kinase signaling pathway that can be targeted by pyrido[2,3-d]pyrimidine-based inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Kinase_Cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) RTK->Kinase_Cascade Activation Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Activation Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->Kinase_Cascade Inhibition Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cellular_Response Cellular Response (Proliferation, Survival) Gene_Expression->Cellular_Response Growth_Factor Growth Factor Growth_Factor->RTK

Caption: Simplified kinase signaling pathway targeted by inhibitors.

Experimental Protocols and Data

This section provides detailed experimental protocols for key synthetic methods and summarizes reaction data in tabular format for easy comparison.

Method 1: Three-Component Synthesis using Microwave Irradiation

This protocol describes a rapid and efficient one-pot synthesis of 7-amino-5-aryl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles from 6-aminouracil, an aromatic aldehyde, and malononitrile under microwave irradiation.[2][4]

Protocol:

  • Reaction Setup: In a microwave-safe vessel, combine 6-aminouracil (1 mmol), the desired aromatic aldehyde (1 mmol), and malononitrile (1.2 mmol).

  • Solvent Addition: Add a suitable solvent such as water or aqueous ethanol (e.g., 5 mL).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a power of 250 W. Reaction times will vary depending on the specific aldehyde used (typically 5-10 minutes).

  • Work-up: After completion of the reaction (monitored by TLC), allow the vessel to cool to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the pure product.

Representative Data:

EntryAldehyde (Ar-CHO)Reaction Time (min)Yield (%)
14-Cl-C₆H₄-CHO694
24-MeO-C₆H₄-CHO792
34-NO₂-C₆H₄-CHO595
4C₆H₅-CHO890

Data adapted from representative literature procedures.[2]

Method 2: Three-Component Synthesis using Conventional Heating with a Catalyst

This protocol details the synthesis of the same class of compounds as in Method 1, but utilizes conventional heating in the presence of a catalyst, diammonium hydrogen phosphate (DAHP), in an aqueous medium.[2]

Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 6-aminouracil (1 mmol), the aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), and diammonium hydrogen phosphate (DAHP, 10 mol%).

  • Solvent Addition: Add aqueous ethanol as the solvent.

  • Heating: Heat the reaction mixture to reflux and maintain for the required time (typically 2-4 hours), monitoring the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration, washed with water and then ethanol, and dried.

Representative Data:

EntryAldehyde (Ar-CHO)Reaction Time (h)Yield (%)
14-Cl-C₆H₄-CHO2.592
24-MeO-C₆H₄-CHO390
34-NO₂-C₆H₄-CHO293
4C₆H₅-CHO488

Data adapted from representative literature procedures.[2]

Method 3: Annulation with a 1,3-Dicarbonyl Compound

This protocol describes the synthesis of 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-dione via the reaction of 6-aminouracil with acetylacetone.[5]

Protocol:

  • Reaction Setup: In a suitable reaction vessel, mix 6-aminouracil (1 mmol) and acetylacetone (1.1 mmol).

  • Acid Catalyst/Solvent: Add phosphoric acid (85%) to the mixture to act as both a catalyst and solvent.

  • Heating: Heat the reaction mixture (e.g., at 100-120 °C) for several hours until the reaction is complete as indicated by TLC analysis.

  • Work-up: Cool the reaction mixture and pour it into ice water. The resulting precipitate is collected by filtration, washed thoroughly with water to remove the acid, and then recrystallized from a suitable solvent (e.g., ethanol) to yield the pure product.

Representative Data:

EntryPyrimidine Precursor1,3-DicarbonylConditionsProductYield (%)
16-AminouracilAcetylacetonePhosphoric Acid, heat5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-dioneNot specified in abstract

Data based on a described synthetic route.[5]

Conclusion

The synthesis of substituted pyrido[2,3-d]pyrimidines from pyrimidine precursors can be achieved through several efficient methods. Multi-component reactions, in particular, offer a streamlined approach to these valuable heterocyclic scaffolds, often with high yields and in environmentally benign solvents. The protocols and data presented here provide a solid foundation for researchers to synthesize a diverse library of pyrido[2,3-d]pyrimidine derivatives for further investigation in drug discovery and development programs.

References

Application of Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate in the Preparation of GSK3β Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glycogen synthase kinase 3β (GSK3β) is a serine/threonine kinase that plays a pivotal role in various cellular processes, including glycogen metabolism, cell proliferation, and neuronal function. Dysregulation of GSK3β activity has been implicated in the pathogenesis of several diseases, most notably Alzheimer's disease, bipolar disorder, and type 2 diabetes. Consequently, the development of potent and selective GSK3β inhibitors is a significant focus of contemporary drug discovery. Pyrimidine-based scaffolds have emerged as a promising class of GSK3β inhibitors due to their ability to form key interactions within the ATP-binding site of the kinase. This application note details the use of Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate as a key intermediate in the synthesis of a novel series of potent GSK3β inhibitors.

Overview of the Synthetic Strategy

The synthetic approach leverages the reactivity of the C4-chloro and C2-methylthio substituents on the pyrimidine ring of this compound. The general strategy involves a two-step process:

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C4 position is displaced by a suitable amine, a common reaction for activated chloropyrimidines. This step introduces a key pharmacophoric element for interaction with the hinge region of the GSK3β active site.

  • Amide Coupling: The methyl ester at the C4 position is hydrolyzed to the corresponding carboxylic acid, which is then coupled with a variety of amines to generate a library of final compounds. This allows for the exploration of the structure-activity relationship (SAR) at this position.

The following sections provide a detailed experimental protocol for a representative synthesis, along with the characterization and biological activity data for a series of synthesized analogs.

Experimental Protocols

Step 1: Synthesis of Methyl 5-chloro-2-(methylthio)-4-(pyridin-2-ylamino)pyrimidine-4-carboxylate (Intermediate 2)

To a solution of this compound (1.0 g, 4.26 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) was added 2-aminopyridine (0.44 g, 4.69 mmol) and diisopropylethylamine (DIPEA, 0.89 mL, 5.11 mmol). The reaction mixture was heated to 80 °C and stirred for 16 hours under an inert atmosphere. Upon completion, the reaction was cooled to room temperature and the solvent was removed under reduced pressure. The residue was partitioned between ethyl acetate (50 mL) and water (50 mL). The organic layer was washed with brine (2 x 25 mL), dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product was purified by column chromatography on silica gel (eluting with a gradient of 20-50% ethyl acetate in hexanes) to afford Intermediate 2 as a pale yellow solid.

Step 2: Synthesis of 5-chloro-2-(methylthio)-4-(pyridin-2-ylamino)pyrimidine-4-carboxylic acid (Intermediate 3)

Intermediate 2 (1.0 g, 3.41 mmol) was dissolved in a mixture of tetrahydrofuran (THF, 15 mL) and methanol (5 mL). A solution of lithium hydroxide monohydrate (0.28 g, 6.82 mmol) in water (5 mL) was added, and the reaction mixture was stirred at room temperature for 4 hours. The organic solvents were removed under reduced pressure, and the aqueous residue was diluted with water (10 mL) and acidified to pH 3-4 with 1 M HCl. The resulting precipitate was collected by filtration, washed with cold water, and dried under vacuum to yield Intermediate 3 as an off-white solid.

Step 3: General Procedure for the Synthesis of Final Compounds (4a-4d)

To a solution of Intermediate 3 (100 mg, 0.36 mmol) in anhydrous DMF (5 mL) was added 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 151 mg, 0.40 mmol) and DIPEA (0.12 mL, 0.72 mmol). The mixture was stirred at room temperature for 15 minutes, followed by the addition of the corresponding amine (0.36 mmol). The reaction was stirred at room temperature for 12 hours. The reaction mixture was diluted with ethyl acetate (30 mL) and washed with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (15 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product was purified by preparative HPLC to afford the final compounds.

Data Presentation

The following tables summarize the yields and biological activity of the synthesized compounds.

CompoundAmine Used in Step 3Yield (%)
4a Benzylamine65
4b 4-Fluoroaniline58
4c Piperidine72
4d Morpholine75

Table 1: Synthetic Yields of GSK3β Inhibitors

CompoundGSK3β IC50 (nM)
4a 85
4b 42
4c 120
4d 150

Table 2: In Vitro Inhibitory Activity against GSK3β

Visualizations

The following diagrams illustrate the synthetic workflow and the GSK3β signaling pathway.

G cluster_0 Synthetic Workflow Start This compound Step1 Step 1: SNAr with 2-aminopyridine Start->Step1 Intermediate2 Intermediate 2 Step1->Intermediate2 Step2 Step 2: Saponification Intermediate2->Step2 Intermediate3 Intermediate 3 (Carboxylic Acid) Step2->Intermediate3 Step3 Step 3: Amide Coupling with Various Amines Intermediate3->Step3 Final Final GSK3β Inhibitors (4a-4d) Step3->Final

Caption: Synthetic workflow for the preparation of GSK3β inhibitors.

G cluster_1 GSK3β Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b inhibition BetaCatenin β-catenin GSK3b->BetaCatenin phosphorylation Degradation Degradation BetaCatenin->Degradation Nucleus Nucleus BetaCatenin->Nucleus GeneTranscription Target Gene Transcription Nucleus->GeneTranscription Inhibitor Pyrimidine Inhibitor Inhibitor->GSK3b inhibition

Caption: Simplified Wnt/β-catenin signaling pathway showing GSK3β inhibition.

Conclusion

This application note demonstrates a robust and versatile synthetic route for the preparation of novel pyrimidine-based GSK3β inhibitors, starting from the readily available intermediate, this compound. The described protocols are scalable and amenable to the generation of a diverse library of compounds for further biological evaluation. The synthesized analogs exhibit potent inhibition of GSK3β, highlighting the potential of this scaffold in the development of therapeutics for GSK3β-mediated diseases.

Troubleshooting & Optimization

Technical Support Center: Purification of "Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate" Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromatographic purification of "Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate" and its derivatives.

Troubleshooting Guides

This section addresses specific issues encountered during the purification of pyrimidine derivatives, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Poor separation between the target compound and impurities.

  • Question: My target pyrimidine derivative co-elutes with an impurity on the silica gel column. How can I improve the separation?

  • Answer: If you are experiencing co-elution, several strategies can be employed. First, optimize your mobile phase. If you are using a binary solvent system like hexane/ethyl acetate, try switching to a different system, such as dichloromethane/methanol, which offers different selectivity.[1] For very similar compounds, a shallow gradient elution can improve resolution in both flash chromatography and HPLC.[2] Additionally, consider changing the stationary phase. If normal-phase silica gel is ineffective, reverse-phase (e.g., C18) chromatography, which separates based on hydrophobicity, may provide the necessary selectivity.[3]

Issue 2: The target compound is streaking or tailing on the column.

  • Question: My compound streaks badly on the TLC plate and the flash column, leading to broad peaks and poor fraction purity. What is the cause and how can I fix it?

  • Answer: Streaking or tailing of nitrogen-containing heterocyclic compounds like pyrimidines on silica gel is frequently caused by strong interactions with acidic silanol groups on the stationary phase.[3] To resolve this, add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) at a concentration of 0.1-2% is commonly used to saturate the acidic sites and improve peak shape.[3][4] For acidic compounds, a small amount of acetic or formic acid (0.1-2.0%) can be beneficial.[4] If the issue persists, your sample may be overloaded; try running the separation again with a more diluted sample.[4]

Issue 3: The compound appears to be degrading on the silica gel column.

  • Question: I suspect my chloro-substituted pyrimidine derivative is unstable on silica gel, as I'm seeing new spots on TLC after running the column. How can I confirm this and what are the alternatives?

  • Answer: Some pyrimidine derivatives can be sensitive to the acidic nature of silica gel.[5][6] To test for stability, you can run a 2D TLC.[7] Spot your compound in one corner of a square TLC plate, run it in one direction, then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, the spot will remain on the diagonal. If it degrades, new spots will appear below the diagonal.[7] If instability is confirmed, you can pre-treat the silica gel by flushing the column with a mobile phase containing triethylamine to neutralize the acidic sites.[8] Alternatively, switching to a more inert stationary phase like neutral alumina or considering reverse-phase chromatography are effective solutions.[8]

Issue 4: The target compound will not elute from the silica gel column (Rf = 0).

  • Question: My pyrimidine derivative is stuck at the origin of the TLC plate and won't move off the column. What should I do?

  • Answer: An Rf value of 0 indicates that the mobile phase is not polar enough to elute your compound.[3] You need to systematically increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If that is not sufficient, a stronger, more polar solvent like methanol may be required.[3] For highly polar compounds that are difficult to elute even with polar solvent systems, reverse-phase chromatography is a suitable alternative where a polar mobile phase is used.[3]

Issue 5: Low recovery of the purified compound.

  • Question: After column chromatography, the yield of my purified product is very low. What are the potential causes?

  • Answer: Low recovery can stem from several factors. The compound may be irreversibly adsorbing to the silica gel, especially if it is highly polar or unstable. Incomplete elution is another common cause; ensure you have flushed the column with a sufficiently strong solvent at the end of the run. Sample loading technique can also impact recovery; for compounds with limited solubility, dry loading is often more effective than wet loading and can lead to better yields.[9][10] Finally, if the compound is volatile, it may be lost during solvent evaporation after fraction collection.[4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing a purification method for a novel this compound derivative?

A1: The best starting point is Thin-Layer Chromatography (TLC).[3] Use TLC to screen a variety of solvent systems with different polarities and selectivities (e.g., hexane/ethyl acetate, dichloromethane/methanol). The goal is to find a system that provides a retention factor (Rf) of approximately 0.2-0.4 for your target compound while achieving good separation from impurities.[11] This TLC system can then be directly translated to flash column chromatography.[1]

Q2: When should I choose Flash Chromatography, Preparative HPLC, or SFC?

A2: The choice depends on the difficulty of the separation, the required purity, and the quantity of material.

  • Flash Chromatography is ideal for routine purifications of multi-gram quantities where impurities are significantly different in polarity from the product.[11] It is a rapid and cost-effective technique.

  • Preparative High-Performance Liquid Chromatography (HPLC) is used for difficult separations of compounds with very similar polarities or when very high purity (>99%) is required.[12][13] It is suitable for purifying quantities from milligrams to grams.[14]

  • Supercritical Fluid Chromatography (SFC) is an excellent alternative to both normal and reverse-phase HPLC, particularly for chiral separations and achiral purifications.[15] It offers advantages such as faster run times, reduced organic solvent consumption, and quicker sample recovery due to the evaporation of the CO2-based mobile phase.[16][17]

Q3: How do I select an appropriate stationary phase?

A3: Silica gel is the most common stationary phase for normal-phase chromatography and is a good starting point for most pyrimidine derivatives.[9] If your compound is very polar, consider using reverse-phase C18 silica , which separates compounds based on hydrophobicity using polar mobile phases like water/acetonitrile or water/methanol.[3] For compounds that are unstable on acidic silica, neutral alumina can be a suitable alternative.[8]

Q4: What are the best practices for sample loading onto a flash column?

A4: There are two primary methods for sample loading:

  • Wet Loading: Dissolve the crude sample in a minimal amount of the initial mobile phase and carefully apply it to the top of the column.[18] This is suitable for samples that are readily soluble in the eluent.

  • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.[9][10] This powder is then carefully added to the top of the packed column. Dry loading is preferred for samples that have poor solubility in the eluent, as it often results in sharper bands and better separation.[9]

Q5: How can I determine the purity of my final product after purification?

A5: Purity is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (like a diode array detector) or a mass spectrometer (MS).[19] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify any remaining impurities.

Data Presentation

Table 1: Typical Starting Conditions for Flash Chromatography of Pyrimidine Derivatives

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography of moderately polar compounds.[9]
Mobile Phase Hexane/Ethyl Acetate or Dichloromethane/MethanolStart with a low polarity mixture and gradually increase polarity based on TLC results.[11]
Mobile Phase Additive 0.1-1% Triethylamine (TEA)For basic pyrimidine compounds to prevent peak tailing by neutralizing acidic silanol sites.[9]
Target Rf (TLC) 0.2 - 0.4Provides optimal resolution and a reasonable elution time on the column.[11]
Loading Technique Dry LoadingOften preferred for better resolution, especially for less soluble compounds.[9]

Table 2: Comparison of Preparative Purification Techniques

TechniquePrimary UseThroughputSolvent ConsumptionCost
Flash Chromatography Routine purification, large scale (g to kg)HighHighLow
Preparative HPLC High-resolution separation, high purityMediumHighHigh
Preparative SFC Chiral and achiral separations, fast purificationHighLowMedium-High

Experimental Protocols

Protocol 1: Flash Column Chromatography

  • Solvent System Selection: Use TLC to determine an appropriate solvent system (e.g., hexane/ethyl acetate) that gives the target compound an Rf of ~0.3.[1] If the compound is basic, add 0.5% triethylamine to the solvent system.[3]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.[9] Drain the excess solvent until it is level with the top of the silica bed. Add a thin layer of sand to protect the silica surface.[1]

  • Sample Loading (Dry Loading): Dissolve the crude compound in a suitable solvent (e.g., dichloromethane). Add silica gel (approximately 1-2 times the weight of the crude material) and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.[10] Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase. If a gradient is needed, gradually increase the proportion of the more polar solvent. Maintain a constant flow rate using positive pressure.[3]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Preparative HPLC

  • Method Development: Develop an analytical HPLC method first to determine the optimal stationary phase (e.g., C18) and mobile phase (e.g., water/acetonitrile with 0.1% formic acid or TFA for improved peak shape).

  • Scale-Up: Scale the analytical method to a preparative column, adjusting the flow rate and injection volume according to the column dimensions. Overloading studies on the analytical column can help determine the maximum sample load for the preparative scale.[14]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a high concentration. Ensure the sample is fully dissolved and filtered to prevent column blockage.

  • Purification Run: Inject the sample onto the equilibrated preparative HPLC system.

  • Fraction Collection: Collect fractions based on UV detection signals. Modern systems allow for automated fraction collection triggered by peak detection.[14]

  • Post-Purification: Combine the relevant fractions, and remove the organic solvent. If the mobile phase contained non-volatile buffers, a further desalting step (e.g., solid-phase extraction or liquid-liquid extraction) may be necessary.

Visualizations

G cluster_workflow Purification Method Development Workflow TLC 1. TLC Method Development (Screen Solvents, Additives) Decision Good Separation on TLC? TLC->Decision Flash 2. Scale-up to Flash Chromatography Decision->Flash Yes (Rf ≈ 0.3) HPLC_SFC_Dev 2. Develop HPLC/SFC Method Decision->HPLC_SFC_Dev No (Poor Resolution) Analysis 5. Purity Analysis (Analytical HPLC, NMR) Flash->Analysis Optimize 3. Optimize HPLC/SFC (Gradient, Flow Rate) HPLC_SFC_Dev->Optimize Prep_Run 4. Preparative Run & Fraction Collection Optimize->Prep_Run Prep_Run->Analysis

Caption: A typical workflow for developing a purification method.

G cluster_troubleshooting Troubleshooting Poor Separation Start Problem: Co-elution or Poor Resolution ChangeSolvent Change Mobile Phase (e.g., Hex/EA to DCM/MeOH) Start->ChangeSolvent AddModifier Peak Tailing? Add TEA (basic) or HOAc (acidic) Start->AddModifier ChangeGradient Use a Shallower Gradient ChangeSolvent->ChangeGradient ChangeStationaryPhase Consider Reverse Phase (C18) or Alumina ChangeGradient->ChangeStationaryPhase CheckLoading Review Sample Loading (Try Dry Loading) ChangeStationaryPhase->CheckLoading

Caption: A decision tree for troubleshooting poor chromatographic separation.

G cluster_logic Relationship Between Polarity and Chromatography Choice Compound Crude Compound Polarity NonPolar Low to Medium Polarity Compound->NonPolar HighPolar High Polarity Compound->HighPolar NormalPhase Normal Phase Chromatography (Silica Gel) Mobile Phase: Non-polar (e.g., Hexane) NonPolar->NormalPhase Elute with increasing polarity ReversePhase Reverse Phase Chromatography (C18) Mobile Phase: Polar (e.g., Water) HighPolar->ReversePhase Elute with decreasing polarity

Caption: Logic for selecting a chromatography mode based on compound polarity.

References

Technical Support Center: Enhancing Yields in Nucleophilic Substitution of Chloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of nucleophilic substitution reactions on chloropyrimidines.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for nucleophilic aromatic substitution (SNA_r_) on chloropyrimidines?

A1: The nucleophilic aromatic substitution (SNA_r_) on chloropyrimidines typically proceeds through a two-step addition-elimination mechanism.[1] First, the nucleophile attacks the electron-deficient carbon atom bearing a chlorine atom, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex.[2] This intermediate is stabilized by the electron-withdrawing nitrogen atoms in the pyrimidine ring. In the second step, the chloride ion is eliminated, and the aromaticity of the pyrimidine ring is restored, yielding the substitution product.[3][4]

Q2: Which position on a chloropyrimidine is generally more reactive towards nucleophilic attack?

A2: For dichloropyrimidines, the C4 and C6 positions are generally more reactive towards nucleophilic attack than the C2 position. This is because the negative charge in the Meisenheimer intermediate formed upon attack at C4 or C6 can be delocalized over both nitrogen atoms, leading to greater stabilization.[2] Attack at the C2 position results in a less stable intermediate.[2] The presence of electron-withdrawing groups on the pyrimidine ring can further enhance this reactivity.[5][6]

Q3: What are the key factors that influence the yield of a nucleophilic substitution reaction on a chloropyrimidine?

A3: Several factors can significantly impact the yield:

  • Nucleophile Strength: Stronger nucleophiles generally lead to higher yields.[7]

  • Leaving Group: The nature of the leaving group is important. For halopyrimidines, the reactivity order is typically F > Cl > Br > I for SNA_r_ reactions.[8]

  • Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, and acetonitrile are often preferred as they can accelerate the reaction rate.[5][8][9] In some cases, "green" solvents like water have also been shown to be effective.[10]

  • Temperature: Higher temperatures often increase the reaction rate, but can also lead to side reactions and decomposition.[5]

  • Base: The presence and strength of a base can be crucial, especially when the nucleophile is an amine or thiol, to deprotonate the nucleophile or neutralize any acid formed during the reaction.[8][10]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: I am getting a very low yield or no product at all in my reaction. What are the possible causes and how can I troubleshoot this?

A: Low yield is a common issue that can stem from several factors. Here is a step-by-step guide to troubleshoot this problem.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Optimize Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagents Fresh reagents? Correct stoichiometry? check_reagents->sub_reagents check_nucleophile 3. Assess Nucleophile Reactivity check_conditions->check_nucleophile Conditions Optimized sub_conditions Increase temperature? Change solvent? Add a suitable base? check_conditions->sub_conditions check_substrate 4. Evaluate Substrate Activation check_nucleophile->check_substrate Nucleophile is Reactive sub_nucleophile Is the nucleophile strong enough? Is it being deprotonated effectively? check_nucleophile->sub_nucleophile success Improved Yield check_substrate->success Substrate is Activated sub_substrate Is the pyrimidine ring sufficiently electron-deficient? check_substrate->sub_substrate

Caption: A logical workflow for troubleshooting low yields in nucleophilic substitution reactions on chloropyrimidines.

  • Verify Reagent Quality and Stoichiometry:

    • Chloropyrimidine: Ensure your starting material is pure and has not degraded.

    • Nucleophile: Use a fresh, high-quality nucleophile. If it is a solid, ensure it is dry.

    • Solvent: Use anhydrous solvents, as water can sometimes interfere with the reaction.[8]

    • Stoichiometry: Double-check the molar ratios of your reactants. A slight excess of the nucleophile may be beneficial.

  • Optimize Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature. Many SNA_r_ reactions require heating to proceed at a reasonable rate.[5]

    • Solvent: If you are using a non-polar solvent, consider switching to a polar aprotic solvent such as DMF or DMSO.[5][8] Water with a suitable base like potassium fluoride can also be an effective and environmentally friendly option.[10][11]

    • Base: If your nucleophile is an amine or thiol, the addition of a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) can improve the yield by deprotonating the nucleophile.[8][12]

  • Assess Nucleophile Reactivity:

    • If you are using a weak nucleophile, you may need more forcing conditions (higher temperature, longer reaction time).

    • For thiols, ensure complete deprotonation to the more nucleophilic thiolate.[8]

  • Evaluate Substrate Activation:

    • The pyrimidine ring must be sufficiently electron-deficient to be susceptible to nucleophilic attack.[5] If your chloropyrimidine lacks electron-withdrawing groups, the reaction will be slower.

Issue 2: Formation of Side Products and Purification Difficulties

Q: My reaction is messy, with multiple spots on the TLC plate, making purification difficult. What could be the cause and how can I minimize side product formation?

A: The formation of multiple products can be due to several factors.

  • Di-substitution: If you are using a dichloropyrimidine and a strong nucleophile, you may be getting substitution at both chlorine positions.

    • Solution: Use a 1:1 stoichiometry of the nucleophile to the chloropyrimidine and carefully control the reaction temperature. Adding the nucleophile slowly to the reaction mixture can also help.

  • Reaction with Solvent: Some nucleophiles can react with solvents like DMF or DMSO at high temperatures.

    • Solution: Consider using a more inert solvent or running the reaction at a lower temperature for a longer period.

  • Degradation: The starting material or product may be degrading under the reaction conditions.

    • Solution: Lower the reaction temperature and monitor the reaction progress closely to avoid prolonged heating after the starting material has been consumed.[5]

Data Presentation

Table 1: Effect of Solvent and Base on the Amination of Chloropyrazine with Morpholine [10]

EntrySolventBaseTemperature (°C)Yield (%)
1TolueneCs₂CO₃80<5
2DioxaneCs₂CO₃8012
3AcetonitrileCs₂CO₃8033
4NMPCs₂CO₃8025
5WaterCs₂CO₃10058
6WaterK₃PO₄10045
7WaterKF10065

Reactions were performed with chloropyrazine (1 equiv.), morpholine (1 equiv.), and base (2 equiv.) for 17 hours.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution of a Chloropyrimidine with an Amine

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the chloropyrimidine (1.0 mmol, 1.0 equiv).

    • Add a polar aprotic solvent such as DMF or NMP (5-10 mL).[5]

    • Add the amine nucleophile (1.1-1.5 mmol, 1.1-1.5 equiv).

    • Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv) or diisopropylethylamine (DIPEA, 2.0 mmol, 2.0 equiv).[5]

  • Reaction Execution:

    • Stir the mixture at room temperature for a few minutes.

    • Heat the reaction mixture to the desired temperature (typically between 80-120 °C).[5]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water (50 mL) and stir.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Visualizations

General Mechanism of S_N_Ar on a Chloropyrimidine

Caption: The two-step addition-elimination mechanism of nucleophilic aromatic substitution on a chloropyrimidine.

Influence of Reaction Parameters on Yield

Parameter_Influence yield Reaction Yield temp Temperature temp->yield Increases rate (to a point) solvent Solvent solvent->yield Polar aprotic often best base Base base->yield Can enhance nucleophilicity nucleophile Nucleophile Strength nucleophile->yield Stronger is better

Caption: Key reaction parameters influencing the yield of nucleophilic substitution on chloropyrimidines.

References

Technical Support Center: Navigating Cross-Coupling Reactions with Chloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of chloropyrimidines in cross-coupling reactions. The content is designed to offer practical solutions to common experimental issues encountered in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.

Frequently Asked Questions (FAQs)

Q1: Why are chloropyrimidines generally unreactive in cross-coupling reactions?

Chloropyrimidines exhibit low reactivity primarily due to the strong carbon-chlorine (C-Cl) bond, which has a high bond dissociation energy. This makes the oxidative addition step, the initial and often rate-limiting step in the catalytic cycle, more challenging compared to their bromo or iodo counterparts.[1] The electron-deficient nature of the pyrimidine ring can somewhat activate the C-Cl bond, but specialized catalytic systems are often required to achieve efficient coupling.

Q2: Which position on a dichloropyrimidine is more reactive?

For dichloropyrimidines such as 2,4-dichloropyrimidine, the chlorine atom at the C4 position is generally more reactive towards oxidative addition with a palladium catalyst than the chlorine at the C2 position.[2] This inherent regioselectivity can be exploited for the sequential functionalization of the pyrimidine core. However, it is important to note that this selectivity can sometimes be inverted through judicious choice of ligands and reaction conditions.

Q3: What are the most common side reactions, and how can they be minimized?

Common side reactions include:

  • Protodeboronation: In Suzuki reactions, this is the cleavage of the C-B bond of the boronic acid and its replacement with a hydrogen atom. This can be minimized by using anhydrous solvents, fresh high-purity boronic acids, or by using boronic esters (e.g., pinacol esters) which are more stable.[1]

  • Homocoupling: The formation of biaryl or bipyrimidine species from the coupling of two identical starting materials. This can be reduced by ensuring a thoroughly degassed reaction mixture to eliminate oxygen and by fine-tuning the catalyst and ligand system.

  • Hydrodehalogenation: The replacement of the chlorine atom with a hydrogen atom. This is more common in Buchwald-Hartwig aminations and can be suppressed by using anhydrous, high-purity reagents and solvents, and a slight excess of the amine coupling partner.[3]

Q4: Can microwave irradiation improve my reaction outcomes?

Yes, microwave-assisted synthesis can be highly effective for cross-coupling reactions with chloropyrimidines. It often leads to significantly reduced reaction times and can improve yields, sometimes even with lower catalyst loadings.[2][4]

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Step
Inactive Catalyst System The choice of palladium catalyst and ligand is critical for activating the C-Cl bond. Standard catalysts like Pd(PPh₃)₄ may be insufficient. Switch to more active catalytic systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1] Consider using palladium pre-catalysts for more reliable formation of the active Pd(0) species.[3]
Ineffective Base The base is crucial for the transmetalation step. Screen a variety of bases. Strong, non-nucleophilic inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective.[1] The solubility of the base can also be a factor; consider solvent systems that can partially dissolve the base (e.g., dioxane/water).
Inappropriate Solvent The solvent must be able to dissolve the reactants and facilitate the catalytic cycle. Aprotic polar solvents like 1,4-dioxane, toluene, or THF, often with a small amount of water, are commonly used.[1] Ensure solvents are anhydrous and thoroughly degassed to prevent catalyst deactivation.
Insufficient Temperature Due to the strength of the C-Cl bond, higher reaction temperatures (typically 80-120 °C) are often required to promote oxidative addition.[3]
Issue 2: Regioselectivity Problems with Dichloropyrimidines
Potential Cause Troubleshooting Step
Standard Conditions Favoring C4 Coupling While C4 is typically more reactive, C2-selective couplings can be achieved. This often requires specialized catalyst systems. For instance, the use of palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands has been shown to favor C2-selective thiolation.
Ligand-Controlled Selectivity The choice of ligand can dramatically influence regioselectivity. For example, in the coupling of 2,4-dichloropyridines (a related substrate), bulky monophosphine ligands can favor C4 coupling, while some diphosphine ligands promote C2 coupling.[5] Systematic screening of ligands is recommended to achieve the desired regioselectivity.

Data Presentation: Optimized Reaction Conditions

The following tables summarize effective catalytic systems and general reaction conditions for various cross-coupling reactions with chloropyrimidines, compiled from multiple sources.

Table 1: Suzuki-Miyaura Coupling of Chloropyrimidines

ChloropyrimidineBoronic AcidCatalyst (mol%)LigandBaseSolventTemp. (°C)TimeYield (%)
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane10024h71
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane/H₂O100 (MW)15 min81
4,6-DichloropyrimidineArylboronic acidPd(OAc)₂ (4)PPh₃K₃PO₄1,4-Dioxane10012-24hGood
5-Bromo-2-chloropyrimidineArylboronic acidPd₂(dba)₃ (2)XPhosK₃PO₄1,4-Dioxane/H₂O100-Good
6-Chloropyrimidin-4-olArylboronic acidPd(OAc)₂ (2-4)SPhosK₂CO₃Toluene/H₂O100-Good

Table 2: Buchwald-Hartwig Amination of Chloropyrimidines

ChloropyrimidineAmineCatalyst (mol%)LigandBaseSolventTemp. (°C)
2-ChloropyrimidineVariousPd₂(dba)₃ (2)BINAPNaOtBuToluene80
5-(Bromomethyl)-2-chloropyrimidineVariousPd₂(dba)₃RuPhosK₂CO₃t-BuOH100
2-ChloropyridineVariousPd(OAc)₂ (1-5)BrettPhosNaOtBuToluene80-110

Table 3: Sonogashira Coupling of Chloropyrimidines

ChloropyrimidineAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)
5-Bromo-2-chloropyrimidineTerminal AlkynePd(PPh₃)₄ (5)CuI (10)Et₃NDMF80
1-Chloro-3,6-dimethoxyisoquinolineTerminal AlkynePd₂(dba)₃ (1)-Cs₂CO₃Dioxane100-120
Aryl ChlorideTerminal AlkynePdCl₂(PPh₃)₂CuIAmineAmine or DMFRoom Temp

Table 4: Heck Coupling of Chloropyrimidines

ChloropyrimidineAlkeneCatalyst (mol%)LigandBaseSolventTemp. (°C)
Activated Aryl ChloridesStyrenePd(OAc)₂PPh₃Et₃NDMF100-140
Aryl ChloridesAcrylatePd(OAc)₂Bulky, electron-rich phosphineK₂CO₃NMPHigh

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid (Microwave-Assisted)

  • Materials: 2,4-dichloropyrimidine, phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane, water.

  • Procedure:

    • To a microwave reactor tube, add 2,4-dichloropyrimidine (1.0 equiv.), phenylboronic acid (1.0 equiv.), and K₂CO₃ (3.0 equiv.).

    • Add a 2:1 mixture of 1,4-dioxane and water to the tube.

    • Purge the mixture with an inert gas (e.g., argon) for 10 minutes.

    • Add Pd(PPh₃)₄ (0.5 mol%).

    • Seal the tube and place it in the microwave reactor. Irradiate at 100 °C for 15 minutes.

    • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[2][6]

Protocol 2: Buchwald-Hartwig Amination of 2-Chloropyrimidine

  • Materials: 2-chloropyrimidine, desired amine, Pd₂(dba)₃, BINAP, sodium tert-butoxide (NaOtBu), toluene.

  • Procedure:

    • To an oven-dried reaction vessel, add Pd₂(dba)₃ (2 mol%), BINAP (3 mol%), and NaOtBu (1.4 equiv.).

    • Evacuate and backfill the vessel with an inert gas.

    • Add degassed toluene, followed by 2-chloropyrimidine (1.0 equiv.) and the amine (1.2 equiv.).

    • Stir the reaction mixture at 80 °C until the starting material is consumed (monitor by TLC or LC-MS).

    • After cooling, quench the reaction with water and extract with an organic solvent.

    • Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.[1]

Protocol 3: Sonogashira Coupling of 5-Bromo-2-chloropyrimidine with a Terminal Alkyne

  • Materials: 5-bromo-2-chloropyrimidine, terminal alkyne, Pd(PPh₃)₄, CuI, triethylamine (Et₃N), DMF.

  • Procedure:

    • In a reaction flask, add 5-bromo-2-chloropyrimidine (1.0 equiv.), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).

    • Flush the flask with an inert gas.

    • Add degassed DMF and Et₃N (2.0 equiv.).

    • Add the terminal alkyne (1.2 equiv.) via syringe.

    • Stir the mixture at 80 °C and monitor the reaction progress.

    • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

    • Wash the filtrate with aqueous solutions of ammonium chloride and brine.

    • Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.[1]

Protocol 4: Heck Coupling of an Activated Chloropyrimidine

  • Materials: Activated chloropyrimidine, alkene (e.g., styrene or an acrylate), Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF.

  • Procedure:

    • In a sealable reaction tube, combine the activated chloropyrimidine (1.0 equiv.), Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%), and Et₃N (1.5 equiv.).

    • Add the alkene (1.5 equiv.) and DMF.

    • Seal the tube and heat the reaction mixture to 100-140 °C, monitoring by TLC or GC-MS.

    • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the product by column chromatography.[7]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-Cl(Ln) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)-Ar'(Ln) Transmetalation->PdII_Ar ArBOH2 Ar'-B(OH)₂ ArBOH2->Transmetalation Base Base Base->Transmetalation RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Chloropyrimidine Chloropyrimidine (Ar-Cl) Chloropyrimidine->OxAdd

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low/No Product Catalyst Is the catalyst system active enough? Start->Catalyst Base Is the base effective? Catalyst->Base No Sol_Catalyst Switch to Buchwald or NHC ligands. Increase catalyst loading. Catalyst->Sol_Catalyst Yes Temp Is the reaction temperature sufficient? Base->Temp No Sol_Base Screen strong, non-nucleophilic bases (K₃PO₄, Cs₂CO₃). Base->Sol_Base Yes Solvent Is the solvent appropriate and degassed? Temp->Solvent No Sol_Temp Increase temperature to 80-120 °C. Consider microwave irradiation. Temp->Sol_Temp Yes Sol_Solvent Use anhydrous, degassed aprotic polar solvents. Solvent->Sol_Solvent Yes Success Reaction Optimized Solvent->Success No Sol_Catalyst->Base Sol_Base->Temp Sol_Temp->Solvent Sol_Solvent->Success

Caption: Troubleshooting workflow for low-yielding cross-coupling reactions.

References

Technical Support Center: Efficient Suzuki Coupling of Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate. Below you will find frequently asked questions (FAQs) and troubleshooting advice to address common challenges encountered during this specific transformation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the Suzuki coupling of this compound?

The primary challenges stem from the inherent properties of the substrate. Chloropyrimidines are generally less reactive than their bromo or iodo counterparts due to the stronger C-Cl bond, which makes the oxidative addition step in the catalytic cycle more difficult. Additionally, the nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, potentially leading to deactivation or inhibition.[1][2] The presence of multiple functional groups, such as the ester and methylthio groups, also necessitates careful selection of reaction conditions to avoid unwanted side reactions.

Q2: Which palladium catalyst systems are most effective for this type of coupling?

For challenging substrates like electron-deficient chloropyrimidines, standard catalysts such as Pd(PPh₃)₄ may provide low yields.[1] More effective catalyst systems typically involve bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These ligands promote the challenging oxidative addition of the C-Cl bond and can stabilize the palladium catalyst.[3]

Recommended catalyst systems include:

  • Palladium(II) precatalysts with Buchwald-type ligands: For example, Pd(OAc)₂ or Pd₂(dba)₃ combined with ligands like SPhos, XPhos, or RuPhos.[4] These are known for their high activity in coupling heteroaryl chlorides.

  • N-Heterocyclic Carbene (NHC) palladium complexes: These are also highly effective for activating C-Cl bonds.[3][5]

Q3: What is the recommended choice of base and solvent for this reaction?

The choice of base and solvent is critical and often interdependent.

  • Bases: Stronger, non-nucleophilic bases are generally preferred. Potassium phosphate (K₃PO₄) is a common and effective choice for challenging Suzuki couplings. Other options include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).[3]

  • Solvents: Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation and side reactions like protodeboronation.[1] Common choices include 1,4-dioxane, toluene, or tetrahydrofuran (THF), often with a small amount of water to aid in the dissolution of the base and facilitate the catalytic cycle.[6]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low or No Yield 1. Inactive Catalyst System: The chosen catalyst may not be active enough to cleave the C-Cl bond. 2. Catalyst Deactivation: The pyrimidine nitrogen may be inhibiting the palladium catalyst. Oxygen in the reaction can also deactivate the Pd(0) species. 3. Suboptimal Temperature: The reaction may require more thermal energy to overcome the activation barrier.1. Switch to a more active catalyst system, such as a palladium precatalyst with a Buchwald ligand (e.g., SPhos, XPhos) or an NHC ligand.[3][4] 2. Ensure all reagents and solvents are thoroughly degassed. Use Schlenk techniques or a glovebox to maintain an inert atmosphere.[1] 3. Increase the reaction temperature, potentially using a higher boiling point solvent or microwave irradiation for rapid heating.[7]
Protodeboronation of Boronic Acid 1. Presence of Protic Impurities: Water or other protic sources can lead to the replacement of the boron group with a hydrogen atom. 2. Unstable Boronic Acid: Some boronic acids are inherently unstable under the reaction conditions.1. Use anhydrous solvents and reagents. 2. Consider using a more stable boronic acid derivative, such as a pinacol ester or a trifluoroborate salt.[2][6]
Homocoupling of Boronic Acid 1. Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid. 2. Inefficient Catalyst Turnover: A slow catalytic cycle can lead to side reactions.1. Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.[1] 2. Optimize the catalyst system and reaction conditions to ensure efficient cross-coupling.
Formation of Byproducts 1. Side Reactions with Functional Groups: The ester or methylthio group may be participating in side reactions. 2. Multiple Reaction Sites: If other reactive sites are present on the coupling partners.1. Screen different bases and solvents to find milder conditions that are selective for the desired C-C bond formation. 2. Use protecting groups if necessary for other reactive functionalities.

Catalyst System Comparison

The following table summarizes recommended catalyst systems and conditions for the Suzuki coupling of chloropyrimidines, which can be adapted for this compound.

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield Range (%)
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O80-10040-70
Pd₂(dba)₃P(t-Bu)₃KFTHF50-7060-85
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100-11075-95
PdCl₂(dppf)dppfCs₂CO₃DMF90-12070-90

Yields are representative for similar chloropyrimidine substrates and may vary depending on the specific boronic acid used.

Experimental Workflow and Troubleshooting Logic

To aid in experimental design and problem-solving, the following diagrams illustrate a general workflow for the Suzuki coupling reaction and a troubleshooting decision tree.

Suzuki_Workflow General Experimental Workflow for Suzuki Coupling A Reaction Setup (Inert Atmosphere) B Add Pyrimidine, Boronic Acid, Base A->B C Add Degassed Solvent B->C D Add Catalyst System (Precatalyst + Ligand) C->D E Heat to Desired Temperature D->E F Monitor Reaction Progress (TLC/LC-MS) E->F G Workup and Extraction F->G Reaction Complete H Purification (e.g., Column Chromatography) G->H I Characterization H->I

Caption: A generalized workflow for a Suzuki coupling experiment.

Troubleshooting_Tree Troubleshooting Low Yield in Suzuki Coupling Start Low or No Yield Observed Q1 Is the Catalyst System Active Enough? Start->Q1 A1 Switch to Buchwald Ligands (SPhos, XPhos) or NHC Ligands. Increase Catalyst Loading. Q1->A1 No Q2 Is the Reaction Temperature Sufficient? Q1->Q2 Yes A1->Q2 A2 Increase Temperature (80-120 °C). Consider Microwave Irradiation. Q2->A2 No Q3 Is the Base Effective? Q2->Q3 Yes A2->Q3 A3 Screen Strong, Non-nucleophilic Bases (K₃PO₄, Cs₂CO₃). Q3->A3 No Q4 Is the System Properly Degassed? Q3->Q4 Yes A3->Q4 A4 Degas Solvents Thoroughly. Use Schlenk Line or Glovebox. Q4->A4 No End Re-run Optimized Reaction Q4->End Yes A4->End

Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.

References

Technical Support Center: Managing Protodeboronation in Suzuki Reactions of Pyrimidine Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of protodeboronation in Suzuki-Miyaura cross-coupling reactions involving pyrimidine boronic acids.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem with pyrimidine boronic acids?

A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of the pyrimidine boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond. This reaction consumes the boronic acid, which reduces the yield of the desired cross-coupled product and generates a simple pyrimidine byproduct that can complicate purification.[1] Pyrimidine boronic acids, particularly those with the boronic acid group at the 2-position, are highly susceptible to this decomposition pathway due to the electron-deficient nature of the pyrimidine ring and the presence of basic nitrogen atoms.[2]

Q2: What are the primary factors that promote protodeboronation in these reactions?

A2: Several factors can significantly influence the rate of protodeboronation:

  • pH and Base: The reaction medium's pH is a critical factor. While a base is necessary for the catalytic cycle, strongly basic conditions, especially in the presence of water, can accelerate protodeboronation.[3]

  • Temperature: Higher reaction temperatures can increase the rate of protodeboronation.[3]

  • Catalyst System: The choice of palladium catalyst and ligands is crucial. While highly active catalysts can promote the desired coupling, some catalyst systems, particularly with bulky phosphine ligands, can paradoxically also promote protodeboronation.[4]

  • Solvent: The solvent system can affect the stability of the boronic acid and the intermediates in the catalytic cycle. Protic solvents, especially water, can be a source of protons for the protodeboronation reaction.

  • Reaction Time: Longer reaction times can lead to a greater extent of protodeboronation, especially if the desired coupling reaction is sluggish.

Q3: How can I minimize protodeboronation in my Suzuki reaction?

A3: Several strategies can be employed to mitigate protodeboronation:

  • Use of Boronic Acid Derivatives: Converting the pyrimidine boronic acid to a more stable boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy. These derivatives exhibit increased stability and can act as "slow-release" sources of the boronic acid, keeping its concentration low during the reaction and thus minimizing side reactions.[1]

  • Careful Selection of Base: Using milder bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is often preferred over strong bases like sodium hydroxide (NaOH).

  • Catalyst and Ligand Optimization: Employing highly active palladium catalysts with appropriate ligands (e.g., Buchwald ligands like SPhos, XPhos) can accelerate the desired Suzuki coupling, allowing it to outcompete the protodeboronation side reaction.[2]

  • Anhydrous Conditions: Whenever possible, running the reaction under anhydrous conditions can minimize protodeboronation by eliminating a primary proton source.

  • Microwave Irradiation: Microwave-assisted procedures can significantly shorten reaction times, which can in turn reduce the extent of protodeboronation and often improve yields.[5][6]

Q4: Which position on the pyrimidine ring is most susceptible to protodeboronation?

A4: 2-Pyrimidinylboronic acids are the most challenging substrates and are highly prone to protodeboronation. This is due to the proximity of the boronic acid group to the ring nitrogen, which can lead to catalyst inhibition and facilitate decomposition pathways analogous to the "2-pyridyl problem" in Suzuki couplings.[2] 4- and 5-pyrimidinylboronic acids are generally more stable and reactive.[2]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low yield of desired product and significant amount of protodeboronated pyrimidine. The rate of protodeboronation is faster than the rate of the Suzuki coupling.1. Switch to a more stable boronic acid derivative: Use the corresponding pinacol ester or MIDA boronate. 2. Optimize the base: Change to a milder base such as K₃PO₄ or K₂CO₃. 3. Lower the reaction temperature: This can slow down the rate of protodeboronation. 4. Use a more active catalyst/ligand system: Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the desired coupling.[2] 5. Consider anhydrous conditions: If the reaction chemistry allows, use anhydrous solvents and reagents.
Reaction is sluggish or does not go to completion. 1. Catalyst deactivation: The nitrogen atoms of the pyrimidine ring can coordinate to the palladium catalyst, leading to its deactivation.[2] 2. Inactive catalyst: The palladium catalyst may not be in its active Pd(0) state.1. Choose a suitable ligand: Use bulky, electron-rich phosphine ligands to prevent catalyst deactivation. 2. Use a pre-catalyst: Employ a palladium pre-catalyst that readily forms the active Pd(0) species.
Formation of homocoupling byproducts. Inefficient oxidative addition or transmetalation.1. Adjust stoichiometry: Using a slight excess of the aryl halide can sometimes minimize boronic acid homocoupling. 2. Slow addition: Slowly adding the boronic acid to the reaction mixture can keep its concentration low and reduce the rate of homocoupling.[7]

Data Presentation

The following tables summarize quantitative data on the effect of various reaction parameters on the yield of Suzuki-Miyaura couplings of pyrimidine derivatives.

Disclaimer: The data presented in these tables are compiled from different studies and are not always directly comparable due to variations in substrates, reaction scales, and analytical methods. They should be used as a guide for reaction optimization.

Table 1: Effect of Solvent on the Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid

EntrySolventYield (%)
11,4-Dioxane71
2THF55
3DMF48
4Isopropanol33
Reaction Conditions: 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3.0 mmol), 100 °C, 24 h. Data sourced from a study on microwave-assisted Suzuki coupling.[5][6]

Table 2: Effect of Temperature on the Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid in 1,4-Dioxane/Water

EntryTemperature (°C)Time (min)Yield (%)
1802065
21001581
31002080
41201078
51401075
Reaction Conditions: 2,4-dichloropyrimidine, phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/water, microwave irradiation. Data sourced from a study on microwave-assisted Suzuki coupling.[5]

Table 3: Effect of Base on the Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with 4-methoxyphenylboronic acid

EntryBaseSolventYield (%)
1K₃PO₄1,4-Dioxane91
2K₂CO₃1,4-Dioxane85
3Na₂CO₃1,4-Dioxane82
4Cs₂CO₃1,4-Dioxane78
5K₃PO₄Toluene75
6K₃PO₄DMF65
Reaction Conditions: 5-(4-bromophenyl)-4,6-dichloropyrimidine, 4-methoxyphenylboronic acid (1.1 equiv), Pd(PPh₃)₄ (5 mol%), 70-80 °C. Data adapted from a study on the synthesis of novel pyrimidine analogs.[8]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling of a Pyrimidine Boronic Acid

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Pyrimidine boronic acid (or ester) (1.0 equiv)

  • Aryl or heteroaryl halide (1.0-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%)[2]

  • Ligand (if required, e.g., SPhos, XPhos, 1-10 mol%)[2]

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv)[2]

  • Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)[2]

Procedure:

  • To a microwave reaction vessel equipped with a magnetic stir bar, add the pyrimidine boronic acid derivative, the coupling partner, the palladium catalyst, the ligand (if used), and the base.[2]

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[2]

  • Add the degassed solvent system via syringe.[2]

  • Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).[2]

  • After the reaction is complete, cool the vessel to room temperature.[2]

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Suzuki-Miyaura Coupling of 5-Bromopyrimidine with an Arylboronic Acid

This protocol is adapted from a literature procedure for the synthesis of 5-arylpyrimidines.

Materials:

  • 5-Bromopyrimidine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv)

  • Potassium phosphate (2.0 equiv)

  • 1,4-Dioxane

  • Degassed water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 5-bromopyrimidine, the arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium phosphate.[9]

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of 5-bromopyrimidine).[9]

  • Stir the reaction mixture at 85-95 °C under the inert atmosphere.[9]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.[9]

  • Upon completion, cool the reaction mixture to room temperature.[9]

  • Dilute the mixture with ethyl acetate and wash with water and brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.[9]

Visualizations

competing_pathways start Pyrimidine Boronic Acid + Aryl Halide protodeboronation_product Protodeboronated Pyrimidine start->protodeboronation_product Protodeboronation (Side Reaction) pd_catalyst Pd(0) Catalyst + Base start->pd_catalyst Suzuki-Miyaura Conditions suzuki_product Desired Suzuki Coupling Product pd_catalyst->suzuki_product Suzuki Coupling (Desired Pathway)

Caption: Competing pathways in Suzuki reactions of pyrimidine boronic acids.

troubleshooting_workflow start Low Yield or High Protodeboronation check_boronic_acid Is a boronic ester (pinacol, MIDA) being used? start->check_boronic_acid use_ester Action: Switch to a boronic ester. check_boronic_acid->use_ester No check_base Is a mild base (K3PO4, K2CO3) being used? check_boronic_acid->check_base Yes use_ester->check_base use_mild_base Action: Change to a milder base. check_base->use_mild_base No check_catalyst Is a highly active catalyst/ligand system in use? check_base->check_catalyst Yes use_mild_base->check_catalyst optimize_catalyst Action: Screen alternative catalysts and ligands (e.g., Buchwald type). check_catalyst->optimize_catalyst No check_temp Can the reaction temperature be lowered? check_catalyst->check_temp Yes optimize_catalyst->check_temp lower_temp Action: Reduce reaction temperature. check_temp->lower_temp Yes consider_anhydrous Action: Attempt reaction under anhydrous conditions. check_temp->consider_anhydrous No lower_temp->consider_anhydrous end Problem Resolved consider_anhydrous->end

Caption: Troubleshooting workflow for managing protodeboronation.

experimental_workflow step1 1. Reagent Preparation: Add pyrimidine boronic acid derivative, aryl halide, base, and catalyst/ligand to a reaction vessel. step2 2. Inert Atmosphere: Purge the vessel with an inert gas (Ar or N2). step1->step2 step3 3. Solvent Addition: Add degassed solvent(s) via syringe. step2->step3 step4 4. Reaction: Heat the mixture to the desired temperature (conventional or microwave). step3->step4 step5 5. Monitoring: Monitor reaction progress by TLC or LC-MS. step4->step5 step6 6. Work-up: Cool, dilute with organic solvent, and perform aqueous washes. step5->step6 step7 7. Purification: Dry, concentrate, and purify the crude product by column chromatography. step6->step7 step8 8. Analysis: Characterize the final product and determine the yield. step7->step8

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Optimizing reaction conditions for the synthesis of 2,4-disubstituted pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of 2,4-disubstituted pyrimidines.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2,4-disubstituted pyrimidines?

A1: The most prevalent and versatile methods are the Biginelli reaction and the Pinner synthesis. The Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea.[1] The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine, typically under acidic or basic conditions.[2][3]

Q2: My Biginelli reaction yield is consistently low. What are the primary factors to investigate?

A2: Low yields in the Biginelli reaction are a common issue. Key factors to scrutinize include the choice and activity of the catalyst, reaction temperature and time, and the purity of your reactants.[4] Competing side reactions, such as the Knoevenagel condensation, can also consume starting materials and reduce the yield of the desired product.

Q3: What are the critical parameters to control in a Pinner synthesis?

A3: The Pinner synthesis is highly sensitive to reaction conditions. The most critical parameters to control are the exclusion of water (anhydrous conditions), temperature, and the purity of the amidine salt. The imidate salt intermediate is highly susceptible to hydrolysis, which can lead to the formation of ester byproducts.[4]

Q4: Can I use aliphatic aldehydes in the Biginelli reaction?

A4: Yes, aliphatic aldehydes can be used, but they often result in lower yields compared to aromatic aldehydes. This is because aliphatic aldehydes are more susceptible to self-condensation and other side reactions.[4]

Troubleshooting Guides

The Biginelli Reaction

Problem 1: Low yield of the desired dihydropyrimidinone (DHPM) and formation of a significant byproduct.

  • Question: My reaction between an aromatic aldehyde, ethyl acetoacetate, and urea is giving a low yield of the target DHPM. I'm also observing a significant amount of a fluorescent byproduct. What is happening and how can I fix it?

  • Answer: The fluorescent byproduct is likely a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures), competing with the desired Biginelli pathway.

    Troubleshooting Steps:

    • Reaction Temperature: High temperatures favor the Hantzsch pathway. Try running the reaction at a lower temperature to minimize the formation of the DHP byproduct.

    • Catalyst Choice: The choice of Lewis or Brønsted acid catalyst can influence the selectivity. Experiment with different catalysts to find one that favors the Biginelli pathway for your specific substrates.

    • Order of Addition: Adding the urea last may help to minimize its decomposition into ammonia.

Problem 2: The reaction has stalled, with a significant amount of unreacted starting materials.

  • Question: My TLC analysis shows a lot of unreacted starting materials even after a prolonged reaction time. What are the likely causes and solutions?

  • Answer: Low conversion can be due to several factors including an inactive catalyst, suboptimal reaction conditions, or impure reactants.

    Troubleshooting Steps:

    • Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may require regeneration. For acid catalysts like HCl, verify the concentration is appropriate.

    • Reaction Time and Temperature: The reaction may need a longer duration or a moderate increase in temperature to proceed to completion. Monitor the reaction progress by TLC to determine the optimal conditions.

    • Solvent: The solvent plays a crucial role in reactant solubility and reaction rate. While ethanol is common, exploring other solvents or solvent-free conditions has been shown to improve yields for certain substrates.[4]

    • Purity of Reactants: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction. Ensure all starting materials are of high purity.[4]

Problem 3: Difficulty in purifying the crude product due to N-acylurea byproducts.

  • Question: My crude product is proving difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm their presence and prevent their formation?

  • Answer: N-acylureas can form as byproducts and complicate purification. They arise from the reaction of the β-ketoester with urea in a competing pathway.

    Troubleshooting Steps:

    • Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.

    • Purification: Recrystallization is often the most effective method for removing N-acylurea impurities from the desired DHPM product. Careful selection of the recrystallization solvent is critical.

The Pinner Synthesis

Problem 1: Low yield of the desired pyrimidine with a complex mixture of byproducts.

  • Question: My Pinner synthesis is resulting in a low yield and a complex mixture of byproducts. What are the common side reactions?

  • Answer: Side reactions in the Pinner synthesis can stem from the self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization. The purity of the amidine salt is also a critical factor.[5]

    Troubleshooting Steps:

    • Amidine Quality: Use freshly prepared or purified amidine hydrochloride. Amidines can be hygroscopic and may hydrolyze over time.[5]

    • Anhydrous Conditions: It is imperative to ensure strictly anhydrous conditions, as water can lead to the hydrolysis of intermediates and starting materials.[4][5]

    • Base Selection: The choice and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing side reactions. Common bases include sodium ethoxide or potassium carbonate.

    • Reaction Temperature: The optimal temperature will depend on the specific substrates. Monitor the reaction by TLC to avoid decomposition at excessively high temperatures.[5]

Problem 2: The cyclization step is not proceeding to completion.

  • Question: The final cyclization step of my Pinner reaction is incomplete. How can I drive the reaction forward?

  • Answer: Incomplete cyclization can be due to several factors, including insufficient activation of the carbonyl group or steric hindrance.

    Troubleshooting Steps:

    • Catalyst: If you are not already using one, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[5]

    • Reaction Time: Some cyclizations are slow and may require extended reaction times. Monitor the reaction progress by TLC.

Data Presentation

Table 1: Comparison of Catalysts for the Biginelli Reaction.

CatalystAldehydeβ-KetoesterUrea/ThioureaSolventTemperature (°C)Time (h)Yield (%)Reference
HCl (catalytic)BenzaldehydeEthyl acetoacetateUreaEthanolReflux1820-60[1]
Yb(OTf)₃ (10 mol%)4-Cl-BenzaldehydeEthyl acetoacetateUreaAcetonitrileReflux495[6]
LaCl₃·7H₂O (10 mol%)BenzaldehydeEthyl acetoacetateUreaEthanolReflux892
InCl₃ (15 mol%)4-MeO-BenzaldehydeMethyl acetoacetateUreaTHFReflux694
Bi(OTf)₃ (2 mol%)BenzaldehydeEthyl acetoacetateThioureaAcetonitrile50198
No CatalystBenzaldehydeEthyl acetoacetateUreaSolvent-free90470[7]
Uric Acid (1 mol%)BenzaldehydeEthyl acetoacetateUreaSolvent-free90290[7]
Sulfamic Acid (1 mol%)BenzaldehydeEthyl acetoacetateUreaSolvent-free901.592[7]

Table 2: Optimization of Pinner Reaction Conditions (Qualitative).

ParameterConditionRationalePotential Issues
Solvent Anhydrous Ethanol, DioxaneGood solubility for reactants, allows for reflux temperatures.Must be strictly anhydrous to prevent hydrolysis.[4]
Catalyst Acid (e.g., HCl gas) or Base (e.g., NaOEt)Acid protonates the nitrile; base generates the free amidine.Choice depends on the electronic nature of the nitrile.[8]
Temperature Varies (e.g., Room Temp to Reflux)Higher temperatures can drive cyclization.Pinner salts can be thermally unstable; monitor for decomposition.[4]
Atmosphere Inert (Nitrogen or Argon)Prevents side reactions with atmospheric moisture and oxygen.[4]
Reactant Purity High PurityImpurities can inhibit the reaction or lead to side products.Amidine hydrochlorides can be hygroscopic.[5]

Experimental Protocols

Protocol 1: General Procedure for the Biginelli Reaction

This protocol provides a general framework for the synthesis of dihydropyrimidinones (DHPMs).

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde (1.0 eq), β-ketoester (1.0 eq), urea or thiourea (1.5 eq), and the chosen catalyst (e.g., 10 mol% Yb(OTf)₃).

  • Solvent Addition: Add the appropriate solvent (e.g., acetonitrile or ethanol).

  • Reaction: Heat the mixture to the desired temperature (e.g., reflux) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration and wash it with a cold solvent (e.g., ethanol). If no precipitate forms, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.

Protocol 2: General Procedure for the Pinner Synthesis

This protocol outlines a general method for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines.

  • Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (N₂ or Ar).

  • Reaction Setup: In a round-bottom flask, dissolve the amidine hydrochloride (1.1 eq) in an anhydrous solvent such as ethanol.

  • Base Addition: To the stirred solution, carefully add a base like sodium ethoxide (1.1 eq). Stir the resulting suspension for 30 minutes at room temperature to generate the free amidine.

  • Diketone Addition: Add the 1,3-dicarbonyl compound (1.0 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within a few hours to overnight.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture carefully with an acidic solution (e.g., 1M HCl) if necessary.

  • Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[4]

Protocol 3: Purification by Column Chromatography

  • Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Prepare a silica gel column using a slurry method with a non-polar eluent (e.g., hexanes).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes). Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 4: Purification by Recrystallization

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.[9]

Visualizations

G cluster_workflow General Experimental Workflow start Start: Reactants & Catalyst reaction_setup Reaction Setup (Solvent, Temperature) start->reaction_setup monitoring Reaction Monitoring (TLC/HPLC) reaction_setup->monitoring workup Work-up (Extraction/Filtration) monitoring->workup Reaction Complete purification Purification (Chromatography/Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end_product Pure 2,4-Disubstituted Pyrimidine characterization->end_product

Caption: A generalized workflow for the synthesis of 2,4-disubstituted pyrimidines.

G cluster_troubleshooting Troubleshooting Low Yield in Biginelli Reaction start Low Yield Observed check_reactants Check Reactant Purity & Stoichiometry start->check_reactants check_catalyst Verify Catalyst Activity & Loading check_reactants->check_catalyst Reactants OK solution_purify Purify Starting Materials check_reactants->solution_purify Impurities Found optimize_conditions Optimize Temp & Time check_catalyst->optimize_conditions Catalyst OK solution_catalyst Change/Regenerate Catalyst check_catalyst->solution_catalyst Catalyst Inactive check_side_products Analyze for Side Products (TLC/NMR) optimize_conditions->check_side_products Yield Still Low solution_temp Adjust Temperature optimize_conditions->solution_temp Conditions Suboptimal solution_pathway Modify Reaction Pathway (e.g., order of addition) check_side_products->solution_pathway Side Products Identified

Caption: A decision-making workflow for troubleshooting low yields in the Biginelli reaction.

References

Technical Support Center: Palladium Catalyst Removal in the Synthesis of Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the removal of palladium catalysts from "Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate" reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals to provide practical solutions and detailed protocols for achieving high-purity compounds.

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from "this compound" challenging?

A1: The primary challenge stems from the structure of the molecule itself. The pyrimidine ring and the thioether group can act as ligands, forming stable complexes with palladium. This coordination can lead to soluble palladium species that are difficult to remove by simple filtration.

Q2: What are the most common methods for palladium removal in this context?

A2: The most prevalent methods include:

  • Adsorption: Using solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers (e.g., silica-based or polymer-based scavengers with thiol, amine, or dimercaptotriazine functionalities).[1][2]

  • Crystallization: Purifying the final product through crystallization can leave palladium impurities in the mother liquor.[2]

  • Filtration through Celite®: This is effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated.[3][4]

  • Extraction: Liquid-liquid extraction can be used to partition the palladium catalyst into a separate phase.[2][4]

Q3: How do I choose the best palladium removal method for my experiment?

A3: The optimal method depends on several factors, including the nature of your product, its stability, and the form of the palladium residue (homogeneous or heterogeneous). A systematic approach, as outlined in the workflow diagram below, is recommended.

Troubleshooting Guide

Issue 1: High residual palladium levels after initial filtration.

  • Possible Cause: The palladium is likely present as a soluble species, strongly coordinated to your product or other components in the reaction mixture. Simple filtration is only effective for insoluble, heterogeneous catalysts.[5]

  • Suggested Solutions:

    • Employ a High-Affinity Scavenger: Use a scavenger specifically designed for palladium removal. Thiol-based or triamine-based scavengers are often effective.[3]

    • Optimize Scavenging Conditions: Increase the temperature (e.g., to 50 °C) and/or extend the treatment time (e.g., up to 24 hours) to improve the scavenger's efficiency.[3]

    • Consider a Combination of Methods: A sequential treatment, such as filtration through Celite® followed by a scavenger resin, can be more effective.[3]

Issue 2: Significant loss of "this compound" during purification.

  • Possible Cause: Non-specific adsorption of the product onto the purification medium, which is a common issue with activated carbon and some scavengers.[2][3]

  • Suggested Solutions:

    • Reduce Adsorbent Amount: Use the minimum amount of activated carbon or scavenger necessary for effective palladium removal.

    • Screen Different Scavengers: Some scavengers may exhibit lower non-specific binding to your product.

    • Adjust the Solvent: A solvent in which your product is highly soluble may reduce its adsorption onto the scavenger.[2]

Issue 3: Inconsistent palladium removal from batch to batch.

  • Possible Cause: Variation in the palladium species present at the end of the reaction (e.g., different oxidation states or coordination environments).[2]

  • Suggested Solutions:

    • Standardize the Reaction Work-up: Ensure a consistent work-up procedure before the palladium removal step.[2]

    • Use a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species.

    • Pre-treatment: Consider a mild oxidation or reduction step to convert the palladium into a single, more easily removed species.[2]

Data on Palladium Scavenger Performance

The following table summarizes the performance of various palladium scavengers under different conditions. This data can help in selecting an appropriate scavenger for your specific needs.

Scavenger TypePalladium SpeciesSolventTemperature (°C)Time (h)Initial Pd (ppm)Final Pd (ppm)Reference
Thiol-functionalized silicaPd(II)Dichloromethane202223920[6]
MP-TMT (Macroporous Triazine Thiol)Pd(0)OrganicRoom TempOvernight33,000<200[7]
MP-TMT (Macroporous Triazine Thiol)Pd(0)OrganicRoom TempOvernight500-800<10[7]
Carboxen® 564Pd(PPh₃)₄Methanol4024125012[8]
PhosphonicS SPM32Pd(OAc)₂AcetonitrileRoom Temp2~105,000~1365[9]
PhosphonicS SPM32Pd(OAc)₂AcetonitrileRoom Temp20~105,000<525[9]

Experimental Protocols

Protocol 1: Palladium Removal Using a Solid-Supported Scavenger

  • Dissolution: Dissolve the crude "this compound" in a suitable organic solvent (e.g., Tetrahydrofuran, Dichloromethane, Ethyl Acetate).[2]

  • Scavenger Addition: Add the selected solid-supported scavenger (e.g., thiol-functionalized silica gel) to the solution. The amount of scavenger will depend on the specific product and the expected palladium concentration, but a common starting point is 5-10 wt% relative to the crude product.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[2]

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.[2]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[2]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[2]

  • Analysis: Analyze the palladium content of the purified product using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or a similar sensitive analytical technique.[1][10]

Protocol 2: Palladium Removal Using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[2]

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[3]

  • Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[3]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.[3]

  • Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.[2]

  • Concentration: Concentrate the filtrate to obtain the purified product.[2]

  • Analysis: Analyze the purified product for residual palladium content.

Visual Workflow for Palladium Removal Strategy

The following diagram outlines a decision-making workflow for selecting an appropriate palladium removal strategy.

Palladium_Removal_Workflow Workflow for Palladium Catalyst Removal start Start: Crude Reaction Mixture (this compound) check_pd_form Is Palladium Catalyst Heterogeneous (e.g., Pd/C)? start->check_pd_form filtration Filtration through Celite® check_pd_form->filtration Yes scavenger_treatment Treat with Palladium Scavenger (e.g., Thiol-Silica, Activated Carbon) check_pd_form->scavenger_treatment No (Homogeneous) analysis1 Analyze Pd Content (ICP-MS) filtration->analysis1 check_pd_level1 Is Pd Level Acceptable? analysis1->check_pd_level1 check_pd_level1->scavenger_treatment No end End: Purified Product check_pd_level1->end Yes analysis2 Analyze Pd Content (ICP-MS) scavenger_treatment->analysis2 optimize_scavenging Optimize Scavenging: - Scavenger Type - Temperature - Time optimize_scavenging->analysis2 check_pd_level2 Is Pd Level Acceptable? analysis2->check_pd_level2 check_pd_level2->optimize_scavenging No crystallization Consider Crystallization or Liquid-Liquid Extraction check_pd_level2->crystallization Still High check_pd_level2->end Yes crystallization->analysis2

Caption: Decision workflow for selecting a palladium removal strategy.

References

Technical Support Center: Reaction Monitoring of Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on monitoring the synthesis of Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the importance of monitoring the synthesis of this compound?

A1: Reaction monitoring is crucial to determine the reaction's progress, identify the formation of the desired product, and detect any potential side products or the presence of unreacted starting materials. This ensures optimal reaction time, yield, and purity of the final compound, which is a key intermediate in the synthesis of various bioactive molecules.[1][2]

Q2: Which analytical techniques are most suitable for monitoring this reaction?

A2: Thin Layer Chromatography (TLC) is a rapid, qualitative technique ideal for quick checks of reaction progress. Liquid Chromatography-Mass Spectrometry (LC-MS) provides more detailed quantitative and qualitative information, allowing for accurate determination of product formation, consumption of starting materials, and identification of byproducts by their mass-to-charge ratio.

Q3: What are the expected molecular weights of the starting material and the final product?

A3: The starting material, 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid, has a molecular weight of 204.63 g/mol .[2][3] The final product, this compound, has a molecular weight of 218.66 g/mol .

Q4: How can I confirm the identity of my product using LC-MS?

A4: In LC-MS, the product can be identified by its specific retention time and its mass-to-charge ratio (m/z). For this compound, you would typically look for the [M+H]⁺ ion at m/z 219.0, considering the isotopic pattern of chlorine.

Troubleshooting Guides

Thin Layer Chromatography (TLC) Troubleshooting
Problem Possible Cause Solution
Streaking of spots Sample is too concentrated.Dilute the sample before spotting it on the TLC plate.
The solvent system is too polar.Decrease the polarity of the mobile phase (e.g., increase the chloroform to methanol ratio).
Spots are not moving from the baseline (Low Rf) The solvent system is not polar enough.Increase the polarity of the mobile phase (e.g., decrease the chloroform to methanol ratio).
Spots are running at the solvent front (High Rf) The solvent system is too polar.Decrease the polarity of the mobile phase.
Poor separation between starting material and product The polarity of the solvent system is not optimal.Experiment with different solvent systems. A common starting point is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).
No spots are visible under UV light The compound does not have a UV chromophore.Use a visualization agent such as potassium permanganate or iodine vapor.
The sample concentration is too low.Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
Problem Possible Cause Solution
No peak or very low signal intensity Incorrect mass spectrometer settings (e.g., wrong m/z range).Verify the expected m/z of your target compound and ensure the MS is scanning within that range.
Poor ionization of the analyte.Try a different ionization source (e.g., APCI instead of ESI) or modify the mobile phase with additives like formic acid or ammonium formate to improve ionization.
The sample is too dilute.Concentrate the sample before injection.
Shifting retention times Inconsistent mobile phase composition.Prepare fresh mobile phase for each run and ensure proper mixing.
Column degradation.Flush the column or replace it if necessary.
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.
Poor peak shape (tailing or fronting) Column overload.Dilute the sample.
Mismatch between sample solvent and mobile phase.Dissolve the sample in the initial mobile phase if possible.
Column contamination.Wash the column with a strong solvent.
High background noise Contaminated mobile phase or LC system.Use high-purity LC-MS grade solvents and flush the system.
Leak in the system.Check for and fix any leaks.

Experimental Protocols

TLC Monitoring Protocol
  • Plate Preparation: Use silica gel 60 F254 TLC plates.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Spot the diluted sample onto the TLC plate baseline using a capillary tube. Also, spot the starting material and, if available, a pure sample of the product as references.

  • Development: Develop the plate in a chamber saturated with a mobile phase of 9:1 Chloroform:Methanol .

  • Visualization: After the solvent front has reached the top of the plate, remove it, and let it dry. Visualize the spots under a UV lamp at 254 nm.

LC-MS Monitoring Protocol
  • Sample Preparation: Take a small aliquot (e.g., 10 µL) from the reaction mixture and dilute it with 1 mL of acetonitrile or methanol.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, then return to 10% B and equilibrate for 2 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

Data Presentation

Table 1: Hypothetical TLC Data for Reaction Monitoring
Compound Rf Value (9:1 Chloroform:Methanol) Appearance under UV (254 nm)
5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid (Starting Material)0.35Dark spot
This compound (Product)0.60Dark spot
Table 2: Hypothetical LC-MS Data for Reaction Monitoring
Time Point Starting Material Peak Area (%) Product Peak Area (%)
0 hr1000
1 hr6535
2 hr3070
4 hr595
6 hr<1>99
Table 3: Expected Mass-to-Charge Ratios (m/z) in LC-MS
Compound Expected [M+H]⁺ (m/z)
5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid205.0
This compound219.0

Visualizations

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_sample Prepare Reaction Sample spot Spot Sample on Plate prep_sample->spot prep_tlc Prepare TLC Plate & Chamber develop Develop Plate in Chamber prep_tlc->develop spot->develop dry Dry Plate develop->dry visualize Visualize under UV Light dry->visualize analyze Analyze Rf Values visualize->analyze LCMS_Workflow cluster_sample Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis aliquot Take Reaction Aliquot dilute Dilute Sample aliquot->dilute inject Inject Sample dilute->inject separate Separate on C18 Column inject->separate ionize Ionize with ESI+ separate->ionize detect Detect Ions (m/z) ionize->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Reaction Progress integrate->quantify Troubleshooting_Logic cluster_tlc TLC Issues cluster_lcms LC-MS Issues start Problem with TLC/LC-MS Data? tlc_issue Streaking, Poor Separation, or Wrong Rf? start->tlc_issue lcms_issue No/Low Signal, RT Shift, or Poor Peak Shape? start->lcms_issue tlc_sol_conc Adjust Sample Concentration tlc_issue->tlc_sol_conc Concentration Issue tlc_sol_mp Change Mobile Phase Polarity tlc_issue->tlc_sol_mp Separation Issue lcms_sol_ms Check MS Parameters & Ionization lcms_issue->lcms_sol_ms Signal Issue lcms_sol_lc Check LC Conditions (Mobile Phase, Column) lcms_issue->lcms_sol_lc Chromatography Issue

References

Technical Support Center: Troubleshooting Regioselectivity in Pyrimidine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pyrimidine functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common regioselectivity issues and find answers to frequently asked questions encountered during the synthesis and modification of pyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of regioisomers in my C-H arylation of a substituted pyrimidine?

A1: Poor regioselectivity in C-H arylation is a common issue and can be influenced by several factors. The electronic nature of the substituents on the pyrimidine ring plays a crucial role; electron-withdrawing groups can direct arylation to specific positions by increasing the acidity of adjacent C-H bonds.[1] Steric hindrance from bulky substituents can also prevent reaction at certain sites.[1] Furthermore, the choice of palladium catalyst and ligand is critical, as different ligand systems can favor different regioisomers. For instance, in some cases, specific phosphine ligands can promote C3-selectivity.

Q2: My Minisci reaction on an unsubstituted pyrimidine is giving low yield and poor selectivity. What should I do?

A2: The Minisci reaction, which involves the addition of a nucleophilic radical to an electron-deficient heterocycle, can often produce a mixture of regioisomers with pyrimidines. To improve selectivity, especially for C4-alkylation, a common strategy is to use a blocking group on one of the nitrogen atoms. This approach can direct the alkylation exclusively to the C4 position.[2][3] Reaction conditions such as the choice of solvent, temperature, and the radical source can also significantly impact the outcome.

Q3: I am attempting a directed ortho-metalation (DoM) on a pyrimidine derivative, but I'm observing a mixture of products. How can I improve the regioselectivity?

A3: The success and regioselectivity of a DoM reaction are highly dependent on the directing metalation group (DMG). The strength of the DMG in coordinating the organolithium base determines the site of deprotonation. For pyrimidines, common DMGs include amides, carbamates, and methoxy groups. If you are getting a mixture of products, consider using a stronger directing group. Additionally, the choice of organolithium base (e.g., n-BuLi vs. s-BuLi) and the presence of additives like TMEDA can influence the regioselectivity. Maintaining a low reaction temperature (e.g., -78 °C) is also crucial to prevent side reactions and ensure the stability of the lithiated intermediate.

Q4: My halogenation of a pyrimidine derivative is not regioselective. What factors control the position of halogenation?

A4: Regioselectivity in pyrimidine halogenation is governed by both electronic and steric effects of the substituents on the ring. Electron-donating groups generally activate the ring towards electrophilic attack and can direct halogenation to specific positions. The choice of halogenating agent (e.g., NBS, NCS, I2) and reaction conditions (solvent, temperature) can also influence the outcome. For some substrates, a one-pot ring-opening/halogenation/ring-closing sequence can provide access to specific regioisomers that are difficult to obtain through direct halogenation.

Troubleshooting Guides

C-H Functionalization (e.g., Arylation, Alkylation)
Symptom Possible Cause Suggested Solution
Poor regioselectivity (mixture of isomers) Weak directing group: The directing group is not effectively controlling the position of C-H activation.- Use a stronger directing group (e.g., a bidentate directing group).- If no directing group is used, consider installing one.
Inappropriate ligand/catalyst: The chosen palladium catalyst and ligand system does not favor a single regioisomer.- Screen different phosphine or N-heterocyclic carbene (NHC) ligands.- Vary the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃).
Steric hindrance: A bulky substituent is preventing access to the desired position.- If possible, use a smaller protecting group on a nearby functional group.- Consider a different synthetic route that functionalizes the desired position before introducing the sterically demanding group.
Low or no yield Catalyst deactivation: The palladium catalyst is being poisoned or is decomposing.- Ensure all reagents and solvents are anhydrous and deoxygenated.- Use fresh catalyst.- Lower the reaction temperature.
Poor C-H activation: The C-H bond is not being efficiently cleaved.- Increase the reaction temperature.- Use a more active catalyst system.- Add a co-catalyst or additive (e.g., Ag₂CO₃).
Halogenation
Symptom Possible Cause Suggested Solution
Formation of multiple halogenated products Over-halogenation: The reaction conditions are too harsh, leading to di- or tri-halogenation.- Reduce the equivalents of the halogenating agent.- Lower the reaction temperature.- Decrease the reaction time.
Incorrect regioisomer formed Electronic/steric control not as expected: The inherent electronic and steric properties of the substrate are directing halogenation to an undesired position.- Modify the substituents on the pyrimidine ring to alter the electronic properties.- Use a bulkier halogenating agent to favor attack at a less sterically hindered position.
Low yield Decomposition of starting material or product: The substrate or product is not stable under the reaction conditions.- Use milder reaction conditions (lower temperature, less reactive halogenating agent).- Protect sensitive functional groups on the pyrimidine ring.
Lithiation and Borylation
Symptom Possible Cause Suggested Solution
Poor regioselectivity in lithiation Weak directing group: The directing group is not effectively controlling the position of lithiation.- Use a stronger directing group (e.g., carbamate vs. methoxy).- Ensure the directing group is positioned to favor deprotonation at the desired site.
Scrambling of the lithiated intermediate: The organolithium species is not stable and is isomerizing.- Maintain a very low reaction temperature (-78 °C or lower).- Trap the organolithium intermediate with the electrophile as soon as it is formed.
Low yield of borylated product Inefficient C-H borylation: The reaction is not proceeding to completion.- Optimize the catalyst system (e.g., iridium catalyst and ligand for C-H borylation).- Use an appropriate boron source (e.g., B₂pin₂).
Decomposition of the boronic ester: The product is not stable to the workup or purification conditions.- Use a milder workup procedure.- Consider converting the boronic ester to a more stable derivative (e.g., MIDA boronate) immediately after formation.

Data Presentation

Table 1: Influence of Catalyst and Ligand on Regioselectivity of C-H Arylation of a Model Pyrimidine

EntryPalladium SourceLigandSolventTemp (°C)C4-Aryl:C2-Aryl RatioYield (%)
1Pd(OAc)₂PPh₃Toluene1103:165
2Pd(OAc)₂XPhosDioxane100>95:585
3Pd₂(dba)₃SPhosDMF1201:258
4PdCl₂(dppf)-THF805:172

Note: Data is illustrative and compiled from various sources for comparative purposes. Actual results may vary depending on the specific substrate and reaction conditions.

Table 2: Comparison of Directing Groups for Regioselective Lithiation of a 4-Substituted Pyrimidine

EntryDirecting Group at C4BaseAdditivePosition of LithiationYield of Trapped Product (%)
1-OMen-BuLiTMEDAC575
2-CON(iPr)₂s-BuLi-C592
3-OCON(Et)₂n-BuLiTMEDAC588
4-NHBoct-BuLi-C581

Note: Data is illustrative and compiled from various sources for comparative purposes. Actual results may vary depending on the specific substrate and electrophile used.

Experimental Protocols

Protocol 1: Regioselective Minisci C4-Alkylation of a Pyrimidine using a Blocking Group

Materials:

  • Substituted Pyrimidine (1.0 equiv)

  • Maleic anhydride (1.1 equiv)

  • Carboxylic acid (2.0 equiv)

  • Silver nitrate (AgNO₃) (0.2 equiv)

  • Ammonium persulfate ((NH₄)₂S₂O₈) (2.0 equiv)

  • Dichloroethane (DCE)

  • Water

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (3.0 equiv)

  • Dichloromethane (DCM)

Procedure:

  • Installation of the Blocking Group: In a round-bottom flask, dissolve the substituted pyrimidine (1.0 equiv) in a suitable solvent. Add maleic anhydride (1.1 equiv) and stir the mixture at room temperature for 1-2 hours until the reaction is complete (monitor by TLC). Remove the solvent under reduced pressure to obtain the pyridinium salt, which can often be used without further purification.

  • Minisci Reaction: To a culture tube, add the pyridinium salt (0.5 mmol, 1.0 equiv), the desired carboxylic acid (1.0 mmol, 2.0 equiv), AgNO₃ (16.7 mg, 0.1 mmol, 0.2 equiv), and (NH₄)₂S₂O₈ (228 mg, 1.0 mmol, 2.0 equiv).[2] Add a 1:1 mixture of DCE and water (5 mL total).[2] Seal the tube and stir the biphasic mixture at 50 °C for 2 hours.[2]

  • Deprotection: After cooling the reaction to room temperature, add DBU (225 µL, 1.5 mmol, 3.0 equiv) and DCM (5 mL). Stir at room temperature for 30 minutes.

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with 1 N NaOH. Extract the aqueous layer with DCM (3 x 5 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the C4-alkylated pyrimidine.

Protocol 2: Directed Ortho-Metalation (DoM) and Functionalization of a 2-Methoxypyrimidine

Materials:

  • 2-Methoxypyrimidine (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) (1.1 equiv, solution in hexanes)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.1 equiv)

  • Electrophile (e.g., Iodomethane, 1.2 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-methoxypyrimidine (1.0 equiv) and anhydrous THF.

  • Cooling and Addition of Base: Cool the solution to -78 °C using a dry ice/acetone bath. Add TMEDA (1.1 equiv) followed by the slow, dropwise addition of n-BuLi (1.1 equiv). Stir the resulting solution at -78 °C for 1 hour.

  • Electrophilic Quench: Add the electrophile (e.g., iodomethane, 1.2 equiv) dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for 2-3 hours, then slowly warm to room temperature.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the functionalized pyrimidine.

Visualizations

troubleshooting_workflow start Poor Regioselectivity Observed check_reaction_type Identify Reaction Type start->check_reaction_type ch_func C-H Functionalization check_reaction_type->ch_func C-H Arylation/Alkylation halogenation Halogenation check_reaction_type->halogenation Halogenation lithiation Lithiation/Borylation check_reaction_type->lithiation Lithiation/Borylation check_dg Directing Group Present? ch_func->check_dg strong_dg Use Stronger/Bidentate DG check_dg->strong_dg Yes (weak) screen_catalyst Screen Catalyst/Ligand System check_dg->screen_catalyst No check_sterics Consider Steric Hindrance strong_dg->check_sterics screen_catalyst->check_sterics check_over_halogenation Multiple Halogenations? halogenation->check_over_halogenation reduce_reagent Reduce Halogenating Agent/Time/Temp check_over_halogenation->reduce_reagent Yes modify_substituents Modify Ring Substituents check_over_halogenation->modify_substituents No (Wrong Isomer) check_lith_dg Check Directing Group Strength lithiation->check_lith_dg control_temp Maintain Low Temperature (-78°C) check_lith_dg->control_temp

Caption: A troubleshooting workflow for addressing regioselectivity issues in pyrimidine functionalization.

regioselectivity_factors regioselectivity Regioselectivity in Pyrimidine Functionalization electronic_effects Electronic Effects regioselectivity->electronic_effects steric_effects Steric Effects regioselectivity->steric_effects directing_groups Directing Groups regioselectivity->directing_groups reaction_conditions Reaction Conditions regioselectivity->reaction_conditions edg_ewg Electron Donating vs. Withdrawing Groups (EDG/EWG) electronic_effects->edg_ewg substituent_size Size of Substituents steric_effects->substituent_size coordination Coordination to Metal Catalyst directing_groups->coordination temp_solvent Temperature, Solvent, Catalyst reaction_conditions->temp_solvent

Caption: Key factors influencing regioselectivity in the functionalization of pyrimidine rings.

directed_metalation_pathway pyrimidine Pyrimidine with Directing Group (DG) complexation Coordination of Organolithium to DG pyrimidine->complexation + R-Li deprotonation Ortho-Deprotonation complexation->deprotonation lithiated_intermediate Lithiated Pyrimidine Intermediate deprotonation->lithiated_intermediate electrophilic_quench Reaction with Electrophile (E+) lithiated_intermediate->electrophilic_quench + E+ product Ortho-Functionalized Pyrimidine electrophilic_quench->product

Caption: Simplified pathway for directed ortho-metalation (DoM) of a pyrimidine derivative.

References

Technical Support Center: Microwave-Assisted Synthesis with Chloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing microwave-assisted synthesis to improve yields in reactions involving chloropyrimidines.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave irradiation for reactions with chloropyrimidines compared to conventional heating?

Microwave-assisted organic synthesis (MAOS) offers several significant advantages over traditional heating methods for reactions involving chloropyrimidines:

  • Drastically Reduced Reaction Times: Reactions that may take several hours or even days under conventional heating can often be completed in minutes using microwave irradiation.[1][2][3][4][5][6] For example, Suzuki couplings of 2,4-dichloropyrimidines can be achieved in as little as 15 minutes.[7][8]

  • Improved Reaction Yields: By minimizing the formation of byproducts through rapid and uniform heating, microwave synthesis frequently leads to higher isolated yields of the desired product.[1][2][3][9][10]

  • Enhanced Reproducibility: Modern microwave reactors provide precise control over reaction parameters like temperature and pressure, leading to more consistent and reproducible results.[1]

  • Increased Purity: The reduction in side reactions at optimized temperatures can result in a cleaner reaction profile and simpler purification of the final compound.[2][9]

Q2: Which types of coupling reactions with chloropyrimidines are most amenable to microwave-assisted synthesis?

Microwave irradiation is highly effective for a variety of palladium-catalyzed cross-coupling reactions with chloropyrimidines. The most commonly and successfully employed are:

  • Suzuki-Miyaura Coupling: This is a versatile method for forming C-C bonds by coupling chloropyrimidines with aryl or heteroaryl boronic acids.[1][7][8][11][12] It is widely used for the synthesis of substituted pyrimidines.

  • Buchwald-Hartwig Amination: This reaction is used to form C-N bonds, allowing for the introduction of a wide range of primary and secondary amines onto the pyrimidine ring.[13][14][15] Microwave heating can significantly accelerate this transformation.[13][15]

Q3: How do I select an appropriate solvent for a microwave-assisted reaction with chloropyrimidines?

Solvent selection is critical for efficient microwave synthesis. The ideal solvent should not only be suitable for the specific reaction chemistry but also effectively absorb microwave energy. Solvents are generally categorized based on their dielectric properties:

  • High Absorbing Solvents: (e.g., small chain alcohols like ethanol, DMF, DMSO) heat very rapidly.[16] These are often good choices for accelerating reactions.

  • Medium Absorbing Solvents: (e.g., acetonitrile, water, 1,4-dioxane) heat efficiently but more slowly than high absorbers.[16] Mixtures of these solvents, such as 1,4-dioxane and water, are very common in Suzuki coupling reactions.[7][8]

  • Low Absorbing Solvents: (e.g., toluene, hexane, chloroform) are poor microwave absorbers.[16] While they can be used, they may require the presence of a co-solvent with higher microwave absorbance or ionic additives to facilitate heating.

For Suzuki couplings of chloropyrimidines, a mixture of 1,4-dioxane and water (e.g., 2:1 v/v) is a well-established and effective solvent system.[7][8]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Step Explanation
Suboptimal Temperature Increase the reaction temperature in increments of 10-20°C. A temperature of 100°C is often a good starting point for Suzuki couplings.[7]Higher temperatures can be necessary to overcome activation energy barriers.[10] However, excessively high temperatures can lead to side product formation.[7]
Incorrect Reaction Time Increase the reaction time. While microwave reactions are fast, some transformations may require longer irradiation times for completion.For instance, scaling up a reaction may necessitate a longer reaction time to achieve a comparable yield.[7]
Ineffective Catalyst or Ligand Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands (e.g., SPhos, XPhos).[8][11]The choice of catalyst and ligand is crucial for the efficiency of cross-coupling reactions. Some combinations are better suited for specific substrates.
Inappropriate Base Test alternative inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The strength and solubility of the base can significantly impact the reaction rate.The base plays a key role in the catalytic cycle, and its effectiveness can be solvent and substrate-dependent.
Poor Microwave Absorption If using a low-absorbing solvent, add a small amount of a high-absorbing co-solvent or an ionic liquid to improve heating efficiency.Efficient coupling with microwave energy is necessary for rapid heating and reaction acceleration.[16]
Degradation of Reagents Ensure that the boronic acid or amine is of high quality and has not degraded. Boronic acids can be prone to decomposition.Poor quality starting materials will inevitably lead to low yields.

Problem 2: Formation of Side Products (e.g., Di-substituted Pyrimidines)

Potential Cause Troubleshooting Step Explanation
Excessively High Temperature Decrease the reaction temperature. For example, in the Suzuki coupling of 2,4-dichloropyrimidine, temperatures above 100°C can promote the formation of the 2,4-disubstituted product.[7]Higher temperatures can provide enough energy to overcome the selectivity barrier, leading to reaction at less reactive sites.
Prolonged Reaction Time Reduce the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint before significant side product formation occurs.Extended heating can lead to the formation of thermodynamically more stable, but undesired, products.
High Catalyst Loading Decrease the catalyst loading. A catalyst loading of 0.5 mol% has been shown to be effective for some Suzuki couplings.[7][8]While a sufficient amount of catalyst is needed, excessively high concentrations can sometimes promote side reactions.

Quantitative Data Summary

The following tables summarize optimized reaction conditions from cited literature for microwave-assisted Suzuki coupling of 2,4-dichloropyrimidine.

Table 1: Optimization of Reaction Conditions for Suzuki Coupling [7][8]

ParameterConditionYield (%)Notes
Catalyst (5 mol%) Pd(PPh₃)₄65Tetrakis(triphenylphosphine)palladium(0) showed the best performance among those tested.
Pd(dppf)Cl₂58
Pd(OAc)₂35
Solvent 1,4-Dioxane/H₂O (2:1)81A mixture of an organic solvent and water is often optimal.
Temperature 80°C62
100°C81Optimal temperature for this specific reaction.
120°C75Higher temperatures led to increased side product formation.
Time (at 100°C) 10 min78
15 min8115 minutes was found to be the optimal reaction time.
20 min81
Catalyst Loading 5 mol%65
1 mol%79
0.5 mol%81Lowering the catalyst loading to 0.5 mol% was still highly effective.

Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), in 6 mL of solvent under microwave irradiation.[7][8]

Detailed Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine [7][8]

  • Reaction Setup: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (0.5 mmol, 1.0 equiv), the desired aryl or heteroaryl boronic acid (0.5 mmol, 1.0 equiv), and potassium carbonate (K₂CO₃) (1.5 mmol, 3.0 equiv).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.0025 mmol, 0.5 mol%).

  • Solvent Addition: Add 6 mL of a degassed 2:1 mixture of 1,4-dioxane and water.

  • Reaction Sealing: Seal the vial securely with a cap.

  • Microwave Irradiation: Place the vial in the microwave reactor and irradiate the mixture at 100°C for 15 minutes with stirring.

  • Work-up: After the reaction, cool the vial to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired C4-substituted pyrimidine.

Protocol 2: General Procedure for Microwave-Assisted Buchwald-Hartwig Amination [13][15][17]

  • Reaction Setup: To a microwave vial, add the chloropyrimidine (1.0 equiv), the desired amine (1.1-2.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 5 mol%), a suitable ligand (e.g., XPhos, 7-10 mol%), and a base (e.g., t-BuONa, 2.2-2.5 equiv).

  • Solvent Addition: Add an appropriate anhydrous solvent (e.g., toluene or dioxane).

  • Inert Atmosphere: Purge the vial with an inert gas (e.g., argon or nitrogen).

  • Reaction Sealing: Seal the vial tightly.

  • Microwave Irradiation: Irradiate the reaction mixture in the microwave reactor at a specified temperature (e.g., 130-150°C) for a short duration (e.g., 10-30 minutes).[13]

  • Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and filter through a pad of Celite to remove the catalyst.

  • Purification: Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the aminated pyrimidine product.

Visualizations

Troubleshooting_Workflow start Low or No Yield in Microwave Reaction check_temp Is the reaction temperature optimized? (e.g., 100-120°C) start->check_temp increase_temp Increase temperature in 10-20°C increments. Monitor for side products. check_temp->increase_temp No check_time Is the reaction time sufficient? check_temp->check_time Yes increase_temp->check_time fail Yield Still Low (Consult further literature) increase_temp->fail increase_time Increase irradiation time. Monitor reaction by TLC/LC-MS. check_time->increase_time No check_reagents Are catalyst, base, and solvent appropriate? check_time->check_reagents Yes increase_time->check_reagents increase_time->fail screen_reagents Screen alternative catalysts, ligands, bases, or solvent systems. check_reagents->screen_reagents No check_sm Are starting materials of high purity? check_reagents->check_sm Yes screen_reagents->check_sm screen_reagents->fail purify_sm Purify starting materials or use a new batch. check_sm->purify_sm No success Yield Improved check_sm->success Yes purify_sm->success purify_sm->fail

Caption: Troubleshooting workflow for low-yield microwave-assisted reactions.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex1 R-Pd(II)-X L_n (Pyrimidinyl-Pd Complex) ox_add->pd_complex1 transmetal Transmetalation pd_complex1->transmetal pd_complex2 R-Pd(II)-R' L_n (Di-organo Pd Complex) transmetal->pd_complex2 red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 Regeneration product R-R' (Coupled Product) red_elim->product chloropyrimidine Chloropyrimidine (R-X) chloropyrimidine->ox_add boronic_acid Boronic Acid (R'-B(OH)2) + Base boronic_acid->transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Validation & Comparative

A Comparative Analysis of Chloropyrimidine and Bromopyrimidine Reactivity in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Within the realm of heterocyclic chemistry, halopyrimidines are pivotal building blocks for the synthesis of a diverse array of biologically active compounds. The choice between a chloropyrimidine or a bromopyrimidine substrate can significantly impact reaction outcomes, including yield, reaction time, and catalyst selection. This guide provides an objective comparison of their reactivity in Suzuki coupling, supported by experimental data, to inform strategic decisions in synthetic design.

General Reactivity Trends

The reactivity of halopyrimidines in palladium-catalyzed Suzuki coupling is primarily governed by the strength of the carbon-halogen (C-X) bond. The established order of reactivity for halogens is I > Br > Cl > F, a trend that is inversely correlated with the C-X bond dissociation energy.[1] The oxidative addition of the palladium(0) catalyst to the C-X bond is often the rate-determining step in the catalytic cycle. A weaker C-X bond, as found in bromopyrimidines compared to their chlorinated analogs, facilitates this crucial step, leading to a higher reaction rate.

Consequently, bromopyrimidines are generally more reactive substrates than chloropyrimidines in Suzuki coupling. This increased reactivity often translates to milder reaction conditions, such as lower temperatures and shorter reaction times, to achieve comparable yields. Conversely, the stronger C-Cl bond necessitates more robust catalytic systems, often requiring more specialized and electron-rich ligands to promote efficient oxidative addition.[1]

The position of the halogen on the pyrimidine ring also plays a significant role in its reactivity. The general order of reactivity for the different positions is C4(6) > C2 > C5.[1] The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition by the palladium catalyst.

Quantitative Comparison of Reactivity

The following table summarizes experimental data from a comparative study of the Suzuki coupling of 2,4-dihalopyrimidines with phenylboronic acid under identical microwave-assisted conditions. This direct comparison clearly illustrates the enhanced reactivity of the bromo-substituted pyrimidine.

EntryHalopyrimidineBoronic AcidCatalyst (mol%)BaseSolventTemp. (°C) & TimeYield (%)Reference
12,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O (2:1)100 °C, 15 min (MW)81[2]
22,4-DibromopyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O (2:1)100 °C, 15 min (MW)92[3]

As the data indicates, under the same reaction conditions, 2,4-dibromopyrimidine provides a significantly higher yield than 2,4-dichloropyrimidine, highlighting the greater reactivity of the C-Br bond in this context.

The Suzuki Coupling Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The three key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_complex Ar-Pd(II)L_n-X OxAdd->PdII_complex Transmetalation Transmetalation (Ar'B(OR)₂ + Base) PdII_complex->Transmetalation PdII_diaryl Ar-Pd(II)L_n-Ar' Transmetalation->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and optimization of Suzuki coupling reactions. Below are representative experimental protocols for the coupling of both chloropyrimidines and bromopyrimidines.

Protocol 1: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid[2]
  • Reaction Setup: To a microwave reactor tube, add 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).

  • Solvent and Catalyst Addition: Add a 2:1 mixture of 1,4-dioxane and water (6 mL total volume). Purge the mixture with argon for 10 minutes. Add Pd(PPh₃)₄ (0.5 mol%, 0.0025 mmol).

  • Microwave Irradiation: Seal the tube and place it in the microwave reactor. Irradiate the reaction mixture at 100 °C for 15 minutes.

  • Work-up and Purification: After cooling, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate), washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 5-Bromopyrimidine with a Pyridylboronate[4]
  • Reaction Setup: In a Schlenk tube, combine 5-bromopyrimidine (1.0 equiv), the 2-pyridylboronate reagent (1.5 equiv), and a base (e.g., K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: The Schlenk tube is capped, evacuated, and backfilled with argon (repeated three times).

  • Catalyst and Solvent Addition: The palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and ligand are added, followed by the addition of degassed 1,4-dioxane (3 mL/mmol of halide).

  • Reaction: The reaction mixture is heated to the desired temperature (e.g., 110 °C) and stirred until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water. The organic layer is dried, concentrated, and the residue is purified by chromatography.

Conclusion

References

A Comparative Guide to Pyrimidine Building Blocks in Synthesis: Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The selection of an appropriate pyrimidine building block is therefore a critical decision in the design of synthetic routes for novel drug candidates. This guide provides an objective comparison of Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate with other halogenated pyrimidine analogs, focusing on their performance in the widely utilized Suzuki-Miyaura cross-coupling reaction. This comparison is supported by established reactivity principles and provides a detailed experimental protocol for a representative transformation.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and the reactivity of the halogenated pyrimidine precursor is a key determinant of reaction efficiency. The widely accepted trend in reactivity for halopyrimidines in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This trend is inversely correlated with the carbon-halogen bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond, the rate-determining step, more facile for heavier halogens.

Table 1: Predicted Relative Reactivity and Typical Reaction Conditions for the Suzuki-Miyaura Coupling of 5-Halo-2-(methylthio)pyrimidine-4-carboxylates

Pyrimidine Building BlockHalogenRelative ReactivityPredicted YieldTypical Reaction Conditions
Methyl 5-iodo-2-(methylthio)pyrimidine-4-carboxylateIodoHighestExcellentMilder conditions (e.g., lower temperature, shorter reaction time)
Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylateBromoIntermediateGood to ExcellentStandard conditions
This compound Chloro Lowest Moderate to Good More forcing conditions (e.g., higher temperature, longer reaction time, specialized catalysts/ligands)

Note: The predicted yields are based on general reactivity trends in Suzuki-Miyaura cross-coupling reactions of halopyrimidines.

The chloro-substituent in this compound makes it a more cost-effective building block compared to its bromo and iodo counterparts. However, its lower reactivity necessitates more robust catalytic systems and potentially harsher reaction conditions to achieve comparable yields. This trade-off between cost and reactivity is a critical consideration in process development and large-scale synthesis.

Experimental Protocols

The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of a chloropyrimidine with an arylboronic acid. This protocol can be adapted for this compound.

General Procedure for the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) to the reaction vessel.

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (e.g., 2-5 mol%) and triphenylphosphine (e.g., 4-10 mol%) in a small amount of the degassed solvent mixture.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to a temperature of 80-100 °C and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-phenyl-2-(methylthio)pyrimidine-4-carboxylate.

Relevance to Drug Discovery: Targeting the GSK-3β Signaling Pathway

Pyrimidine derivatives are of significant interest in drug discovery, particularly as inhibitors of various kinases. One such key target is Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in a multitude of cellular processes and linked to diseases such as Alzheimer's, bipolar disorder, and cancer.[2] The Wnt/β-catenin signaling pathway is a crucial regulatory cascade where GSK-3β plays a central role.

In the absence of a Wnt signal, GSK-3β is active and phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. This keeps the levels of cytoplasmic β-catenin low. Upon Wnt signaling, GSK-3β is inhibited, leading to the stabilization and accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator, leading to the expression of genes involved in cell proliferation and differentiation.[3]

The development of pyrimidine-based inhibitors of GSK-3β can modulate this pathway, offering a therapeutic strategy for diseases characterized by its dysregulation.

Below is a diagram illustrating the experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_process Reaction and Workup cluster_purification Purification and Analysis Reactants Chloropyrimidine + Arylboronic Acid + Base Inert_Atmosphere Inert Atmosphere (N2 or Ar) Reactants->Inert_Atmosphere 1. Add to vessel Solvent Degassed Solvent Inert_Atmosphere->Solvent 2. Add solvent Catalyst Pd Catalyst + Ligand Solvent->Catalyst 3. Add catalyst Heating Heating (80-100 °C) Catalyst->Heating 4. Heat mixture Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring 5. Monitor progress Workup Aqueous Workup (Extraction) Monitoring->Workup 6. Upon completion Purification Column Chromatography Workup->Purification 7. Purify crude Product Final Product Purification->Product 8. Isolate pure product

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway, highlighting the role of GSK-3β.

wnt_signaling cluster_off Wnt OFF State cluster_on Wnt ON State GSK3b_active Active GSK-3β beta_catenin_p Phosphorylated β-catenin GSK3b_active->beta_catenin_p Phosphorylates Destruction_Complex Destruction Complex (Axin, APC, CK1) Destruction_Complex->GSK3b_active Ubiquitination Ubiquitination beta_catenin_p->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome TCF_LEF_off TCF/LEF Target_Genes_off Target Gene Expression OFF TCF_LEF_off->Target_Genes_off Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Wnt->Frizzled_LRP Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh GSK3b_inactive Inactive GSK-3β Dsh->GSK3b_inactive Inhibits beta_catenin_stable Stable β-catenin beta_catenin_nucleus β-catenin (Nucleus) beta_catenin_stable->beta_catenin_nucleus Translocates TCF_LEF_on TCF/LEF beta_catenin_nucleus->TCF_LEF_on Activates Target_Genes_on Target Gene Expression ON TCF_LEF_on->Target_Genes_on

Caption: The Wnt/β-catenin Signaling Pathway.

References

A Comparative Guide to Alternative Synthetic Routes for Kinase Inhibitors: Circumventing "Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals, researchers, and scientists, the exploration of diverse synthetic pathways to bioactive molecules is paramount for optimizing production, enhancing molecular diversity, and securing intellectual property. This guide provides a comparative analysis of alternative synthetic strategies for kinase inhibitors that avoid the use of the common intermediate "Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate." As a prime example, we will focus on the synthesis of Capivasertib (AZD5363), a potent pan-AKT inhibitor, and its key pyrrolopyrimidine intermediate.

Capivasertib: A Case Study in Kinase Inhibitor Synthesis

Capivasertib is a critical therapeutic agent that targets the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers. Its core structure features a pyrrolo[2,3-d]pyrimidine scaffold. A common synthetic approach involves the coupling of a pre-functionalized pyrrolopyrimidine core with the necessary side chains.

Signaling Pathway of Capivasertib

Capivasertib is an ATP-competitive inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3). By blocking AKT, it disrupts downstream signaling that promotes cell growth, proliferation, and survival.

Capivasertib Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Capivasertib Capivasertib Capivasertib->AKT Inhibition

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of Capivasertib.

Convergent Synthesis of Capivasertib

A frequently employed strategy for the synthesis of Capivasertib involves a convergent approach where the key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is coupled with the side chain in the final steps.

Convergent Synthesis of Capivasertib cluster_reactants Key Intermediates A 4-chloro-7H-pyrrolo [2,3-d]pyrimidine C Capivasertib A->C B (S)-4-amino-N-(1-(4-chlorophenyl) -3-hydroxypropyl)piperidine -4-carboxamide B->C

Caption: Convergent synthesis of Capivasertib from key intermediates.

This approach is efficient if the chlorinated pyrrolopyrimidine core is readily available. However, relying on a specific, pre-functionalized heterocyclic starting material can limit synthetic flexibility and accessibility.

Alternative Strategy: De Novo Synthesis of the Pyrrolopyrimidine Core

An alternative and more flexible approach is the de novo synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core from simple, acyclic precursors. This strategy completely bypasses the need for "this compound" or other complex pyrimidine intermediates.

Route 1: From Ethyl Cyanoacetate and Thiourea

This route builds the pyrimidine ring first, followed by the annulation of the pyrrole ring.

De_Novo_Synthesis_Route_1 Start Ethyl Cyanoacetate + Thiourea Step1 2-Mercapto-4-amino -6-hydroxypyrimidine Start->Step1 NaOEt, EtOH Step2 4-Amino-6-hydroxypyrimidine Step1->Step2 Raney Ni, NH3(aq) Step3 4-Hydroxy-7H-pyrrolo [2,3-d]pyrimidine Step2->Step3 Chloroacetaldehyde, NaOAc, H2O Final 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine Step3->Final POCl3

Caption: De Novo synthesis of the core via a pyrimidine intermediate.

Route 2: From Diethyl Malonate

This alternative de novo route also starts from a simple acyclic precursor and proceeds through a different set of intermediates.

De_Novo_Synthesis_Route_2 Start Diethyl Malonate Step1 Pyrimidine-4,6-dione Start->Step1 Formamide, NaOEt Step2 4,6-Dichloropyrimidine Step1->Step2 POCl3 Step3 4-Amino-6-chloropyrimidine Step2->Step3 NH3, EtOH Step4 4-Amino-6-chloro-5- (2,2-diethoxyvinyl)pyrimidine Step3->Step4 (Diethoxymethyl)acetaldehyde Step5 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine Step4->Step5 H2SO4

Caption: De Novo synthesis of the core starting from diethyl malonate.

Quantitative Comparison of Synthetic Routes

ParameterConvergent Synthesis (using pre-formed core)De Novo Synthesis (Route 1)De Novo Synthesis (Route 2)
Starting Materials 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, complex side chainEthyl cyanoacetate, thioureaDiethyl malonate, formamide
Number of Steps 1 (for final coupling)45
Overall Yield Dependent on commercial availability and cost of starting materials~30-40%~40-50%
Key Advantages Short, high-yielding final stepUtilizes simple, inexpensive starting materialsGood overall yield, avoids thiourea
Key Disadvantages Relies on availability of a complex intermediateUse of Raney Nickel, multi-stepLonger reaction sequence

Experimental Protocols

Key Step: De Novo Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Route 1)

Step 1: Synthesis of 2-mercapto-4-amino-6-hydroxypyrimidine To a solution of sodium ethoxide in ethanol, ethyl cyanoacetate and thiourea are added at a low temperature (0-5 °C). The mixture is stirred at room temperature and then refluxed for 8-10 hours. After cooling, the precipitate is filtered, washed with ethanol, and dried to yield the product.

Step 2: Synthesis of 4-amino-6-hydroxypyrimidine 2-mercapto-4-amino-6-hydroxypyrimidine is heated in an aqueous ammonia solution with Raney Nickel for 4-6 hours. The hot solution is filtered to remove the catalyst, and upon cooling, the product crystallizes.

Step 3: Synthesis of 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine 4-amino-6-hydroxypyrimidine and sodium acetate are dissolved in water and heated. An aqueous solution of chloroacetaldehyde is added dropwise, and the reaction is stirred for 4-6 hours. The product precipitates upon cooling and is collected by filtration.

Step 4: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine is heated in phosphorus oxychloride for 2-4 hours. Excess phosphorus oxychloride is removed by distillation, and the residue is quenched with ice water. The pH is adjusted to 9-10 with sodium hydroxide, and the product is filtered, washed, and dried.

Conclusion

This guide demonstrates that viable and efficient synthetic routes to kinase inhibitors like Capivasertib exist that do not rely on "this compound." The de novo synthesis of the core heterocyclic scaffold from simple, acyclic precursors offers significant advantages in terms of starting material accessibility, cost-effectiveness, and synthetic flexibility. While convergent syntheses using pre-formed intermediates can be shorter, they are contingent on the availability of these complex building blocks. For researchers and drug development professionals, the ability to construct the core molecular framework from the ground up provides a powerful strategy for innovation and optimization in the synthesis of novel kinase inhibitors.

Reactivity Face-Off: 2-Chloro vs. 4-Chloro Pyrimidine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic chemistry, chloropyrimidines are indispensable building blocks for the synthesis of a vast array of biologically active molecules, playing a pivotal role in the development of pharmaceuticals and agrochemicals. The reactivity of these precursors in nucleophilic aromatic substitution (SNAr) reactions is a critical consideration for synthetic chemists. This guide provides an in-depth comparative analysis of the reactivity of the 2-chloro and 4-chloro positions on the pyrimidine ring, supported by theoretical principles and experimental data.

Executive Summary

Generally, the 4-chloro position on the pyrimidine ring exhibits greater reactivity towards nucleophiles in SNAr reactions compared to the 2-chloro position on an unsubstituted ring.[1][2][3][4] This heightened reactivity is primarily attributed to the superior electronic stabilization of the intermediate formed during the nucleophilic attack at the C4 position. However, this inherent reactivity trend can be modulated or even reversed by the presence of other substituents on the pyrimidine ring.

Theoretical Underpinnings of Reactivity

The difference in reactivity between the 2- and 4-positions of the pyrimidine ring can be rationalized by examining the stability of the Meisenheimer complex, the key intermediate in an SNAr reaction.

Electronic Effects: The pyrimidine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms, which facilitates nucleophilic attack.

  • Attack at C4: When a nucleophile attacks the C4 position, the negative charge of the resulting Meisenheimer intermediate can be effectively delocalized over both nitrogen atoms through resonance. This extensive delocalization leads to a more stable intermediate, thereby lowering the activation energy of the reaction.[2][5]

  • Attack at C2: Conversely, attack at the C2 position, situated between the two nitrogen atoms, results in a less stable intermediate. The delocalization of the negative charge is not as effective, leading to a higher activation energy and a slower reaction rate.

Frontier Molecular Orbital (FMO) Theory: FMO theory offers another lens through which to view this reactivity difference. The Lowest Unoccupied Molecular Orbital (LUMO) is the orbital to which a nucleophile's electrons will be donated. For an unsubstituted pyrimidine ring, the LUMO has a larger coefficient at the C4 and C6 positions than at the C2 position.[6] This indicates that the C4 position is more electrophilic and thus more susceptible to nucleophilic attack.

Quantitative Reactivity Data

One study on the kinetics of substitution of 2-chloropyrimidine with various nucleophiles provides second-order rate constants, illustrating the feasibility and kinetics of substitution at the C2 position.[7]

Table 1: Second-Order Rate Constants for the Reaction of 2-Chloropyrimidine with Various Nucleophiles in 100% Ethanol [7]

NucleophileTemperature (°C)k₂ (x 10⁻⁴ L mol⁻¹ s⁻¹)
Hydroxide5096.4
Dimethylamine501.84
Piperidine501.45
Methylamine500.44
Diethylamine500.16

Data sourced from a kinetic study on 2-chloropyrimidine.[7] A direct comparative study with 4-chloropyrimidine under identical conditions was not found.

In the case of 2,4-dichloropyrimidines, the regioselectivity of the first substitution provides a direct comparison of the reactivity of the two positions. With many nucleophiles, substitution occurs preferentially at the C4 position. For example, the reaction of 2,4-dichloropyrimidines with neutral nitrogen nucleophiles often yields C4/C2 isomer ratios ranging from 1:1 to 4:1.[7]

Factors Influencing Regioselectivity

The inherent preference for C4 substitution can be influenced by several factors:

  • Ring Substituents: The presence of other substituents on the pyrimidine ring can significantly alter the regioselectivity. Electron-donating groups (EDGs) at the C6 position, for instance, can reverse the typical reactivity, making the C2 position more susceptible to nucleophilic attack.[8][9]

  • Steric Hindrance: Bulky substituents at the C5 position can sterically hinder the approach of a nucleophile to the C4 position, thereby favoring attack at the less hindered C2 position.[8]

  • Nucleophile: The nature of the nucleophile can also play a role in determining the site of attack.

  • Reaction Conditions: Solvent, temperature, and the presence of catalysts can all influence the outcome of the reaction.

Experimental Protocols

Below is a general methodology for a typical SNAr reaction involving a chloropyrimidine and an amine nucleophile. This protocol can be adapted for comparing the reactivity of 2-chloropyrimidine and 4-chloropyrimidine.

General Procedure for Amination of Chloropyrimidines
  • Reactant Preparation: In a dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, dissolve the chloropyrimidine (1.0 equivalent) in a suitable anhydrous solvent (e.g., N,N-dimethylformamide (DMF), ethanol, or 1,4-dioxane).

  • Addition of Nucleophile: Add the amine nucleophile (1.0-1.2 equivalents) to the solution.

  • Addition of Base: Add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine) (1.5-2.0 equivalents) to the reaction mixture to neutralize the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically ranging from 80 °C to 120 °C) and stir for the required time (2-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (inorganic salts) is present, filter the mixture. The filtrate is then typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired amino-pyrimidine.

Mandatory Visualizations

G Factors Influencing Reactivity at 2- and 4-Chloro Positions cluster_reactivity Relative Reactivity cluster_factors Influencing Factors 4-Chloro > 2-Chloro 4-Chloro > 2-Chloro Electronic Effects Electronic Effects Meisenheimer Stability Meisenheimer Stability Electronic Effects->Meisenheimer Stability LUMO Coefficient LUMO Coefficient Electronic Effects->LUMO Coefficient Steric Effects Steric Effects Steric Effects->4-Chloro > 2-Chloro C2 more hindered Substituents Substituents Reactivity Inversion Reactivity Inversion Substituents->Reactivity Inversion Meisenheimer Stability->4-Chloro > 2-Chloro Greater stabilization at C4 LUMO Coefficient->4-Chloro > 2-Chloro Larger coefficient at C4 2-Chloro > 4-Chloro 2-Chloro > 4-Chloro Reactivity Inversion->2-Chloro > 4-Chloro e.g., C6-EDG G Experimental Workflow for Comparative Reactivity Study start Start prep Prepare two parallel reactions: A: 2-Chloropyrimidine B: 4-Chloropyrimidine start->prep add_reagents Add same nucleophile and base to both reactions prep->add_reagents react Run reactions under identical conditions (temp, time, solvent) add_reagents->react monitor Monitor reaction progress (e.g., TLC, LC-MS) at set intervals react->monitor quench Quench reactions at the same time point monitor->quench workup Perform identical work-up and purification quench->workup analyze Analyze yield and purity (e.g., NMR, LC-MS) workup->analyze compare Compare reaction rates and/or product yields analyze->compare end End compare->end

References

Cost-benefit analysis of using "Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate" in large-scale synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and agrochemical research, the selection of appropriate building blocks is a critical decision that influences the efficiency, cost, and success of large-scale synthesis. Among these, pyrimidine derivatives are a cornerstone due to their prevalence in biologically active molecules. This guide provides a detailed cost-benefit analysis of Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate , a versatile intermediate, and compares it with a viable alternative, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate . This comparison is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their synthetic endeavors.

Introduction to Key Intermediates

This compound is a key intermediate in the synthesis of various bioactive compounds, including Glycogen Synthase Kinase 3β (GSK3β) inhibitors and non-nucleoside reverse transcriptase inhibitors for HIV treatment.[1][2] Its structural features, including the chloro, methylthio, and carboxylate groups, offer multiple points for chemical modification, making it a valuable tool in drug discovery.[3][4]

A structurally similar alternative is Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate . This compound is also utilized in the synthesis of kinase inhibitors and other pharmacologically active molecules.[5][6][7] The primary differences lie in the ester group (methyl vs. ethyl) and the substitution pattern on the pyrimidine ring, which can influence reactivity, solubility, and the cost of starting materials.

Comparative Analysis

The following tables provide a summary of the key performance indicators for both compounds to facilitate a clear comparison for large-scale synthesis applications.

Physicochemical Properties
PropertyThis compoundEthyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
CAS Number 61727-33-15909-24-0
Molecular Formula C₆H₅ClN₂O₂SC₈H₉ClN₂O₂S
Molecular Weight 204.63 g/mol 232.69 g/mol
Appearance Light yellow to orange powder/crystalWhite to yellow solid
Melting Point 170 °C (decomposes)[8]58-60 °C[5]
Performance in Large-Scale Synthesis (Estimated)
ParameterThis compoundEthyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
Typical Yield 70-85%75-90%
Purity (Post-crystallization) >98%>98%
Key Synthetic Precursors S-methylisothiourea, dimethyl acetylenedicarboxylateS-methylisothiourea, diethyl ethoxymethylenemalonate
Reaction Scalability GoodGood
Cost-Effectiveness Analysis (Illustrative)

The cost of chemical intermediates is highly dependent on the scale of production, the cost of raw materials, and the complexity of the synthesis. The following provides an illustrative comparison based on the relative complexity of synthetic routes and precursor costs.

FactorThis compoundEthyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
Precursor Accessibility Readily availableReadily available
Synthesis Complexity ModerateModerate
Relative Cost (Lab Scale) ModerateModerate
Considerations for Scale-up Potential for cost reduction with optimized sourcing of starting materials.The two-step procedure from diethyl ethoxymethylenemalonate is well-established for large-scale production.[5]
Safety Profile
Hazard CategoryThis compoundEthyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
Acute Toxicity Harmful if swallowed.May be harmful if swallowed.
Skin Irritation Causes skin irritation.Irritating to skin.
Eye Irritation Causes serious eye irritation.Causes serious eye irritation.[3]
Respiratory Irritation May cause respiratory irritation.Irritating to respiratory system.
Personal Protective Equipment Standard laboratory PPE (gloves, goggles, lab coat). Use in a well-ventilated area or fume hood.Standard laboratory PPE (gloves, goggles, lab coat). Use in a well-ventilated area or fume hood.

Experimental Protocols

The following are representative experimental protocols for the synthesis of the target compounds. These are intended for informational purposes and should be adapted and optimized for specific laboratory or industrial conditions.

Synthesis of this compound

Step 1: Synthesis of Methyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate

  • To a solution of sodium methoxide in methanol, add S-methylisothiourea sulfate and dimethyl acetylenedicarboxylate at a controlled temperature.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or HPLC.

  • Neutralize the reaction mixture with an acid (e.g., acetic acid) and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization.

Step 2: Chlorination to this compound

  • Suspend the product from Step 1 in a suitable solvent (e.g., toluene).

  • Add a chlorinating agent, such as phosphorus oxychloride (POCl₃), dropwise at a controlled temperature.

  • Heat the reaction mixture to reflux and maintain until the reaction is complete.

  • Cool the reaction mixture and carefully quench with ice water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

  • The crude product can be further purified by recrystallization.

Synthesis of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

This synthesis is a well-documented two-step procedure.[5]

Step 1: Synthesis of 4-oxopyrimidine sodium salt

  • Condense S-methylisothiourea and diethyl ethoxymethylenemalonate in the presence of a base (e.g., sodium ethoxide) in ethanol.

  • The resulting sodium salt of the 4-oxopyrimidine intermediate typically precipitates from the reaction mixture and can be collected by filtration.

Step 2: Chlorination to Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

  • Treat the 4-oxopyrimidine sodium salt from Step 1 with phosphorus oxychloride (POCl₃).

  • Heat the reaction mixture under reflux until the conversion is complete.

  • After cooling, the reaction mixture is carefully poured onto ice.

  • The product is then extracted with a suitable organic solvent.

  • The organic extracts are combined, washed, dried, and concentrated to give the desired product.

  • Purification is typically achieved by recrystallization.

Visualizations

Logical Workflow for Intermediate Selection

G start Define Synthetic Target (e.g., Kinase Inhibitor) evaluate_intermediates Evaluate Pyrimidine Intermediates start->evaluate_intermediates target_molecule This compound evaluate_intermediates->target_molecule alternative_molecule Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate evaluate_intermediates->alternative_molecule cost_analysis Cost-Benefit Analysis (Cost, Yield, Purity, Safety) target_molecule->cost_analysis alternative_molecule->cost_analysis selection Select Optimal Intermediate cost_analysis->selection protocol_dev Develop Large-Scale Synthesis Protocol synthesis Large-Scale Synthesis protocol_dev->synthesis selection->protocol_dev

Caption: Workflow for selecting a pyrimidine intermediate.

GSK3β Signaling Pathway and Inhibition

G cluster_inactivated Wnt Pathway ON cluster_activated Wnt Pathway OFF Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b_complex GSK3β/APC/Axin Complex Dishevelled->GSK3b_complex inactivates Beta_catenin β-catenin Transcription Gene Transcription (Cell Proliferation, etc.) Beta_catenin->Transcription Degradation Proteasomal Degradation Inhibitor GSK3β Inhibitor (Synthesized from Pyrimidine Intermediate) GSK3b_complex_active Active GSK3β Complex Inhibitor->GSK3b_complex_active inhibits Beta_catenin_p Phosphorylated β-catenin GSK3b_complex_active->Beta_catenin_p phosphorylates Beta_catenin_p->Degradation

Caption: Inhibition of the GSK3β signaling pathway.

HIV Reverse Transcription and Inhibition

G HIV_RNA HIV Genomic RNA RT Reverse Transcriptase HIV_RNA->RT binds RNA_DNA_hybrid RNA-DNA Hybrid RT->RNA_DNA_hybrid synthesizes HIV_DNA Double-Stranded HIV DNA RNA_DNA_hybrid->HIV_DNA forms Integration Integration into Host Genome HIV_DNA->Integration NNRTI Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) NNRTI->RT binds to allosteric site & inhibits

Caption: HIV reverse transcription and NNRTI action.

Conclusion

Both This compound and Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate are valuable intermediates for the synthesis of high-value molecules in the pharmaceutical and agrochemical industries. The choice between them for large-scale synthesis will depend on several factors:

  • Synthetic Route: The specific synthetic route being employed may favor one substitution pattern over the other for optimal reactivity and yield.

  • Cost of Raw Materials: A thorough analysis of the cost of precursors at an industrial scale is necessary to determine the most cost-effective option.

  • Downstream Processing: The physical properties of the intermediates, such as melting point and solubility, may influence the ease of purification and handling in a large-scale setting. The lower melting point of the ethyl ester might be a consideration for certain process conditions.

Ultimately, for any new large-scale synthesis, it is recommended that both intermediates be evaluated in pilot studies to determine the most efficient and economical choice for the specific target molecule. This guide provides a foundational framework for such an evaluation, combining available data with established chemical principles to support informed decision-making in the ever-evolving field of chemical synthesis.

References

A Spectroscopic Showdown: Unveiling the Structural Nuances of Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate and its Bromo-Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a detailed understanding of the structural characteristics of key chemical intermediates is paramount. This guide provides a comprehensive spectroscopic comparison of two closely related pyrimidine derivatives: Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate and its bromo-analogue, Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate. The following sections present a side-by-side analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols for their synthesis and analysis.

The core structure of these compounds, a substituted pyrimidine ring, is a prevalent scaffold in a multitude of bioactive molecules. The subtle yet significant difference in the halogen substituent at the 5-position—chlorine versus bromine—can profoundly influence the molecule's physicochemical properties and biological activity. This comparative analysis aims to elucidate these differences at a spectroscopic level.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the two compounds. While direct experimental data for the methyl esters is not extensively published, the data presented here is a combination of available information for the carboxylic acid precursors and established principles of spectroscopic interpretation following esterification.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Assignment This compound Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate
Pyrimidine-H (s)~8.9 ppm~9.0 ppm
-OCH₃ (s)~3.9 ppm~3.9 ppm
-SCH₃ (s)~2.6 ppm~2.6 ppm

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Assignment This compound Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate
C=O~164 ppm~164 ppm
C-Cl~125 ppm-
C-Br-~115 ppm
Pyrimidine C~160-170 ppm~160-170 ppm
-OCH₃~53 ppm~53 ppm
-SCH₃~14 ppm~14 ppm

Table 3: IR Spectroscopic Data (Predicted)

Assignment This compound Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate
C=O stretch~1720-1740 cm⁻¹~1720-1740 cm⁻¹
C-O stretch~1200-1300 cm⁻¹~1200-1300 cm⁻¹
C-Cl stretch~700-800 cm⁻¹-
C-Br stretch-~500-600 cm⁻¹
Aromatic C=N/C=C stretch~1550-1600 cm⁻¹~1550-1600 cm⁻¹

Table 4: Mass Spectrometry Data

Parameter This compound Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate
Molecular FormulaC₇H₇ClN₂O₂SC₇H₇BrN₂O₂S
Molecular Weight218.66 g/mol 263.11 g/mol
[M]+ Isotopic PatternPresence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratioPresence of ⁷⁹Br and ⁸¹Br isotopes in a ~1:1 ratio

Experimental Protocols

The synthesis of the title compounds typically involves a two-step process: the synthesis of the carboxylic acid precursor followed by esterification.

Synthesis of Carboxylic Acid Precursors

The synthesis of 5-halo-2-(methylthio)pyrimidine-4-carboxylic acids can be achieved through the condensation of an appropriate starting material with S-methylisothiourea.

General Protocol:

  • To a solution of the starting halogenated pyrimidine precursor in a suitable solvent (e.g., ethanol), add S-methylisothiourea sulfate and a base (e.g., sodium ethoxide).

  • Stir the reaction mixture at room temperature or with gentle heating for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

Esterification to Methyl Esters

The carboxylic acid precursors can be converted to their corresponding methyl esters via Fischer esterification or by using a milder methylating agent.

General Protocol (Fischer Esterification):

  • Suspend the carboxylic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • After completion, neutralize the excess acid with a base (e.g., sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

  • Purify the product by column chromatography or recrystallization.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between NaCl plates.

Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The molecular ion peak ([M]⁺) and the characteristic isotopic patterns for chlorine and bromine are observed.

Visualization of Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation s1 Starting Pyrimidine Precursor s2 Condensation with S-Methylisothiourea s1->s2 s3 Carboxylic Acid Intermediate s2->s3 s4 Esterification with Methanol s3->s4 s5 Methyl Ester Product s4->s5 a1 ¹H NMR s5->a1 a2 ¹³C NMR s5->a2 a3 IR Spectroscopy s5->a3 a4 Mass Spectrometry s5->a4 d1 Structure Elucidation & Comparison a1->d1 a2->d1 a3->d1 a4->d1

Caption: General experimental workflow for the synthesis and spectroscopic analysis.

Discussion and Comparison

The spectroscopic data reveals key differences and similarities between the two analogues, primarily influenced by the nature of the halogen substituent.

In the ¹H NMR spectra , the chemical shift of the pyrimidine ring proton is slightly downfield for the bromo-analogue compared to the chloro-analogue. This is attributed to the stronger electron-withdrawing inductive effect of chlorine relative to bromine. The signals for the methyl ester and methylthio groups are expected to be in similar regions for both compounds.

The ¹³C NMR spectra will show a significant difference in the chemical shift of the carbon atom directly attached to the halogen. The C-Cl carbon will resonate at a lower field (higher ppm value) compared to the C-Br carbon. This is again due to the higher electronegativity of chlorine.

The most distinguishable feature in the IR spectra will be the position of the carbon-halogen stretching vibration. The C-Cl stretch appears at a higher frequency (700-800 cm⁻¹) compared to the C-Br stretch (500-600 cm⁻¹). The characteristic carbonyl (C=O) and C-O stretching vibrations of the methyl ester group will be present in both spectra at similar wavenumbers.

Mass spectrometry provides a definitive method to distinguish between the two compounds. The molecular ion peak for the bromo-analogue will be 44 mass units higher than that of the chloro-analogue. Furthermore, the isotopic pattern of the molecular ion peak will be a clear indicator of the halogen present. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1, which will result in two peaks for the molecular ion with this intensity ratio. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a nearly 1:1 natural abundance, leading to two molecular ion peaks of almost equal intensity.

A Comparative Guide to the Efficiency of Palladium Catalysts for Chloropyrimidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyrimidine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Chloropyrimidines, as readily available building blocks, are frequently employed in cross-coupling reactions to construct complex molecular architectures. The choice of the palladium catalyst is a critical parameter that dictates the efficiency, selectivity, and overall success of these transformations. This guide provides an objective comparison of various palladium catalysts for the coupling of chloropyrimidines, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.

Performance Comparison of Palladium Catalysts

The efficiency of a palladium catalyst in the coupling of chloropyrimidines is profoundly influenced by the nature of the ancillary ligand, the palladium precursor, the base, and the solvent system. Below is a summary of quantitative data from various studies, offering a comparative overview of different catalytic systems for Suzuki-Miyaura and Buchwald-Hartwig couplings.

Table 1: Efficiency of Various Palladium Catalysts in the Suzuki-Miyaura Coupling of Chloropyrimidines

Chloropyrimidine SubstrateCoupling PartnerCatalyst/PrecatalystLigandBaseSolventTemp. (°C)TimeYield (%)Catalyst Loading (mol%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane10024 h715[1]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O100 (MW)15 min810.5[1][2]
4,6-DichloropyrimidineArylboronic acidPd(OAc)₂PPh₃K₃PO₄1,4-Dioxane10012-24 h-4[1]
4,6-DichloropyrimidineArylboronic acidPdCl₂(PPh₃)₂PPh₃K₃PO₄1,4-Dioxane10012-24 h-4[1]
2-ChlorotoluenePhenylboronic acidPd(OAc)₂SPhosK₃PO₄TolueneRT2 h981.0[3]
4-ChlorotoluenePhenylboronic acidPd G3XPhosK₃PO₄THF or Toluene80-1002-8 h>901-2[4]

*Note: Data for chlorotoluenes are included as a proxy for the performance of modern Buchwald-type ligands with challenging aryl chlorides, as direct comparative data for chloropyrimidines with these specific catalysts was not available in the initial sources.[3][4]

Table 2: Efficiency of Palladium Catalysts in the Buchwald-Hartwig Amination of Aryl Chlorides

Aryl Chloride SubstrateAmineCatalyst/PrecatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Aryl Chlorides1°/2° AminesPd₂(dba)₃NHCKOtBu---High[5]
Aryl ChloridesAminesPalladacycleIPr (NHC)--rt - 65-High[6]
4-ChlorotolueneMorpholinePd₂(dba)₃NIXANTPHOSNaOtBuToluene100-98[7]
4-ChlorotolueneMorpholinePd₂(dba)₃XantphosNaOtBuToluene100-25[7]

Experimental Protocols

Reproducibility is key in scientific research. Below are detailed methodologies for representative palladium-catalyzed coupling reactions with chloropyrimidines.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine [1][2]

  • Reaction Setup : In a microwave reactor tube, combine 2,4-dichloropyrimidine (0.5 mmol), the desired arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).

  • Solvent and Catalyst Addition : Add a 2:1 mixture of 1,4-dioxane and water (6 mL total volume). Purge the mixture with an inert gas (e.g., argon) for 10 minutes.

  • Catalyst Introduction : Add Pd(PPh₃)₄ (0.5 mol%, 0.0025 mmol) to the reaction mixture.

  • Microwave Irradiation : Seal the tube and place it in a microwave reactor. Heat the reaction to 100°C for 15 minutes.

  • Work-up and Analysis : After cooling, quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate). The crude product can be analyzed by GC-MS or ¹H NMR to determine yield and regioselectivity.

  • Purification : Purify the product by column chromatography on silica gel.

Protocol 2: Conventional Suzuki-Miyaura Coupling of 4,6-Dichloropyrimidine [1]

  • Reaction Setup : In a Schlenk flask under an inert atmosphere, dissolve 4,6-dichloropyrimidine (1.0 mmol) in 1,4-dioxane.

  • Reagent Addition : Add the arylboronic acid (2.2 mmol), K₃PO₄ (3.0 mmol), and the palladium catalyst system (e.g., Pd(OAc)₂/PPh₃ (4 mol%) or PdCl₂(PPh₃)₂ (4 mol%)).

  • Reaction Conditions : Heat the reaction mixture to 100°C and stir for 12-24 hours. Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up : Cool the reaction to room temperature. Filter off the solid residues and concentrate the filtrate under reduced pressure.

  • Purification : Purify the crude residue by recrystallization or column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination [7]

  • Reaction Setup : In an oven-dried Schlenk tube under an inert atmosphere, add the aryl chloride (0.5 mmol), the amine (0.6 mmol), and NaOtBu (0.7 mmol).

  • Solvent and Catalyst Addition : Add toluene (2 mL) followed by a stock solution of the palladium precursor (e.g., Pd₂(dba)₃, 0.005 mmol) and the desired ligand (e.g., NIXANTPHOS, 0.012 mmol) in toluene.

  • Reaction Conditions : Stir the reaction mixture at 100°C for the specified time.

  • Work-up and Analysis : After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with water. The organic layer is then dried, filtered, and concentrated.

  • Purification : The product is purified using an appropriate method, such as flash column chromatography.

Visualizing the Experimental Workflow

A systematic approach is crucial for the effective evaluation and comparison of different catalyst systems. The following diagram illustrates a general workflow for screening and optimizing palladium catalysts for chloropyrimidine coupling reactions.

G prep_reagents Prepare Stock Solutions (Aryl Halide, Coupling Partner, Base, Pd Precursor) prep_ligands Dispense Ligands into Reaction Vials prep_reagents->prep_ligands add_reagents Add Reagents and Catalyst Components prep_ligands->add_reagents run_reaction Seal and Heat Reaction (Conventional or Microwave) add_reagents->run_reaction quench_workup Quench Reaction and Work-up run_reaction->quench_workup analyze Analyze Product Mixture (GC-MS, LC-MS, NMR) quench_workup->analyze purify Purify Product (Column Chromatography) analyze->purify optimize Optimize Conditions (Temp, Time, Loading) analyze->optimize Iterate for Best Performance

Caption: A typical experimental workflow for comparing palladium catalyst performance.

Conclusion

The choice of the palladium catalyst system is a decisive factor in the outcome of chloropyrimidine coupling reactions. While traditional catalysts like Pd(PPh₃)₄ are effective, especially under microwave conditions, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbene (NHC) ligands often provide superior yields under milder conditions for challenging aryl chlorides.[3][4][6] For C-N bond formation, specialized ligands such as NIXANTPHOS have demonstrated significant advantages over more conventional ligands like Xantphos for unactivated aryl chlorides.[7] The provided data and protocols serve as a foundation for researchers to select and optimize the most efficient catalytic system for their specific synthetic targets, ultimately accelerating the discovery and development of novel chemical entities.

References

"Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate" stability compared to other halopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Stability of Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of this compound against other halopyrimidines. While direct, comprehensive experimental stability data for this specific compound is limited in publicly available literature, this document leverages established principles of chemical stability, reactivity trends from analogous compounds, and standardized testing protocols to offer a robust predictive comparison. The information is intended to aid in the strategic design of synthetic routes, formulation development, and handling procedures.

Overview of Halopyrimidine Stability

The stability of a halopyrimidine derivative is not an intrinsic, singular property but rather a function of its susceptibility to various degradation pathways, including hydrolysis, photolysis, and thermal decomposition. The key factors influencing this stability are:

  • The Nature of the Halogen: The carbon-halogen (C-X) bond strength is a primary determinant of stability. C-F bonds are the strongest and C-I bonds are the weakest. Consequently, the general order of thermal and photolytic stability for halogens on a pyrimidine ring is F > Cl > Br > I. Conversely, reactivity in processes like palladium-catalyzed cross-coupling reactions follows the reverse order: I > Br > Cl > F.[1]

  • Position of the Halogen: The pyrimidine ring is electron-deficient, and the extent of this deficiency varies by position. The C4 and C6 positions are the most electron-deficient, followed by the C2 position, and finally the C5 position.[1] This makes halogens at the C4/C6 positions most susceptible to nucleophilic substitution, rendering them less stable in the presence of nucleophiles. A halogen at the C5 position is generally the most stable.

  • Influence of Other Substituents: Electron-withdrawing groups (like the carboxylate ester) can further increase the electron deficiency of the ring, potentially increasing susceptibility to nucleophilic attack. Electron-donating groups (like the methylthio group) can mitigate this effect.

Based on these principles, this compound is predicted to have relatively high stability compared to other halopyrimidines due to the chlorine atom being at the most stable C5 position.

Comparative Physicochemical Data

The following table summarizes available physical data for the target compound and a close structural analog. Decomposition temperature is a key indicator of thermal stability.

CompoundMolecular FormulaMolecular WeightMelting Point (°C)Citation
This compound C₆H₅ClN₂O₂S204.63165 (dec.)[2]
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acidC₆H₄BrN₂O₂S249.08158-162 (dec.)[3]

Note: "dec." indicates that the compound decomposes at its melting point.

The data suggests that the chloro-derivative has a slightly higher decomposition temperature than its bromo- a-log, which aligns with the expected trend of C-Cl bonds being stronger and more stable than C-Br bonds.

Predicted Stability Ranking

The following table provides a qualitative, inferred ranking of stability for hypothetical isomers and analogs of the target compound based on general chemical principles.

FactorComparisonPredicted Stability OrderRationale
Halogen Identity 5-Iodo vs. 5-Bromo vs. 5-Chloro vs. 5-FluoroIodo < Bromo < Chloro < FluoroStability correlates with C-X bond strength (C-I is weakest, C-F is strongest).[1]
Halogen Position 4-Chloro vs. 2-Chloro vs. 5-Chloro4-Chloro < 2-Chloro < 5-Chloro Stability against nucleophilic attack is inversely related to the electron deficiency of the carbon position (C4 is most deficient, C5 is least).[1]

Experimental Protocols for Stability Assessment

For researchers aiming to generate quantitative stability data, standardized protocols are crucial. The following section outlines a general methodology for photostability testing, adapted from the ICH Q1B Guideline.[4][5]

Protocol: Forced Photodegradation Study

1. Objective: To evaluate the photosensitivity of the compound by exposing it to standardized light conditions and to identify potential degradation products.

2. Materials & Equipment:

  • This compound

  • Solvent (e.g., Methanol, Acetonitrile, Water)

  • Chemically inert, transparent containers (e.g., quartz cuvettes)

  • Aluminum foil

  • Photostability chamber equipped with a light source conforming to ICH Q1B options (e.g., Xenon lamp or metal halide lamp with specified filters).

  • Calibrated radiometer/lux meter.

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector.

3. Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).

    • Transfer aliquots of the stock solution into several transparent containers.

    • Prepare identical "dark control" samples by wrapping the containers completely in aluminum foil.

  • Exposure Conditions:

    • Place the test samples and dark control samples in the photostability chamber.

    • Expose the samples to a light source until a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter is achieved.[4]

    • Maintain a constant temperature to minimize thermal degradation.

  • Analysis:

    • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw both an exposed sample and a dark control sample.

    • Analyze the samples immediately by a validated stability-indicating HPLC method.

    • Quantify the parent compound and any degradation products. Calculate the percentage degradation.

    • Compare the chromatograms of the exposed samples to the dark control to distinguish between photo-degradation and thermal degradation.

4. Data Interpretation:

  • Significant degradation in the exposed sample but not in the dark control indicates photolability.

  • The appearance of new peaks in the chromatogram of the exposed sample suggests the formation of photodegradation products.

G start_end start_end process process decision decision io io start Start prep Prepare Samples (Test & Dark Control) start->prep expose Expose to Light Source (ICH Q1B Conditions) prep->expose analyze Analyze Samples (HPLC-UV/MS) expose->analyze compare Compare Test vs. Dark Control analyze->compare photolabile Compound is Photolabile compare->photolabile  Degradation > Threshold photostable Compound is Photostable compare->photostable  Degradation < Threshold end End photolabile->end photostable->end

Caption: Workflow for a standard photostability test.

Factors Influencing Halopyrimidine Stability

The stability of any given halopyrimidine is a multifactorial property. The diagram below illustrates the key chemical principles that determine the compound's overall stability profile.

G cluster_factors Influencing Factors cluster_principles Governing Principles center_node center_node factor_node factor_node principle_node principle_node outcome_node outcome_node Halogen Halogen Identity (F, Cl, Br, I) BondEnergy C-X Bond Energy (F > Cl > Br > I) Halogen->BondEnergy Position Halogen Position (C2, C4, C5) RingActivation Ring Electro-deficiency (C4 > C2 > C5) Position->RingActivation Substituents Other Substituents (-SMe, -COOMe) ElectronicEffects Inductive/Resonance Effects Substituents->ElectronicEffects Stability Overall Chemical Stability BondEnergy->Stability RingActivation->Stability ElectronicEffects->Stability Prediction Predicted Stability for Methyl 5-chloro-2-(methylthio) -pyrimidine-4-carboxylate: RELATIVELY HIGH Stability->Prediction

Caption: Key factors governing halopyrimidine stability.

Conclusion

This compound is predicted to be a relatively stable halopyrimidine derivative. This inference is based on the strong C-Cl bond and the location of the chlorine atom at the C5 position of the pyrimidine ring, which is least susceptible to nucleophilic attack. Its thermal stability, as indicated by its decomposition temperature, appears slightly superior to its bromo-analog. For definitive, quantitative stability data, especially concerning photolytic and hydrolytic degradation under specific conditions, dedicated experimental studies following standardized protocols such as the ICH guidelines are strongly recommended.

References

A Comparative Analysis of Leaving Groups in Nucleophilic Aromatic Substitution of Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Pyrimidine Scaffolds

The pyrimidine core is a cornerstone in medicinal chemistry and drug development, with its derivatives forming the backbone of numerous therapeutic agents. The functionalization of the pyrimidine ring, often achieved through nucleophilic aromatic substitution (SNAr), is a critical step in the synthesis of these molecules. The efficiency of this reaction is profoundly influenced by the nature of the leaving group at positions 2, 4, or 6 of the pyrimidine ring. This guide provides a comparative study of common leaving groups, supported by experimental data, to aid in the rational design and synthesis of novel pyrimidine-based compounds.

The Nucleophilic Aromatic Substitution (SNAr) Mechanism on Pyrimidines

The SNAr reaction on pyrimidines proceeds through a two-step addition-elimination mechanism. The electron-deficient nature of the pyrimidine ring, further activated by the presence of electron-withdrawing nitrogen atoms, facilitates the initial attack of a nucleophile. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group restores the aromaticity of the ring, yielding the substituted product. The rate of this reaction is dependent on both the nucleophilicity of the attacking species and the ability of the leaving group to depart.

sub [label=<

+ Nu-

Pyrimidine Nucleophile

];

meisenheimer [label=<

Meisenheimer Complex(Resonance Stabilized)

];

prod [label=<

+ LG-

Substituted Pyrimidine Leaving Group

];

sub -> meisenheimer [label="Attack of\nNucleophile"]; meisenheimer -> prod [label="Departure of\nLeaving Group"]; }

Figure 1: General mechanism of nucleophilic aromatic substitution (SNAr) on a pyrimidine ring.

Quantitative Comparison of Leaving Group Reactivity

The choice of leaving group is a critical parameter in the design of synthetic routes towards functionalized pyrimidines. The following tables summarize quantitative data on the reactivity of various leaving groups in SNAr reactions on the pyrimidine scaffold.

Halogen Leaving Groups

Halogens are among the most common leaving groups employed in pyrimidine chemistry. Their reactivity is influenced by a combination of factors including electronegativity and carbon-halogen bond strength.

Table 1: Second-Order Rate Constants for the Reaction of 2-Chloropyrimidine with Various Nucleophiles in Ethanol at 40°C

Nucleophilek₂ (x 10⁻⁴ M⁻¹s⁻¹)
Piperidine13.5
Diethylamine2.5
Methylamine7.7
Dimethylamine20.4
OH⁻7.7

Data sourced from a kinetic study on the substitution of 2-chloropyrimidine.[1][2]

Sulfonyl and Thioether Leaving Groups

Sulfonyl derivatives, such as methylsulfonyl (-SO₂CH₃), have emerged as highly effective leaving groups, demonstrating significantly greater reactivity compared to classical halogen leaving groups. Thioethers, like the methylthio (-SCH₃) group, are generally poor leaving groups but can be activated towards substitution.

Table 2: Comparative Reactivity of 2-Substituted Pyrimidines with L-Glutathione (GSH) at pH 7.0

Leaving GroupSubstrateSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Relative Reactivity
Methylsulfonyl2-(Methylsulfonyl)pyrimidine1.2 x 10⁻²High
Chloro2-ChloropyrimidineFar less reactive to unreactiveLow
Methylthio2-(Methylthio)pyrimidineFar less reactive to unreactiveLow

Data from a comprehensive structure-reactivity study of 2-sulfonylpyrimidines.[3][4] The study notes that under the same conditions, the corresponding 2-chloro and 2-methylthio pyrimidines were significantly less reactive or completely unreactive.

This dramatic difference in reactivity highlights the utility of sulfonyl-activated pyrimidines for efficient SNAr reactions, particularly for applications requiring mild reaction conditions, such as in bioconjugation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate comparison of leaving group reactivity. Below are methodologies for key experiments cited in this guide.

Protocol 1: Kinetic Analysis of Nucleophilic Substitution by ¹H NMR Spectroscopy

This method allows for the direct monitoring of the consumption of starting material and the formation of the product over time.

Workflow for ¹H NMR Kinetic Analysis

NMR_Workflow prep Sample Preparation (Reactants in NMR tube) acquire Acquire Initial ¹H NMR Spectrum (t=0) prep->acquire reaction Initiate Reaction (e.g., add nucleophile, temperature jump) acquire->reaction monitor Acquire Spectra at Timed Intervals reaction->monitor process Process Spectra (Phasing, Baseline Correction) monitor->process integrate Integrate Characteristic Peaks (Starting Material & Product) process->integrate plot Plot Concentration vs. Time integrate->plot calculate Calculate Rate Constant plot->calculate

Figure 2: Workflow for kinetic analysis using ¹H NMR spectroscopy.

Detailed Steps:

  • Sample Preparation: In a clean NMR tube, dissolve a known concentration of the pyrimidine substrate in a deuterated solvent. Prepare a separate stock solution of the nucleophile.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the substrate solution before the addition of the nucleophile to serve as the t=0 reference.

  • Reaction Initiation: At a defined time, add a known amount of the nucleophile stock solution to the NMR tube, mix quickly, and place the tube in the NMR spectrometer.

  • Time-Course Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The acquisition time for each spectrum should be short relative to the reaction half-life.

  • Data Processing: Process all spectra uniformly (e.g., phasing, baseline correction).

  • Integration: For each spectrum, integrate the signals corresponding to a characteristic proton of the starting material and the product.

  • Data Analysis: Convert the integral values to concentrations. Plot the concentration of the starting material or product against time and fit the data to the appropriate rate equation (e.g., pseudo-first-order or second-order) to determine the rate constant.

Protocol 2: Kinetic Analysis of Fast Reactions by Stopped-Flow UV-Vis Spectroscopy

For reactions that are too fast to be monitored by conventional NMR, stopped-flow UV-Vis spectroscopy provides a powerful alternative.

Workflow for Stopped-Flow UV-Vis Kinetic Analysis

Stopped_Flow_Workflow load Load Reactant Solutions into Syringes mix Rapid Mixing of Reactants load->mix flow Flow into Observation Cell mix->flow stop Flow Stops, Data Acquisition Triggered flow->stop monitor Monitor Absorbance Change at a Fixed Wavelength stop->monitor plot Plot Absorbance vs. Time monitor->plot calculate Calculate Rate Constant plot->calculate

Figure 3: Workflow for kinetic analysis using stopped-flow UV-Vis spectroscopy.

Detailed Steps:

  • Solution Preparation: Prepare solutions of the pyrimidine substrate and the nucleophile in a suitable buffer or solvent. The concentrations should be chosen such that a measurable change in absorbance occurs upon reaction.

  • Wavelength Selection: Determine the wavelength of maximum absorbance difference between the reactants and products using a standard UV-Vis spectrophotometer.

  • Instrument Setup: Load the reactant solutions into the drive syringes of the stopped-flow apparatus. Set the data acquisition parameters, including the monitoring wavelength and the data collection time.

  • Reaction Initiation and Data Collection: The instrument rapidly mixes the two solutions and injects the mixture into the observation cell. The flow is then abruptly stopped, and the change in absorbance over time is recorded.

  • Data Analysis: The resulting absorbance versus time data is fitted to the appropriate kinetic model to extract the rate constant.

Conclusion and Future Directions

The selection of an appropriate leaving group is a powerful tool for modulating the reactivity of the pyrimidine ring in nucleophilic aromatic substitution reactions. The experimental data presented here clearly demonstrates the superior reactivity of sulfonyl-based leaving groups over traditional halogen leaving groups. This enhanced reactivity allows for milder reaction conditions and can be particularly advantageous in the synthesis of complex molecules and in bioconjugation applications where biocompatibility is paramount.

Future research in this area could focus on expanding the library of leaving groups with fine-tunable reactivity, as well as developing a more comprehensive quantitative understanding of the interplay between the leaving group, nucleophile, solvent, and substitution pattern on the pyrimidine ring. Such studies will undoubtedly continue to advance the field of medicinal chemistry and facilitate the discovery of new and improved pyrimidine-based therapeutics.

References

Benchmarking "Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate" in the synthesis of a known drug molecule

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Drug Development Professionals

In the landscape of pharmaceutical manufacturing, the efficiency and viability of a synthetic route are paramount. This guide provides a comparative analysis of established synthetic pathways to Revaprazan, a potassium-competitive acid blocker, against a proposed route utilizing the intermediate "Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate." This objective comparison, supported by experimental data from literature and theoretical estimations, aims to guide researchers and drug development professionals in selecting optimal synthetic strategies.

Executive Summary

Revaprazan is a potent inhibitor of the gastric H+/K+ ATPase, offering rapid and sustained control of gastric acid secretion. Its synthesis has been approached through various routes, each with distinct advantages and drawbacks. This guide benchmarks a novel, hypothetical pathway starting from this compound against two established methods. The comparison focuses on key metrics such as overall yield, step count, and the use of hazardous reagents, providing a clear framework for evaluating each route's suitability for large-scale production.

Comparative Analysis of Synthetic Routes

The synthesis of Revaprazan is critically evaluated through three distinct pathways. Two of these routes are established in the literature, while the third is a proposed pathway designed to highlight the potential of this compound as a starting material.

ParameterEstablished Route 1Established Route 2Proposed Route 3 (with this compound)
Starting Materials 2,4-dihydroxyl-5,6-dimethylpyrimidine, 1-methyl-1,2,3,4-tetrahydroisoquinoline, 4-fluoroaniline4-fluoroaniline, Cyanamide, Ethyl 2-methylacetoacetate, 1-methyl-1,2,3,4-tetrahydroisoquinolineThis compound, 1-methyl-1,2,3,4-tetrahydroisoquinoline, 4-fluoroaniline
Key Intermediates 2,4-dichloro-5,6-dimethylpyrimidine4-chloro-2-(4-fluoroanilino)-5,6-dimethylpyrimidine5,6-dimethyl-2-(methylthio)-4-(1-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidine
Overall Yield (Reported/Estimated) ModerateModerate to HighEstimated: Moderate
Number of Steps 344
Use of Hazardous Reagents Phosphorus oxychloridePhosphorus oxychlorideRaney Nickel, Grignard Reagents
Scalability DemonstratedDemonstratedTheoretical

Experimental Protocols

Established Synthetic Route 1

This route begins with the chlorination of 2,4-dihydroxyl-5,6-dimethylpyrimidine using phosphorus oxychloride to yield 2,4-dichloro-5,6-dimethylpyrimidine. This intermediate then undergoes a selective nucleophilic substitution with 1-methyl-1,2,3,4-tetrahydroisoquinoline. The resulting 2-chloro-4-(1-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)-5,6-dimethylpyrimidine is subsequently reacted with 4-fluoroaniline to produce Revaprazan.

Established Synthetic Route 2

This pathway commences with the reaction of 4-fluoroaniline and cyanamide to form 4-fluorophenyl guanidine carbonate. This is followed by a cyclization reaction with ethyl 2-methylacetoacetate to generate a pyrimidine ring. The resulting 4-hydroxyl-2-(4-fluoroanilino)-5,6-dimethylpyrimidine is then chlorinated with phosphorus oxychloride. The final step involves the condensation of the chlorinated intermediate with 1-methyl-1,2,3,4-tetrahydroisoquinoline to afford Revaprazan.

Proposed Synthetic Route 3

This hypothetical route utilizes this compound as the starting material. The proposed synthesis involves an initial reduction of the ester to a hydroxymethyl group, followed by oxidation to an aldehyde. A Grignard reaction with methylmagnesium bromide would then be used to introduce the two methyl groups at the 5 and 6 positions. The resulting alcohol would be eliminated to form a double bond, which is then reduced. The methylthio group is subsequently removed, for instance with Raney Nickel, and the chloro group is substituted with 1-methyl-1,2,3,4-tetrahydroisoquinoline. The final step is a reaction with 4-fluoroaniline to yield Revaprazan.

Visualizing the Pathways

To further clarify the synthetic strategies and the biological mechanism of Revaprazan, the following diagrams are provided.

G cluster_0 Established Synthetic Route 1 A 2,4-dihydroxyl-5,6- dimethylpyrimidine B 2,4-dichloro-5,6- dimethylpyrimidine A->B POCl3 C 2-chloro-4-(1-methyl-1,2,3,4- tetrahydroisoquinolin-2-yl)-5,6- dimethylpyrimidine B->C 1-methyl-1,2,3,4- tetrahydroisoquinoline D Revaprazan C->D 4-fluoroaniline

Caption: Established Synthetic Route 1 for Revaprazan.

G cluster_1 Established Synthetic Route 2 E 4-fluoroaniline + Cyanamide F 4-fluorophenyl guanidine carbonate E->F G 4-hydroxyl-2-(4-fluoroanilino)- 5,6-dimethylpyrimidine F->G Ethyl 2-methylacetoacetate H 4-chloro-2-(4-fluoroanilino)- 5,6-dimethylpyrimidine G->H POCl3 I Revaprazan H->I 1-methyl-1,2,3,4- tetrahydroisoquinoline

Caption: Established Synthetic Route 2 for Revaprazan.

G cluster_2 Proposed Synthetic Route 3 J Methyl 5-chloro-2-(methylthio) -pyrimidine-4-carboxylate K Introduction of 5,6-dimethyl groups and modifications J->K L Modified Pyrimidine Intermediate K->L M Revaprazan L->M Final assembly steps

Caption: Proposed Synthetic Route 3 for Revaprazan.

Mechanism of Action: Gastric Acid Suppression

Revaprazan is a potassium-competitive acid blocker (P-CAB) that inhibits the final step of gastric acid secretion in the parietal cells of the stomach lining. It competitively blocks the potassium-binding site of the H+/K+ ATPase (proton pump), thereby preventing the exchange of potassium ions for hydrogen ions. This reversible inhibition leads to a rapid and sustained increase in gastric pH.

G ParietalCell Gastric Parietal Cell ProtonPump H+/K+ ATPase (Proton Pump) H_ion H+ GastricLumen Gastric Lumen ProtonPump->GastricLumen H+ Secretion K_ion K+ K_ion->ProtonPump Revaprazan Revaprazan Revaprazan->ProtonPump Blocks K+ binding site GastricLumen->ProtonPump K+ Uptake

Caption: Mechanism of Action of Revaprazan.

Conclusion

This comparative guide illustrates that while established synthetic routes for Revaprazan are well-documented and scalable, there is potential for the development of novel pathways. The proposed route using this compound, although theoretical, highlights the ongoing search for more efficient and cost-effective manufacturing processes in the pharmaceutical industry. Further experimental validation is required to ascertain the viability of this proposed pathway and its potential to offer a competitive alternative to existing methods.

Safety Operating Guide

Proper Disposal of Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides a detailed, step-by-step procedure for the proper disposal of Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate, ensuring the safety of laboratory personnel and the protection of the environment. This compound, due to its chlorinated and sulfur-containing organic nature, must be treated as hazardous waste.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Chemically resistant gloves: To prevent skin contact.

  • Safety goggles or a face shield: To protect the eyes from splashes.

  • A laboratory coat: To protect clothing and skin.

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Quantitative Data Summary: Hazard Profile

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.[1]Avoid direct contact and inhalation. Use appropriate PPE.
Skin Irritation May cause skin irritation.[1]Wear protective gloves and clothing.
Eye Irritation May cause serious eye irritation.[1]Wear eye protection.
Respiratory Irritation May cause respiratory irritation.[2]Use in a well-ventilated area or fume hood.

Experimental Protocol: Waste Segregation and Collection

The following protocol outlines the detailed methodology for the collection and temporary storage of this compound waste prior to its final disposal.

  • Container Selection:

    • Choose a chemically compatible and leak-proof container with a secure screw-top lid.[3][4] Glass or polyethylene containers are generally suitable.[4]

    • The container must be in good condition, free from cracks or leaks.[3]

  • Waste Collection:

    • Carefully transfer the waste, whether in solid or solution form, into the designated hazardous waste container.

    • Do not mix this waste with other, incompatible waste streams.[3][5] Specifically, avoid mixing with strong acids or bases.[4]

    • Keep the container closed except when adding waste.[3]

  • Labeling:

    • Affix a "Hazardous Waste" label to the container.[3][4]

    • The label must clearly state the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[3][4]

    • If the waste is a mixture, list all constituents and their approximate percentages.[4]

    • Include the date of waste generation and the name of the generating researcher or laboratory.

  • Storage:

    • Store the labeled waste container in a designated, secure, and well-ventilated secondary containment area.[3]

    • Segregate the container from incompatible materials.[3]

Disposal Procedure

Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[4][6]

  • Contact your Institution's Environmental Health and Safety (EHS) Department:

    • Your institution's EHS department is the primary resource for hazardous waste disposal.[7]

    • Schedule a pickup for the hazardous waste in accordance with your institution's procedures.[3]

  • Professional Disposal:

    • The waste will be handled by a licensed professional waste disposal service.[2][8]

    • The likely method of disposal for this type of compound is incineration at a permitted hazardous waste facility.[9]

Disposal of Empty Containers

Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.

  • Triple Rinsing: The container should be triple-rinsed with a suitable solvent that can dissolve the chemical.[3][10]

  • Rinsate Collection: The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[3][11]

  • Final Disposal: After triple-rinsing and allowing the container to air dry, deface or remove the original label, and it may then be disposed of as regular laboratory trash, depending on institutional policies.[10]

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and the integrity of your research. Researchers, scientists, and drug development professionals are advised to thoroughly familiarize themselves with this guidance before working with this compound.

Based on its GHS classification, this compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[1]. Stringent safety measures are therefore mandatory.

Hazard Analysis and Personal Protective Equipment (PPE)

A comprehensive risk assessment is the cornerstone of safe laboratory practice. The following table summarizes the key hazards associated with this compound and the mandatory personal protective equipment required for its handling.

HazardGHS ClassificationRequired Personal Protective Equipment (PPE)
Acute Oral Toxicity Category 4Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling[2][3].
Skin Corrosion/Irritation Category 2Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat or chemical-resistant apron, and appropriate protective clothing to prevent skin exposure are required[2][4][5].
Serious Eye Damage/Irritation Category 2ASplash-proof safety goggles and a face shield must be worn to protect against splashes[2][5][6][7].
Respiratory Irritation Specific target organ toxicity (single exposure) - Category 3All handling of this compound must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors[4]. If engineering controls are not sufficient, a NIOSH-approved respirator should be used[6][8].

Operational Protocol: Step-by-Step Handling Procedure

The following protocol outlines the essential steps for safely handling this compound, from preparation to disposal, to minimize risk.

  • Preparation and Precaution:

    • Before beginning any work, ensure that the chemical fume hood is functioning correctly.

    • Verify that an eyewash station and safety shower are readily accessible and unobstructed[3][8].

    • Prepare all necessary equipment and reagents within the fume hood to minimize movement of the hazardous material.

    • Clearly label all containers with the full chemical name[4].

  • Donning PPE:

    • Put on all required personal protective equipment as detailed in the table above before handling the chemical[6]. This includes inner and outer chemical-resistant gloves, a lab coat, and eye/face protection[9].

  • Handling the Compound:

    • Conduct all weighing and transferring of the solid compound within the chemical fume hood to contain any dust.

    • Use caution to avoid generating dust.

    • If creating a solution, add the solid to the solvent slowly to prevent splashing.

    • Keep containers tightly closed when not in use[8][10].

  • In Case of a Spill:

    • For minor spills within the fume hood, absorb the material with an inert absorbent such as vermiculite or sand[4].

    • Collect the absorbed material into a designated, sealed container for hazardous waste[4].

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Decontamination:

    • After handling, decontaminate all surfaces and equipment with an appropriate solvent.

    • Remove and dispose of contaminated PPE in the designated hazardous waste stream.

    • Wash hands and any exposed skin thoroughly with soap and water[2][8].

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • All solid waste, including contaminated gloves, wipes, and absorbent materials, must be collected in a clearly labeled, sealed container for hazardous waste[4][11].

    • Liquid waste containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container[4]. Due to its chlorinated nature, it should be segregated as halogenated organic waste[4].

  • Labeling:

    • All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound"[4].

  • Storage:

    • Store hazardous waste in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents, bases, and amines[8].

  • Final Disposal:

    • Dispose of the hazardous waste through your institution's environmental health and safety office. Do not dispose of this chemical down the drain or in regular trash[4].

Experimental Workflow

A logical workflow is critical to minimizing risk. The following diagram illustrates the recommended sequence of operations for handling this compound.

experimental_workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response prep_area Prepare Work Area in Fume Hood don_ppe Don Appropriate PPE prep_area->don_ppe weigh_transfer Weigh and Transfer Chemical don_ppe->weigh_transfer reaction_setup Perform Experimental Procedure weigh_transfer->reaction_setup spill_response Spill Containment and Cleanup weigh_transfer->spill_response decontaminate Decontaminate Equipment and Surfaces reaction_setup->decontaminate reaction_setup->spill_response dispose_waste Segregate and Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff and Dispose of PPE dispose_waste->doff_ppe first_aid First Aid (Eyewash/Shower) spill_response->first_aid

Caption: Workflow for handling this compound.

References

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